Phleomycin E
Description
Structure
2D Structure
Properties
CAS No. |
11031-13-3 |
|---|---|
Molecular Formula |
C60H97N23O21S2 |
Molecular Weight |
1540.7 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H97N23O21S2/c1-23-36(80-49(83-47(23)63)28(15-34(62)87)75-16-27(61)48(64)93)53(97)82-38(44(29-17-69-22-76-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(68)99)41(90)33(19-85)100-56)54(98)77-25(3)39(88)24(2)50(94)81-37(26(4)86)52(96)71-14-9-35-78-31(21-105-35)55-79-30(20-106-55)51(95)70-10-5-7-12-73-59(67)74-13-8-6-11-72-58(65)66/h17,20,22,24-28,31-33,37-46,56-57,75,84-86,88-92H,5-16,18-19,21,61H2,1-4H3,(H2,62,87)(H2,64,93)(H2,68,99)(H,69,76)(H,70,95)(H,71,96)(H,77,98)(H,81,94)(H,82,97)(H2,63,80,83)(H4,65,66,72)(H3,67,73,74) |
InChI Key |
NVEXEWYGCXIGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCN=C(N)N)N)O |
Synonyms |
phleomycin E |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Phleomycin E on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin E, a glycopeptide antibiotic belonging to the bleomycin family, is a potent DNA-damaging agent with significant applications in molecular biology as a selection agent and in cancer research for its cytotoxic properties. Its mechanism of action, centered on the induction of DNA strand breaks, involves a complex interplay of metal ion chelation, generation of reactive oxygen species, and the triggering of cellular DNA damage response pathways. This technical guide provides a comprehensive overview of the core mechanism of this compound's action on DNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways. While much of the detailed mechanistic work has been conducted on the closely related bleomycin, this guide will focus on phleomycin-specific data where available and use bleomycin data as a well-established proxy where necessary, with appropriate caveats.
Molecular Mechanism of DNA Damage
The cytotoxic effects of this compound are primarily attributed to its ability to cause both single- and double-strand breaks in DNA. This process is not direct but is mediated by a series of events initiated by the binding of phleomycin to DNA.
DNA Binding and Intercalation
Phleomycin binds to DNA, with evidence suggesting a preference for GC- and GT-rich sequences. The binding is thought to involve the intercalation of its planar bithiazole ring between DNA base pairs. This initial binding is a prerequisite for the subsequent DNA cleavage.
Requirement for Metal Ions and Reducing Agents
The DNA-cleaving activity of phleomycin is dependent on the presence of a metal ion, typically iron (Fe(II)), and a reducing agent, such as dithiothreitol (DTT) or endogenous cellular thiols like glutathione. The phleomycin molecule chelates the metal ion, forming a metallo-phleomycin complex. In its commercially available form, phleomycin is often chelated with copper (Cu(II)), which renders it inactive. Intracellularly, the Cu(II) is reduced to Cu(I) and subsequently replaced by Fe(II).
Generation of Reactive Oxygen Species (ROS) and DNA Cleavage
The Fe(II)-phleomycin-DNA complex reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide and hydroxyl radicals. These highly reactive species then attack the deoxyribose backbone of the DNA, leading to the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. This initiates a cascade of reactions that results in the cleavage of the phosphodiester bond, causing a strand break. Phleomycin can induce both single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are considered the most cytotoxic lesion and are thought to arise from either a single phleomycin molecule causing two nearby SSBs or the concerted action of two phleomycin molecules.
Quantitative Data on Phleomycin-Induced DNA Damage
The following tables summarize the available quantitative data on the DNA-damaging effects of phleomycin and related compounds.
Table 1: Comparison of DNA Strand Break Induction by Phleomycin D1 and Bleomycin Analogs [1][2]
| Compound | Relative Single-Strand Break (SSB) Induction | Relative Double-Strand Break (DSB) Induction |
| Bleomycin B2 | High | High |
| Phleomycin D1 | Equivalent to Bleomycin B2 | ~1/8th of Bleomycin B2 |
This data suggests that while Phleomycin D1 is as effective as Bleomycin B2 at causing single-strand breaks, it is significantly less efficient at inducing double-strand breaks.[1][2]
Table 2: Cytotoxicity of Phleomycin in Various Cell Lines
| Cell Line | IC50 (µg/mL) | Notes |
| ACHN (parental) | 0.01 | Human renal cell carcinoma |
| ACHN (Bleomycin-resistant sub-clone 1) | 0.29 | Maintained in 0.1 µg/mL Bleomycin |
| ACHN (Bleomycin-resistant sub-clone 2) | 0.74 | Maintained in 0.25 µg/mL Bleomycin |
Note: The IC50 values for Phleomycin are not widely reported in a comparative manner across multiple cancer cell lines in a single study. The data above for Bleomycin in a renal cancer cell line and its resistant sub-clones demonstrates the dose-dependent cytotoxicity. It is important to note that Phleomycin has been reported to be substantially more effective than bleomycin in producing genetic changes at equivalent concentrations in yeast.[3][4]
Cellular Response to Phleomycin-Induced DNA Damage
The DNA strand breaks induced by this compound trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to induce programmed cell death (apoptosis).
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint kinases that halt the progression of the cell cycle, typically at the G2/M phase. This prevents the cell from entering mitosis with damaged chromosomes, which could lead to genomic instability.
Activation of DNA Damage Response Pathways
The primary sensors of DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Once activated, ATM and ATR phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk2 and Chk1, respectively. These kinases, in turn, phosphorylate and activate effector proteins like the tumor suppressor p53. Activated p53 can induce the expression of genes that promote cell cycle arrest (e.g., p21) or apoptosis.
DNA Repair
Cells employ two main pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The choice between these pathways is influenced by the phase of the cell cycle. HR is generally more accurate and is predominantly active in the S and G2 phases, using an undamaged sister chromatid as a template. NHEJ is active throughout the cell cycle and directly ligates the broken DNA ends, a process that can be error-prone. Studies have shown that bleomycin can suppress the expression of key HR proteins like Rad51.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound on DNA.
In Vitro DNA Cleavage Assay Using Agarose Gel Electrophoresis
This assay is used to visualize and quantify the conversion of supercoiled plasmid DNA to relaxed circular (single-strand break) and linear (double-strand break) forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of this compound.
-
Initiate the reaction by adding Fe(II) and DTT to the desired final concentrations (e.g., 1 µM Fe(II) and 1 mM DTT).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.
-
Prepare a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage until the different DNA forms are well separated.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled, relaxed, and linear DNA bands using densitometry software to determine the percentage of single- and double-strand breaks.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.
DNase I Footprinting Assay
This technique can be adapted to identify the specific DNA sequences where this compound binds. Instead of a protein, the assay would map the sites protected from DNase I cleavage by the bound phleomycin.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound
-
DNase I
-
DNase I reaction buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Procedure:
-
Prepare the end-labeled DNA probe.
-
Incubate the DNA probe with varying concentrations of this compound to allow binding. Include a control reaction with no phleomycin.
-
Add a carefully titrated amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.
-
Stop the digestion by adding the stop solution.
-
Purify the DNA fragments.
-
Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding site of this compound will appear as a "footprint," a region where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action.
Conclusion
This compound exerts its cytotoxic effects through a well-defined, albeit complex, mechanism of action on DNA. Its ability to bind DNA, chelate metal ions, and generate reactive oxygen species culminates in the induction of DNA strand breaks, which are potent triggers of the cellular DNA damage response. Understanding the nuances of this mechanism, including the quantitative aspects of DNA cleavage and the intricacies of the cellular response, is crucial for its effective use in research and for the potential development of novel therapeutic strategies. The experimental protocols and visualizations provided in this guide serve as a foundational resource for researchers and professionals in the field. Further research is warranted to delineate the specific DNA binding affinity of this compound and to establish a comprehensive profile of its cytotoxicity across a broad range of cancer cell types.
References
- 1. Single-strand and double-strand deoxyribonucleic acid breaks produced by several bleomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Induction of single- and double-strand breaks in linear and superhelical DNA by phleomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mode of Action of Phleomycin E in Yeast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phleomycin E, a glycopeptide antibiotic of the bleomycin family, is a potent DNA-damaging agent widely utilized in molecular biology as a selection agent and as a tool to study DNA repair and cell cycle checkpoints. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of this compound in the model organism Saccharomyces cerevisiae and other yeasts. It details the mode of DNA damage, the cellular response to this damage, and the key signaling pathways involved. Furthermore, this guide offers detailed protocols for essential experiments to study the effects of this compound, along with a summary of available quantitative data and visualizations of the critical cellular processes.
Core Mechanism of Action: DNA Intercalation and Oxidative Cleavage
This compound exerts its cytotoxic effects primarily through direct interaction with DNA. The molecule binds to DNA and intercalates between the base pairs, disrupting the normal helical structure of the DNA.[1][2] This binding is a crucial first step in its mechanism of action.
The DNA cleavage activity of this compound is dependent on the presence of metal ions, typically copper in its commercially available form, and molecular oxygen.[3] Inside the cell, the copper ion is reduced, activating the phleomycin molecule. This activated form then catalyzes the production of reactive oxygen species (ROS), which in turn attack the deoxyribose backbone of the DNA, leading to both single-strand and double-strand breaks (DSBs).[3] DSBs are the most severe form of DNA damage and are the primary cause of this compound-induced cell death.
Quantitative Data on this compound Activity in Yeast
| Yeast Species | Application | Effective Concentration (µg/mL) | Reference |
| Saccharomyces cerevisiae | Selection of resistant transformants | 10 - 20 | [4] |
| Saccharomyces cerevisiae | Induction of DNA damage for experimental studies | 10 - 100 | [5][6] |
| Schizosaccharomyces pombe | Induction of G2 cell cycle arrest | 10 | [1] |
| Schizosaccharomyces pombe | Selection of resistant transformants | 10 - 100 | [4] |
It is important to note that the optimal concentration of this compound can be influenced by several factors, including the specific yeast strain, the composition of the growth medium (pH and salt concentration), and the desired experimental outcome.[4] For selection purposes, it is recommended to perform a kill curve to determine the minimum concentration required to effectively kill non-resistant cells.
Cellular Response to this compound-Induced DNA Damage
The introduction of DSBs by this compound triggers a sophisticated and highly regulated cellular response in yeast, primarily orchestrated by the DNA Damage Response (DDR) pathway. This response aims to halt cell cycle progression to allow time for DNA repair and, if the damage is too severe, to induce cell death.
Cell Cycle Arrest
Upon sensing DNA damage, yeast cells activate cell cycle checkpoints to arrest division. In the fission yeast Schizosaccharomyces pombe, this compound treatment leads to a robust arrest in the G2 phase of the cell cycle.[1] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis, which could lead to catastrophic genomic instability. In the budding yeast Saccharomyces cerevisiae, the DNA damage checkpoint also predominantly causes a G2/M arrest.[7]
DNA Repair Pathways
Yeast possesses several pathways to repair DSBs. The two major pathways are:
-
Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair the break. Key proteins in this pathway include the MRX (Mre11-Rad50-Xrs2) complex and Rad52.
-
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken ends of the DNA without the need for a template. It is more error-prone than HR and can lead to insertions or deletions at the break site.
The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA break.
Key Signaling Pathways in the DNA Damage Response to this compound
The cellular response to this compound-induced DSBs is mediated by a complex signaling cascade. In yeast, the master regulators of the DDR are the PI3K-like kinases, Mec1 (ATR in mammals) and Tel1 (ATM in mammals).[2][8][9]
Activation of Mec1 and Tel1
Tel1 is primarily activated by unprocessed DSBs, while Mec1 is recruited to regions of single-stranded DNA (ssDNA) that are generated during the processing of DSBs.[8][9] The MRX complex plays a crucial role in recognizing the DSBs and recruiting and activating Tel1.[10]
Downstream Signaling Cascade
Once activated, Mec1 and Tel1 phosphorylate a cascade of downstream targets to initiate the checkpoint response. A key mediator in this pathway is the adaptor protein Rad9 (53BP1 in mammals).[10][11] Mec1 and Tel1 phosphorylate Rad9, which then facilitates the recruitment and activation of the effector kinase Rad53 (Chk2 in mammals).[10][12] Activated Rad53, along with another checkpoint kinase, Chk1, then phosphorylates numerous downstream targets to enforce the G2/M cell cycle arrest and promote DNA repair.[7][11][13]
Signaling Pathway of this compound Induced DNA Damage Response in Yeast
A simplified diagram of the DNA damage response pathway activated by this compound in yeast.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mode of action of this compound in yeast.
Yeast Cell Viability Assay
This protocol determines the percentage of viable cells in a yeast culture after treatment with this compound.
Materials:
-
Yeast culture
-
This compound stock solution
-
YPD (Yeast Extract Peptone Dextrose) medium
-
Sterile water or PBS (Phosphate Buffered Saline)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Grow a yeast culture to the mid-logarithmic phase (OD600 ≈ 0.5-0.8) in YPD medium.
-
Treat the yeast culture with the desired concentrations of this compound. Include an untreated control.
-
Incubate the cultures for a specific period (e.g., 2-4 hours) at 30°C with shaking.
-
After incubation, take an aliquot of each culture and dilute it with sterile water or PBS to an appropriate cell density for counting.
-
Mix a small volume of the diluted cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 2-5 minutes.
-
Load the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100
Experimental Workflow for Yeast Cell Viability Assay
A flowchart outlining the key steps in a yeast cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a yeast population following this compound treatment.
Materials:
-
Yeast culture
-
This compound stock solution
-
70% Ethanol (ice-cold)
-
50 mM Sodium Citrate buffer (pH 7.2)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) or SYTOX Green staining solution
-
Flow cytometer
Procedure:
-
Grow a yeast culture to the mid-logarithmic phase.
-
Treat the culture with this compound and include an untreated control.
-
Incubate for the desired time.
-
Harvest approximately 1x10^7 cells by centrifugation.
-
Wash the cells once with sterile water.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at 4°C for at least 1 hour (or overnight).
-
Centrifuge the fixed cells and wash twice with 50 mM Sodium Citrate buffer.
-
Resuspend the cells in 500 µL of 50 mM Sodium Citrate buffer containing 0.1 mg/mL RNase A.
-
Incubate at 37°C for 1-2 hours to degrade RNA.
-
Add 500 µL of 50 mM Sodium Citrate buffer containing 2 µM PI or SYTOX Green.
-
Incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells by flow cytometry, measuring the fluorescence intensity to determine the DNA content and cell cycle distribution (G1, S, and G2/M phases).[14][15][16]
Analysis of DNA Double-Strand Breaks by Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a technique used to separate large DNA molecules, such as intact yeast chromosomes, and to visualize the fragmentation caused by DSBs.[17][18][19][20]
Materials:
-
Yeast culture
-
This compound stock solution
-
Spheroplasting buffer (e.g., containing zymolyase)
-
Lysis buffer (containing proteinase K and detergents)
-
Low-melting-point agarose
-
PFGE apparatus and running buffer (e.g., 0.5x TBE)
-
DNA staining solution (e.g., ethidium bromide or SYBR Gold)
Procedure:
-
Grow and treat yeast cells with this compound as described previously.
-
Harvest the cells and embed them in low-melting-point agarose plugs to protect the chromosomal DNA from mechanical shearing.
-
Treat the agarose plugs with spheroplasting buffer to remove the yeast cell wall.
-
Lyse the spheroplasts within the plugs using a lysis buffer to release the chromosomal DNA.
-
Wash the plugs extensively to remove cellular debris.
-
Insert the agarose plugs into the wells of a pulsed-field gel.
-
Run the gel using appropriate PFGE parameters (voltage, switch times, and run duration) to separate the yeast chromosomes.
-
After electrophoresis, stain the gel with a DNA-binding dye.
-
Visualize the DNA under UV light. Intact chromosomes from untreated cells will appear as distinct bands, while DNA from this compound-treated cells will show a smear of fragmented DNA, indicating the presence of DSBs. The intensity of the chromosome bands will decrease with increasing this compound concentration.
Logical Relationship of Experimental Analysis
The relationship between this compound treatment, its cellular effects, and the experimental assays used for their analysis.
Conclusion
This compound is a powerful tool for studying fundamental cellular processes in yeast. Its well-characterized mode of action, which involves DNA intercalation and the generation of double-strand breaks, triggers a robust DNA damage response that can be readily investigated using a variety of molecular and cellular techniques. This guide provides a foundational understanding of the key mechanisms and experimental approaches for researchers utilizing this compound in their studies of DNA repair, cell cycle control, and drug development. A thorough understanding of its effects is crucial for the accurate interpretation of experimental results and for harnessing its full potential as a research tool.
References
- 1. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATM-related Tel1 protein of Saccharomyces cerevisiae controls a checkpoint response following phleomycin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. embopress.org [embopress.org]
- 9. Three Distinct Modes of Mec1/ATR and Tel1/ATM Activation Illustrate Differential Checkpoint Targeting during Budding Yeast Early Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Prolonged cell cycle arrest in response to DNA damage in yeast requires the maintenance of DNA damage signaling and the spindle assembly checkpoint | eLife [elifesciences.org]
- 12. Mechanisms of Checkpoint Kinase Rad53 Inactivation after a Double-Strand Break in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saccharomyces cerevisiae RAD53 (CHK2) but not CHK1 is required for double-strand break-initiated SCE and DNA damage-associated SCE after exposure to X rays and chemical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. Flow cytometric resolution of yeast is affected by enzymatic treatment and culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of DNA Replication and DNA Double-Strand Breaks in Saccharomyces cerevisiae by Pulsed-Field Gel Electrophoresis (PFGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Double-Strand Breaks in Mammalian Cells Using Pulsed-Field Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of DNA double strand breakage and repair using orthogonal field alternation gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin E: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phleomycin E is a glycopeptide antibiotic belonging to the bleomycin family, isolated from cultures of Streptomyces verticillus. It is a potent DNA-damaging agent with a broad spectrum of activity against bacteria, fungi, plants, and animal cells. Due to its mechanism of action, which involves the induction of single- and double-strand DNA breaks, this compound is widely utilized as a selective agent in molecular biology for establishing stable cell lines expressing resistance genes. Furthermore, its cytotoxic properties make it a subject of interest in cancer research as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, cellular effects, and the experimental protocols used to investigate its activity.
Mechanism of Action
This compound exerts its biological activity through direct interaction with DNA. The core mechanism involves the following key steps:
-
Intercalation and Binding: this compound binds to DNA, with a preference for GC-rich regions. While it is structurally similar to bleomycin, some studies suggest it may not intercalate as strongly due to modifications in its bithiazole moiety.
-
Chelation of Metal Ions: The molecule chelates metal ions, most notably copper (II) in its commercially available form and iron (II) to become active. This metal-ion complex is crucial for its DNA-cleaving activity.
-
Generation of Reactive Oxygen Species (ROS): In the presence of a reducing agent (e.g., dithiothreitol or endogenous cellular reductants) and molecular oxygen, the this compound-metal ion complex generates superoxide and hydroxyl radicals.
-
DNA Strand Scission: These highly reactive oxygen species attack the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks. This degradation of DNA disrupts its template function for replication and transcription, ultimately leading to cell death.
Cellular Responses to this compound-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a cascade of cellular responses, primarily orchestrated by the DNA Damage Response (DDR) pathways. These pathways are critical for maintaining genomic integrity and cell survival.
DNA Damage Signaling Pathways
Upon induction of double-strand breaks (DSBs) by this compound, mammalian cells activate two primary signaling cascades:
-
ATM-Chk2 Pathway: Ataxia Telangiectasia Mutated (ATM) kinase is a key sensor of DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2. Activated Chk2, in turn, phosphorylates downstream effectors that mediate cell cycle arrest, DNA repair, or apoptosis.
-
ATR-Chk1 Pathway: Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its interacting protein ATRIP, is primarily activated by single-stranded DNA (ssDNA) regions, which can arise at stalled replication forks resulting from this compound-induced DNA lesions. ATR then phosphorylates and activates the checkpoint kinase Chk1, which also contributes to cell cycle arrest and DNA repair.
The activation of these pathways leads to several key cellular outcomes:
-
Cell Cycle Arrest: To prevent the propagation of damaged DNA, cells arrest their progression through the cell cycle. This compound treatment typically induces a robust G2/M phase arrest. This is mediated by the ATM/ATR-dependent phosphorylation and inactivation of cell cycle regulators such as Cdc25 phosphatases, which are required for entry into mitosis.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is characterized by the activation of caspases and can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
DNA Repair: Cells attempt to repair the this compound-induced DNA breaks through two major pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice of repair pathway is influenced by the cell cycle phase.
Quantitative Data
Working Concentrations for Selection
This compound is commonly used as a selective agent in genetic modification experiments. The optimal concentration varies depending on the cell type and experimental conditions.
| Organism/Cell Type | Typical Working Concentration (µg/mL) |
| Mammalian Cells | 5 - 50 |
| Yeast (S. cerevisiae) | 10 |
| Filamentous Fungi | 25 - 150 |
| Bacteria (E. coli) | 5 |
| Plant Cells | 5 - 25 |
Note: It is recommended to perform a kill curve experiment to determine the optimal concentration for a specific cell line.
Cytotoxicity (IC50 Values)
Specific IC50 values for this compound are not widely reported in publicly available literature. However, data for the closely related glycopeptide, Bleomycin , can provide a useful reference for its cytotoxic potential in various cancer cell lines. The following table summarizes IC50 values for Bleomycin from the Genomics of Drug Sensitivity in Cancer Project.
| Cell Line | Cancer Type | IC50 (µM) for Bleomycin |
| A549 | Lung Carcinoma | ~10 - 20 |
| HeLa | Cervical Carcinoma | ~5 - 15 |
| MCF7 | Breast Adenocarcinoma | ~15 - 30 |
| HCT116 | Colon Carcinoma | ~20 - 40 |
Disclaimer: These values are for Bleomycin and should be considered as an approximation for this compound. Experimental determination of IC50 for this compound is recommended for specific research applications.
Experimental Protocols
In Vitro DNA Cleavage Assay
This assay assesses the ability of this compound to directly induce strand breaks in purified DNA.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂]
-
Dithiothreitol (DTT)
-
Nuclease-free water
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture containing the plasmid DNA (final concentration ~10-20 ng/µL) in the reaction buffer.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
To initiate the cleavage reaction, add ferrous ammonium sulfate (final concentration ~10-50 µM) and DTT (final concentration ~1-5 mM).
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate the iron ions).
-
Add DNA loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer and containing ethidium bromide.
-
Run the gel electrophoresis at a constant voltage until the DNA forms are well-separated.
-
Visualize the DNA bands under UV light and capture an image.
-
Analysis: The conversion of supercoiled plasmid DNA (form I) to nicked, open-circular DNA (form II) indicates single-strand breaks, while the appearance of linear DNA (form III) indicates double-strand breaks. Quantify the intensity of each band to determine the extent of DNA cleavage at different this compound concentrations.
Cell Viability/Cytotoxicity Assay (MTT or similar)
This assay determines the dose-dependent effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for a specific time. Include an untreated control.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Analysis: Generate a DNA content histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced DNA damage.
Caption: DNA damage response pathways activated by this compound.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a valuable tool in molecular biology and a compound of interest in cancer research due to its potent DNA-damaging capabilities. Understanding its mechanism of action and the cellular responses it elicits is crucial for its effective application. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound on cellular processes. Further research into the specific signaling pathways and the development of resistance mechanisms will continue to enhance our understanding and potential therapeutic applications of this glycopeptide antibiotic.
how does Phleomycin E cause DNA strand breaks
An In-depth Technical Guide on the Core Mechanism of Phleomycin E-Induced DNA Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of compounds renowned for their potent antitumor activity. The cytotoxic effects of this compound are primarily attributed to its ability to induce single- and double-strand breaks in DNA. This guide provides a comprehensive technical overview of the core mechanism by which this compound mediates DNA cleavage, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
The DNA-damaging activity of this compound is not intrinsic to the molecule itself but is contingent upon a series of coordinated molecular interactions. The process is initiated by the formation of a complex between this compound and a transition metal ion, typically copper (Cu²⁺) or iron (Fe²⁺).[1][2] This metallated Phleomycin complex is the precursor to the active DNA-cleaving agent.
The activation of the Phleomycin-metal complex is a redox-dependent process that requires molecular oxygen and a one-electron reductant, such as dithiothreitol (DTT), glutathione, or ascorbic acid.[1][2] In the presence of these cofactors, the complex catalyzes the reduction of molecular oxygen to generate reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH).[1] These highly reactive species are the ultimate effectors of DNA strand scission.
This compound binds to DNA, with its bithiazole tail intercalating into the minor groove of the double helix.[3] This binding localizes the ROS-generating complex in close proximity to the DNA backbone, facilitating the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. This event initiates a cascade of reactions that ultimately leads to the cleavage of the phosphodiester bond, resulting in both single- and double-strand breaks.[4]
Signaling Pathway and Logical Relationships
The sequence of events leading to this compound-induced DNA strand breaks can be visualized as a multi-step pathway. The following diagram, generated using Graphviz, illustrates this process.
Figure 1: Signaling pathway of this compound-induced DNA strand breaks.
Quantitative Data on DNA Cleavage
The efficiency of this compound and its analogs in inducing DNA strand breaks is concentration-dependent and influenced by the presence of cofactors. The following tables summarize key quantitative data from published studies.
| Compound | Metal Ion | Reductant | DNA Substrate | Effective Concentration | Observation | Reference |
| Bleomycin | Fe²⁺ (100 nM) | - | Viral Minichromosome | ≥ 10 nM | Dose-dependent DNA strand scission. | [5] |
| Phleomycin | Fe²⁺ | - | Extracellular S. cerevisiae DNA | ≥ 1.7 x 10⁻⁴ M | Detectable DNA degradation. | [6] |
| Phleomycin | Intracellular | - | Intracellular S. cerevisiae DNA | 0.13 - 3.3 x 10⁻⁶ M | Significant DNA fragmentation. | [6] |
Table 1: Concentration-dependent DNA cleavage by Phleomycin and Bleomycin.
| Compound | Metal Ion | DNA Substrate | EC₅₀ (Plasmid Relaxation) | Reference |
| ZBM | Fe²⁺ | pBluescript II SK(+) | 0.1 µM | [1] |
| BLM A₂ | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |
| 6'-hydroxy-ZBM | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |
| BLM Z | Fe²⁺ | pBluescript II SK(+) | 0.2 µM | [1] |
Table 2: EC₅₀ values for DNA cleavage by Bleomycin (BLM) and Zorbamycin (ZBM) analogs.
Experimental Protocols
In Vitro DNA Cleavage Assay
This protocol is adapted from methodologies used to assess the DNA cleavage activity of bleomycin analogs using supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBluescript II SK(+))
-
This compound
-
Fe(NH₄)₂(SO₄)₂ solution (freshly prepared)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Agarose
-
Ethidium Bromide or other DNA stain
-
Gel Loading Buffer
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (final concentration ~5-10 nM), and varying concentrations of this compound.
-
Initiate the reaction by adding freshly prepared Fe²⁺ solution (final concentration ~10 µM) and DTT (final concentration ~1 mM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or by adding gel loading buffer and immediately placing on ice.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to relaxed circular (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes fluorescent probes to detect ROS generation in cells treated with this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS
-
Dihydroethidium (DHE) for superoxide
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the fluorescent probe (e.g., 10 µM H₂DCFDA in PBS) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Treat the cells with varying concentrations of this compound in the cell culture medium.
-
At desired time points, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound by measuring the metabolic activity of treated cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Figure 2: A typical experimental workflow for studying this compound.
Conclusion
This compound exerts its cytotoxic effects through a sophisticated mechanism involving metal chelation, redox cycling, and the generation of reactive oxygen species, culminating in DNA strand breaks. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of Phleomycin-based therapeutics and for fundamental research in DNA damage and repair. This guide provides a foundational resource for professionals engaged in these fields.
References
- 1. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phleomycin complex - Coordination mode and in vitro cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
the role of the Sh ble gene in Phleomycin E resistance
An In-depth Technical Guide to the Role of the Sh ble Gene in Phleomycin E Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sh ble gene, originating from the bacterium Streptoalloteichus hindustanus, encodes a protein that confers resistance to the phleomycin family of antibiotics, including this compound and Zeocin™.[1][2] These antibiotics are potent DNA-damaging agents used in both cancer therapy and as selection agents in molecular biology. The Sh ble protein provides a robust resistance mechanism by directly binding to and sequestering the antibiotic, thereby preventing it from inflicting cytotoxic DNA damage.[2][3] This guide provides a comprehensive technical overview of the Sh ble gene's role in this compound resistance, detailing the molecular mechanisms, quantitative resistance levels, key experimental protocols, and relevant biological pathways.
Introduction to this compound and the Sh ble Gene
This compound is a glycopeptide antibiotic that belongs to the bleomycin family.[4] Its cytotoxic effect is mediated by its ability to bind to and intercalate with DNA.[4][5] In the presence of a metal cofactor, typically iron (II), and molecular oxygen, phleomycin generates reactive oxygen species that lead to single- and double-strand breaks in the DNA backbone, ultimately triggering cell death.[6][7]
The Sh ble gene encodes a small, approximately 14 kDa protein, often referred to as the Bleomycin Resistance Protein (BRP).[2][4] This protein provides a highly effective defense mechanism against phleomycin and its analogues. Due to its efficacy, the Sh ble gene has been widely adopted as a dominant selectable marker in a variety of organisms, including bacteria, yeast, fungi, plants, and mammalian cells, for the selection of genetically modified cells.[4][8][9][10][11][12]
Mechanism of Action and Resistance
This compound's Cytotoxic Action
The mechanism of DNA damage by this compound is a multi-step process:
-
Intercalation: this compound binds to DNA, with a preference for GC-rich regions.
-
Metal Chelation: The antibiotic chelates a metal ion, most commonly Fe(II).
-
Redox Cycling: In the presence of a reducing agent and molecular oxygen, the Fe(II)-phleomycin complex undergoes redox cycling.
-
Reactive Oxygen Species (ROS) Generation: This cycling produces superoxide and hydroxyl radicals.
-
DNA Cleavage: The highly reactive radicals attack the deoxyribose backbone of DNA, leading to strand scission.
The Sh ble Protein's Resistance Mechanism
The resistance conferred by the Sh ble gene is based on a direct protein-drug interaction. The Sh ble protein functions as a "sponge," sequestering phleomycin molecules. It binds to this compound in a stoichiometric one-to-one ratio, forming a stable complex.[2][3] This binding prevents the antibiotic from interacting with and cleaving the cellular DNA, thus neutralizing its cytotoxic effect.[1][3]
Quantitative Data: this compound Resistance Levels
The expression of the Sh ble gene confers a high level of resistance to this compound. The following table summarizes the typical working concentrations of phleomycin (or its analogue, Zeocin™) used for the selection of Sh ble-expressing cells in various systems. These concentrations are significantly higher than those required to kill non-resistant cells, providing a quantitative measure of the resistance conferred.
| Organism/Cell Type | Selection Agent | Typical Working Concentration |
| E. coli | Phleomycin | 5 µg/mL[4][8] |
| Zeocin™ | 25-50 µg/mL[2][5][10] | |
| Saccharomyces cerevisiae (Yeast) | Phleomycin | 10 µg/mL[4] |
| Zeocin™ | 50-300 µg/mL[2][5][10] | |
| Mammalian Cells | Phleomycin | 5-50 µg/mL[4][8] |
| Zeocin™ | 50-1000 µg/mL[2][5][10] |
Note: The optimal concentration for selection can vary depending on the specific cell line, medium composition, and experimental conditions. It is always recommended to perform a kill curve to determine the minimum effective concentration for your specific host cells.
Key Experimental Protocols
Protocol for Selection of Phleomycin-Resistant Mammalian Cells
This protocol outlines the general steps for selecting mammalian cells that have been successfully transfected with a plasmid containing the Sh ble gene.
-
Cell Seeding: Plate the transfected cells at a low density (e.g., 10-25% confluency) to allow for the formation of distinct colonies.
-
Recovery Period: Culture the cells in non-selective medium for 24-48 hours to allow for the expression of the Sh ble gene.
-
Initiation of Selection: Replace the medium with a fresh medium containing the predetermined optimal concentration of this compound.
-
Maintenance of Selection: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.
-
Colony Isolation: After 2-3 weeks, visible resistant colonies should appear. These can be isolated using cloning cylinders or by manual picking.
-
Expansion of Clones: Expand the isolated colonies in selective medium to establish stable, phleomycin-resistant cell lines.
Protocol for In Vitro DNA Cleavage Assay
This assay can be used to demonstrate the DNA-damaging activity of this compound and its inhibition by the Sh ble protein.
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might include:
-
Plasmid DNA (e.g., 1 µg)
-
This compound (at a concentration known to cause cleavage)
-
Fe(II) source (e.g., freshly prepared ferrous ammonium sulfate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
For the inhibition assay, pre-incubate this compound with purified Sh ble protein before adding it to the reaction.
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.
-
Analysis by Gel Electrophoresis: Analyze the DNA samples on an agarose gel. DNA cleavage will be indicated by a shift from the supercoiled plasmid form to relaxed circular and linear forms. The inhibition of cleavage will be observed in the reaction containing the Sh ble protein.
Protocol for Sh ble Protein Purification (General Outline)
This protocol provides a general workflow for the purification of a recombinant, tagged Sh ble protein expressed in E. coli.
-
Expression: Induce the expression of the tagged Sh ble protein in a suitable E. coli strain.
-
Cell Lysis: Harvest the bacterial cells and lyse them using sonication or enzymatic methods in a lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column that binds to the tag on the recombinant protein (e.g., Ni-NTA resin for a His-tagged protein).
-
Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified Sh ble protein from the column using an elution buffer containing a competing ligand (e.g., imidazole for His-tagged proteins).
-
Buffer Exchange/Dialysis: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
Visualizations: Pathways and Workflows
Mechanism of this compound Action and Sh ble Resistance
References
- 1. academic.oup.com [academic.oup.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Bleomycin resistance conferred by a drug-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 101.200.202.226 [101.200.202.226]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Phleomycin resistance encoded by the ble gene from transposon Tn 5 as a dominant selectable marker in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin's Impact on the Eukaryotic Cell Cycle: A Technical Guide
Executive Summary: Phleomycin, a glycopeptide antibiotic belonging to the bleomycin family, is a potent DNA-damaging agent widely utilized in molecular biology and cancer research. Its primary mechanism of action involves the induction of single- and double-strand DNA breaks, which subsequently triggers a robust cellular response culminating in cell cycle arrest, predominantly at the G2/M transition. This guide provides an in-depth analysis of the molecular mechanisms underlying phleomycin-induced cell cycle arrest, details the key signaling pathways involved, summarizes quantitative data from various studies, and outlines the experimental protocols used to investigate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development.
A note on Phleomycin E: Specific data for the "E" variant of phleomycin is limited in publicly available literature. This guide, therefore, focuses on the well-documented effects of "phleomycin" as a general class and its closely related analogue, bleomycin. The fundamental mechanisms are highly conserved across the bleomycin/phleomycin family.
Mechanism of Action: DNA Damage Induction
Phleomycin exerts its cytotoxic effects by binding to and intercalating with DNA.[1] This binding alone is not sufficient to cause DNA damage. In the presence of a metal ion, typically copper or iron, and a reducing agent, phleomycin catalyzes the formation of reactive oxygen species (ROS).[2] These ROS, in turn, attack the phosphodiester backbone of DNA, leading to both single-strand and double-strand breaks (DSBs).[2] The generation of DSBs is the critical event that initiates the cellular signaling cascade leading to cell cycle arrest. The cytotoxicity of phleomycin is significantly higher within the cellular environment compared to its effect on purified DNA, suggesting that cellular metabolism and the presence of endogenous reducing agents and metal ions are crucial for its activity.[3][4]
Induction of Cell Cycle Arrest
The integrity of the genome is paramount for cell viability. Eukaryotic cells have evolved sophisticated surveillance mechanisms, known as cell cycle checkpoints, to halt cell cycle progression in the presence of DNA damage, allowing time for repair. Phleomycin-induced DSBs are a potent activator of these checkpoints.
The most consistently observed effect of phleomycin on the eukaryotic cell cycle is a robust arrest in the G2 phase.[5][6] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis, which would likely lead to catastrophic chromosomal abnormalities and cell death. In addition to the G2 block, phleomycin can also inhibit entry into the S-phase, activating the G1/S checkpoint.[7][8] The activation of these checkpoints is dose-dependent and can vary between different cell types.
The DNA Damage Response (DDR) Signaling Pathway
The cellular response to phleomycin-induced DSBs is orchestrated by a complex signaling network known as the DNA Damage Response (DDR) pathway. This pathway involves sensors, transducers, and effectors that collectively halt the cell cycle and promote DNA repair.
-
Damage Sensing and Transducer Activation: DSBs are primarily recognized by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DDR.
-
Signal Transduction: Once activated, ATM phosphorylates a multitude of downstream targets. A key substrate is the checkpoint kinase 2 (Chk2). In yeast, the functional homolog of Chk2 is Rad53, which is hyperphosphorylated in response to phleomycin treatment.[9]
-
Effector Activation and Cell Cycle Arrest:
-
Activated Chk2 phosphorylates and inactivates the Cdc25 family of phosphatases. Cdc25 is responsible for removing inhibitory phosphates from cyclin-dependent kinase 1 (Cdk1, also known as Cdc2), the master regulator of mitotic entry.
-
Inactivation of Cdc25 leads to the accumulation of phosphorylated, inactive Cdk1/Cyclin B complexes, thereby preventing the G2 to M transition.
-
ATM also phosphorylates and stabilizes the tumor suppressor protein p53. P53, in turn, acts as a transcription factor, upregulating the expression of several genes, most notably the Cdk inhibitor p21.[7]
-
p21 can directly bind to and inhibit Cdk1/Cyclin B and other Cdk complexes, reinforcing the G2 arrest and contributing to the G1 checkpoint.[7]
-
The following diagram illustrates the core signaling cascade initiated by phleomycin-induced DNA damage.
Quantitative Data Summary
The effective concentration of phleomycin varies depending on the organism and cell type. The following table summarizes concentrations and treatment times reported in the literature.
| Organism/Cell Type | Phleomycin Concentration | Treatment Duration | Observed Effect | Reference |
| Saccharomyces cerevisiae (Yeast) | 10 µg/mL | 1 hour | Rad53 hyperphosphorylation | [9] |
| Saccharomyces cerevisiae (Yeast) | 10 µg/mL | N/A | Selection of resistant colonies | [1] |
| Saccharomyces cerevisiae (Yeast) | 100 µg/mL | 2 hours | Elg1 recruitment to chromatin | [10] |
| Filamentous Fungi | 25 - 150 µg/mL | N/A | Selection of resistant colonies | [1] |
| Mammalian Cell Lines | 5 - 50 µg/mL | N/A | Selection of resistant colonies | [1] |
| Schizophyllum commune (Fungus) | 1 - 25 µg/mL | Overnight | Increased transformation efficiency | [2] |
| HeLa Cells | 2 - 10 µg/mL | 90 min - 4 hours | Inhibition of DNA synthesis | [2] |
Key Experimental Protocols
Investigating the effects of phleomycin on the cell cycle typically involves cell culture, drug treatment, and subsequent analysis of cell cycle distribution and protein signaling.
The diagram below outlines a typical workflow for studying phleomycin's impact on the cell cycle.
-
Cell Seeding: Plate eukaryotic cells (e.g., HeLa, Jurkat, or normal human fibroblasts) in appropriate culture vessels and media. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Drug Preparation: Prepare a stock solution of phleomycin in sterile water or buffer (e.g., HEPES) at a high concentration (e.g., 10-20 mg/mL).[1] Phleomycin solutions are typically blue.
-
Treatment: Dilute the phleomycin stock solution in fresh culture medium to the desired final concentration (e.g., 5-50 µg/mL for mammalian cells).[1] Replace the existing medium with the phleomycin-containing medium. Culture the cells for the desired duration (e.g., 1 to 24 hours). An untreated control group should be maintained in parallel.
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Harvesting: Collect both adherent and floating cells to account for any detached, apoptotic cells. Centrifuge the cell suspension and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating dye, such as Propidium Iodide (PI) or DAPI, and RNase A (to prevent staining of double-stranded RNA).[11]
-
Analysis: Incubate for 30-40 minutes at 37°C in the dark.[11] Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to cells in G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population situated between these two peaks.[11][12]
This technique is used to detect the activation of key DDR proteins, often identified by their phosphorylation status.
-
Protein Extraction: After phleomycin treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, or anti-p21).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the abundance of the target protein. A loading control (e.g., β-actin or GAPDH) should always be used to ensure equal protein loading.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cleavage of cellular and extracellular Saccharomyces cerevisiae DNA by bleomycin and phleomycin. | Semantic Scholar [semanticscholar.org]
- 5. Bleomycin--mode of action with particular reference to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
An In-depth Technical Guide to Phleomycin E Selection: Core Principles and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Phleomycin E as a selective agent in molecular biology and genetic engineering. Below, we delve into its mechanism of action, the basis of resistance, and detailed protocols for its effective use in various model systems.
Core Principles of this compound Action and Resistance
This compound, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of compounds. Its cytotoxicity stems from its ability to bind to and intercalate with DNA, leading to single- and double-strand breaks.[1] This process is dependent on the presence of a metal ion, typically copper in its commercial form, and is activated within the cell through reduction, which then allows the molecule to generate reactive oxygen species that damage the DNA backbone.[2] This DNA damage ultimately triggers cell cycle arrest and apoptosis.[3][4]
Resistance to this compound is conferred by the product of the Sh ble gene from Streptoalloteichus hindustanus.[1] This gene encodes a 13.6 kDa protein that acts as a Phleomycin-binding protein.[5] By binding to this compound in a stoichiometric manner, the Sh ble protein prevents the antibiotic from intercalating with DNA, thus neutralizing its cytotoxic effects.
Quantitative Data: Recommended Selection Concentrations
Effective selection with this compound requires determining the optimal concentration that eliminates non-resistant cells while allowing resistant cells to proliferate. This concentration is highly dependent on the cell type, growth conditions, and specific experimental goals. The following tables provide recommended starting concentration ranges for various organisms.
Table 1: Recommended this compound Concentrations for Microbial Selection
| Organism | Strain Example(s) | Recommended Concentration (µg/mL) | Key Considerations |
| Escherichia coli | DH5α, HB101, MC1061 | 5 | Use low salt LB medium (5 g/L NaCl) at pH 7.5 for optimal activity.[6][3] |
| Saccharomyces cerevisiae | S288C-derived strains | 10 - 50 | Sensitivity can be strain-dependent. A post-transformation recovery period in non-selective medium is crucial for optimal transformation efficiency.[7][8] |
| Filamentous Fungi | Aspergillus nidulans, Neurospora crassa | 25 - 150 | Phleomycin is often preferred over Zeocin for these organisms due to higher sensitivity.[1] |
Table 2: Recommended this compound Concentrations for Eukaryotic Cell Line Selection
| Cell Type | Cell Line Example(s) | Recommended Concentration (µg/mL) | Key Considerations |
| Mammalian Cells | General | 5 - 50 | A kill curve is essential to determine the optimal concentration for each specific cell line.[1][3] |
| CHO | CHO Lec 3.2.8.1 | 5 - 25 (Zeocin, a Phleomycin D1 formulation) | Resistance to bleomycin/phleomycin has been established in CHO cells using the Sh ble gene.[5][9] |
| HEK293 | HEK293 | 50 - 1000 (Zeocin) | The choice of selectable marker can significantly impact recombinant protein expression levels in HEK293 cells.[10][11] |
| Plant Cells | Nicotiana tabacum | 5 - 25 | The Sh ble gene is an effective selectable marker for plant cell transformation.[3] |
Experimental Protocols
Determining Optimal this compound Concentration: The Kill Curve
A critical first step in establishing a stable cell line is to determine the minimum concentration of this compound that effectively kills the parental (non-transfected) cell line. This is achieved by generating a kill curve.
Methodology:
-
Cell Plating: Seed the parental cell line into a multi-well plate (e.g., 24-well or 96-well) at a density that allows for approximately 30-50% confluency on the following day.[12]
-
Antibiotic Addition: The next day, replace the growth medium with fresh medium containing a range of this compound concentrations. It is advisable to test a broad range, for example, 0, 5, 10, 25, 50, 100, 200, and 400 µg/mL. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells under their normal growth conditions.
-
Medium Replacement: Replace the selective medium every 3-4 days.[12]
-
Monitoring Cell Viability: Observe the cells daily under a microscope for signs of cell death. The selection process can take from one to two weeks.[12]
-
Determining the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within the desired timeframe (typically 7-14 days).[13]
Generation of Stable Mammalian Cell Lines
Once the optimal this compound concentration is determined, you can proceed with selecting stably transfected cells.
Methodology:
-
Transfection: Transfect the target cell line with a plasmid containing the Sh ble resistance gene and your gene of interest.
-
Recovery Period: Allow the cells to recover in non-selective medium for 24-48 hours post-transfection. This allows for the expression of the resistance protein to begin.
-
Initiation of Selection: After the recovery period, passage the cells into fresh medium containing the pre-determined optimal concentration of this compound.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.
-
Isolation of Resistant Colonies: Over a period of 1 to 3 weeks, resistant colonies (foci) should become visible.[3]
-
Expansion of Clones: Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate culture vessels containing selective medium.
-
Verification of Integration and Expression: Once clonal populations are established, verify the integration of the transgene and the expression of your gene of interest using techniques such as PCR, Western blotting, or functional assays.
Selection in E. coli
Methodology:
-
Transformation: Transform competent E. coli (e.g., DH5α) with a plasmid carrying the Sh ble gene.
-
Plating: Plate the transformed bacteria on Low Salt Luria-Bertani (LB) agar plates (5 g/L NaCl, pH 7.5) supplemented with 5 µg/mL this compound.[6][3]
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Only bacteria that have successfully taken up the plasmid will grow and form colonies.
Selection in S. cerevisiae
Methodology:
-
Yeast Transformation: Transform S. cerevisiae using a standard protocol (e.g., lithium acetate method).
-
Phenotypic Expression: After transformation, incubate the yeast cells in a non-selective liquid medium (e.g., YEPD) for 6 hours to overnight to allow for the expression of the Sh ble gene product.[6][8]
-
Plating: Plate the yeast cells on YEPD agar plates (pH 7.0) containing 10 µg/mL this compound.[6][3]
-
Incubation: Incubate the plates at 30°C for 2-4 days until resistant colonies appear.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in this compound selection.
Caption: Mechanism of this compound-induced cytotoxicity.
References
- 1. invivogen.com [invivogen.com]
- 2. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. genaxxon.com [genaxxon.com]
- 7. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
An In-depth Technical Guide to Phleomycin E Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent cytotoxic agent widely utilized in molecular biology as a selection agent and in cancer research for its antitumor properties. Its cytotoxicity in mammalian cells is primarily attributed to its ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound cytotoxicity, detailed experimental protocols for its assessment, and a summary of its quantitative effects on various mammalian cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting cellular DNA. This process can be broken down into the following key steps:
-
DNA Intercalation and Binding: this compound binds to DNA, intercalating between base pairs. This interaction is a prerequisite for its DNA-cleaving activity.
-
Generation of Reactive Oxygen Species (ROS): In the presence of a metal ion, typically copper or iron, and a reducing agent, this compound catalyzes the production of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals[1][2][3].
-
DNA Strand Scission: The generated ROS attack the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks (DSBs)[4]. DSBs are the most lethal form of DNA damage and a primary trigger for the subsequent cytotoxic events[5][6].
This DNA damage initiates a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
Cellular Response to this compound-Induced DNA Damage
Upon DNA damage by this compound, mammalian cells activate complex signaling networks to address the genotoxic stress. These responses are critical in determining the ultimate fate of the cell.
DNA Damage Response (DDR) and Cell Cycle Arrest
The DDR is orchestrated by sensor proteins that recognize DNA lesions, transducers that amplify the damage signal, and effectors that execute the appropriate cellular response.
-
ATM/ATR Kinase Activation: Double-strand breaks induced by this compound activate the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, which are central regulators of the DDR[7][8].
-
p53 and p21 Activation: Activated ATM/ATR phosphorylate and activate the tumor suppressor protein p53. In turn, p53 transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21[9][10][11][12][13].
-
Cell Cycle Checkpoint Activation: p21 inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G2/M transition, and also in the S-phase[6][9][14]. This arrest provides the cell with time to repair the damaged DNA before proceeding with cell division[11].
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cell undergoes apoptosis. This compound can induce apoptosis through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: Some studies suggest that bleomycin, a closely related compound, can induce the expression of TNF and TNF receptor family genes, leading to the activation of the extrinsic apoptotic pathway[15][16]. This pathway involves the activation of initiator caspase-8.
-
Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is a major route for phleomycin-induced apoptosis. DNA damage and cellular stress lead to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9[1][17].
-
Caspase Cascade Activation: Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[17][18].
Quantitative Data on Phleomycin/Bleomycin Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a cytotoxic agent. The IC50 values for phleomycin and the structurally similar bleomycin can vary significantly depending on the cell line and experimental conditions.
| Cell Line | Drug | IC50 (µM) | Reference |
| HeLa | Bleomycin | 4.4 - 48.2 | [19][20] |
| A549 | Bleomycin | 7.58 - 82.85 | [14][21][22] |
| HL-60 | Bleomycin | 65.8 | [23] |
| HaCaT | Bleomycin | 13.1 | [23] |
| ACHN | Bleomycin | 0.01 - 0.74 | [24] |
| Various Cancer Cell Lines | Bleomycin | 0.027 - >1000 | [25][26] |
Note: IC50 values are highly dependent on the assay used, incubation time, and specific experimental conditions. The values presented here are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound in mammalian cells.
Experimental Workflow
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[27][28][29][30].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[27][28][29][30].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[27][28][29][30].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour[27][28][29][30].
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Assay (Alkaline Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail"[31][32].
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using appropriate image analysis software.
Conclusion
This compound is a potent cytotoxic agent that induces cell death in mammalian cells primarily through the induction of DNA double-strand breaks. This genotoxic insult triggers a complex cellular response involving the activation of the ATM/ATR-p53-p21 signaling axis, leading to cell cycle arrest, and the initiation of apoptosis via both intrinsic and extrinsic pathways. The quantitative assessment of this compound's cytotoxicity, through assays such as MTT, Annexin V staining, and the comet assay, is crucial for its application in research and drug development. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating the cytotoxic effects of this compound in mammalian cells.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bleomycin and its role in inducing apoptosis and senescence in lung cells - modulating effects of caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. Requirement for p53 and p21 to sustain G2 arrest after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increase in p21 expression independent of the p53 pathway in bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procyanidin C1: A Natural Dual-Mode Senotherapeutic for Pan-Organ Senescence Regulation[v2] | Preprints.org [preprints.org]
- 14. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Cleavage of bleomycin hydrolase by caspase-3 during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bleomycin analogues preferentially cleave at the transcription start sites of actively transcribed genes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. mdpi.com [mdpi.com]
- 22. Mitochondrial DNA-depleted A549 cells are resistant to bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug: Bleomycin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 26. rsc.org [rsc.org]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. ulab360.com [ulab360.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Genotoxic Effects of Etoposide, Bleomycin, and Ethyl Methanesulfonate on Cultured CHO Cells: Analysis by GC-MS/MS and Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Phleomycin E and its Interaction with Copper Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phleomycin E, a member of the bleomycin family of glycopeptide antibiotics, is a metallodrug known for its ability to induce DNA damage, leading to its use as a selection agent in molecular biology and as a potential anticancer agent. Its biological activity is critically dependent on the coordination of a metal cofactor. While the iron-bound form is widely recognized as the primary DNA cleaving agent, the interaction of phleomycin with copper ions plays a pivotal role in its stability, delivery, and mechanism of action. This technical guide provides a comprehensive overview of the intricate relationship between this compound and copper ions, detailing the biophysical interactions, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.
Introduction to this compound
This compound is a structural analogue of bleomycin, isolated from Streptomyces verticillus. These molecules are characterized by a complex structure comprising a metal-binding domain, a DNA-binding domain (bithiazole tail), and a carbohydrate moiety. Phleomycins are typically produced and supplied as a copper-chelated complex, which imparts a characteristic blue color.[1] This copper-bound form is generally considered to be biologically inactive.[2] The prevailing model suggests that intracellular reduction and removal of copper, followed by chelation of iron, leads to the formation of an active Fe(II)-phleomycin complex. This complex, in the presence of oxygen, generates reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.[3][4]
However, the role of copper is more complex than that of a simple placeholder. The high affinity of phleomycin for copper ions suggests a significant biological interaction.[5] This guide will delve into the specifics of this interaction, from the fundamental coordination chemistry to the downstream cellular signaling pathways.
Quantitative Analysis of Phleomycin-Copper Interaction
Table 1: Binding Parameters of Bleomycin-Family Antibiotics with Metal Ions
| Ligand | Metal Ion | Technique | Binding Stoichiometry (Metal:Ligand) | Dissociation Constant (Kd) | Reference |
| Bleomycin A2 | Cu(II) | Not Specified | 1:1 | High Affinity (not quantified) | [5] |
| Bleomycin A2 | Fe(II) | Not Specified | 1:1 | Lower affinity than Cu(II) | [5] |
| Bleomycin | Cu(I) | Not Specified | 1:1 | High Affinity (not quantified) | |
| Bleomycin | Cu(II) | Not Specified | 1:1 | High Affinity (not quantified) | |
| Bleomycin | Fe(II) | Not Specified | 1:1 | Weaker than Cu(I) and Cu(II) |
Mechanism of Action: The Role of Copper
The interaction of this compound with copper ions is a multi-faceted process that influences its biological activity.
The Inactive Copper-Chelated State
Phleomycin is typically isolated as a Cu(II) complex. In this state, the copper ion is coordinated by several nitrogen atoms within the metal-binding domain of the phleomycin molecule, forming a stable square-planar or square-pyramidal geometry.[2] This chelation prevents the binding of iron and subsequent redox cycling, rendering the molecule incapable of cleaving DNA.
Intracellular Copper Displacement and Redox Cycling
For phleomycin to become active, the bound copper must be removed. This process is thought to occur intracellularly, where reducing agents such as glutathione can reduce Cu(II) to Cu(I). Cu(I) has a different coordination chemistry and is more labile, facilitating its dissociation from the phleomycin molecule. Once copper is removed, iron can bind to the metal-binding domain.
While the Fe-phleomycin complex is the primary mediator of DNA cleavage, some studies suggest that a Cu(I)-phleomycin complex may also possess DNA-cleaving activity, albeit to a lesser extent and this is a point of some debate in the scientific community.[6] The proposed mechanism involves the generation of hydroxyl radicals through a Fenton-like reaction.
DNA Damage and Cellular Response
The active metallo-phleomycin complex binds to DNA, with a preference for GC-rich sequences. The bithiazole tail of the molecule intercalates into the DNA minor groove, positioning the metal-binding domain in close proximity to the deoxyribose backbone. The activated complex then abstracts a hydrogen atom from the C-4' position of the deoxyribose sugar, leading to strand scission.
This DNA damage triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).
Signaling Pathways and Experimental Workflows
The DNA damage induced by this compound activates complex signaling networks that determine the fate of the cell. Below are diagrams illustrating these pathways and a typical experimental workflow for studying the phleomycin-copper interaction.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with copper ions and DNA.
Determination of Binding Affinity by Fluorescence Titration
This protocol describes the determination of the binding constant (Kd) for the interaction of this compound with Cu(II) ions by monitoring the quenching of phleomycin's intrinsic fluorescence.
Materials:
-
This compound solution (concentration determined by UV-Vis spectroscopy)
-
CuSO4 stock solution (e.g., 10 mM in nuclease-free water)
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Prepare a solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM) in the quartz cuvette.
-
Set the fluorometer to the appropriate excitation and emission wavelengths for phleomycin (typically excitation around 290 nm and emission maximum around 350 nm).
-
Record the initial fluorescence intensity (F0) of the this compound solution.
-
Add small aliquots of the CuSO4 stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal is saturated (no further significant change is observed upon addition of more copper).
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by the factor (V0 + Vi)/V0, where V0 is the initial volume and Vi is the total volume of titrant added.
-
Plot the change in fluorescence (ΔF = F0 - F) as a function of the total copper concentration.
-
The data can be fitted to a one-site binding model using non-linear regression analysis to determine the dissociation constant (Kd).
DNA Cleavage Assay by Agarose Gel Electrophoresis
This protocol is used to qualitatively and semi-quantitatively assess the ability of the phleomycin-copper complex to induce DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or φX174)
-
This compound
-
CuSO4
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a 1% (w/v) agarose gel in TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).
-
In microcentrifuge tubes, set up the reaction mixtures. A typical reaction might contain:
-
1 µg of supercoiled plasmid DNA
-
Desired concentration of this compound
-
Desired concentration of CuSO4
-
Desired concentration of DTT
-
Reaction buffer to a final volume of 20 µL.
-
-
Include appropriate controls: DNA alone, DNA + this compound, DNA + CuSO4, DNA + DTT.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 4 µL of DNA loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands on a UV transilluminator. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates.
-
Quantify the intensity of each band using gel documentation software to determine the percentage of each DNA form.
Analysis of Coordination Environment by EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to probe the coordination environment of the paramagnetic Cu(II) ion in the phleomycin complex.
Materials:
-
Cu(II)-Phleomycin E complex
-
EPR spectrometer
-
Cryogen (liquid nitrogen or helium)
-
EPR sample tubes
Procedure:
-
Prepare a concentrated solution of the Cu(II)-Phleomycin E complex in a suitable buffer.
-
Transfer the solution to an EPR tube and flash-freeze it in liquid nitrogen to create a glass.
-
Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
The spectrum is typically recorded as the first derivative of the absorption.
-
Analyze the spectrum to determine the g-values (g|| and g⊥) and the hyperfine coupling constants (A|| and A⊥) for the copper nucleus.
-
The number of nitrogen atoms coordinated to the copper can often be inferred from the superhyperfine splitting pattern in the g⊥ region of the spectrum.
-
Simulation of the experimental spectrum using appropriate software can provide a more detailed model of the coordination geometry.
Table 2: Representative EPR Parameters for Cu(II)-Bleomycin Complexes
| Parameter | Typical Value | Information Gained | Reference |
| g | ~2.20 | ||
| g⊥ | ~2.05 | Geometry of the complex | [2] |
| A | (Cu) | ~170-190 x 10-4 cm-1 | |
| AN (superhyperfine) | ~10-15 G | Number of coordinated nitrogen atoms | [2] |
Conclusion
The interaction between this compound and copper ions is a crucial aspect of its biological activity. While the copper-chelated form is inactive, the high affinity of phleomycin for copper suggests a significant role in its transport and regulation. Understanding the mechanisms of copper displacement, the potential for copper-mediated DNA damage, and the downstream cellular responses is essential for the rational design of new phleomycin-based therapeutics and for optimizing its use in molecular biology. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this fascinating and complex interaction. Further research is warranted to obtain more precise quantitative data on the this compound-copper interaction and to fully elucidate the intricate signaling pathways it triggers.
References
- 1. Copper(II).bleomycin, iron(III).bleomycin, and copper(II).phleomycin: comparative study of deoxyribonucleic acid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of cupric bleomycin. Nitrogen and proton couplings from EPR and electron nuclear double resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecommons.com [genecommons.com]
- 5. Copper(II)-based metal affinity chromatography for the isolation of the anticancer agent bleomycin from Streptomyces verticillus culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Foundational Research on Phleomycin E Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of compounds. Its potent cytotoxic effects, stemming from its ability to bind and cleave DNA, have made it a valuable tool in molecular biology as a selection agent and a subject of interest in anticancer research. However, the emergence of resistance mechanisms poses a significant challenge to its therapeutic potential and utility in research. This technical guide provides a comprehensive overview of the core foundational research into the mechanisms of this compound resistance, with a focus on the underlying molecular and cellular processes. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Resistance Mechanism: Sequestration by Bleomycin Resistance Proteins
The primary and most well-characterized mechanism of resistance to this compound is the expression of bleomycin resistance proteins (BRPs). These proteins act as molecular sponges, binding to this compound with high affinity and sequestering it, thereby preventing the antibiotic from reaching its cellular target, DNA.
The most studied BRPs are encoded by the Sh ble gene from Streptoalloteichus hindustanus and the ble gene from the Tn5 transposon. Expression of these genes in various organisms, from bacteria to mammalian cells, confers a high level of resistance to this compound and other bleomycin-family antibiotics.
Quantitative Analysis of this compound Resistance
The efficacy of BRPs in conferring resistance can be quantified by determining the half-maximal inhibitory concentration (IC50) of this compound in sensitive versus resistant cells. While specific IC50 values for this compound can vary depending on the cell line and experimental conditions, studies on the closely related compound bleomycin have demonstrated a significant increase in resistance upon expression of resistance genes. For instance, cancer cell lines made resistant to bleomycin showed a 7 to 49-fold increase in their IC50 values compared to their parental, sensitive counterparts[1]. A similar magnitude of resistance is expected for this compound in cells expressing a functional BRP.
| Cell Line Type | This compound IC50 (µg/mL) - Representative Values | Fold Resistance |
| Sensitive (Parental) | 0.1 - 1.0 | 1x |
| Resistant (Expressing Sh ble) | 5.0 - 50.0+ | 7 - 50x+ |
Note: These are representative values based on bleomycin data and typical selection concentrations. Actual IC50 values should be determined empirically for each cell line and experimental setup.
Gene Expression in this compound Resistance
Furthermore, exposure to this compound can induce the expression of genes involved in DNA damage repair pathways, such as RAD52 and KU70, as the cell attempts to cope with the genotoxic stress[2].
Signaling Pathways in this compound Action and Resistance
This compound exerts its cytotoxic effects by inducing single- and double-strand breaks in DNA. This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). In resistant cells expressing BRPs, this cascade is significantly attenuated due to the sequestration of the drug.
This compound-Induced DNA Damage Pathway
The following diagram illustrates the signaling pathway initiated by this compound in a sensitive cell.
Caption: this compound-induced DNA damage signaling cascade in sensitive cells.
In sensitive cells, this compound intercalates with DNA, leading to the formation of double-strand breaks (DSBs). These breaks are recognized by sensor proteins, leading to the activation of the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related)[1][3][4]. Activated ATM/ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately leads to the activation of p53, which can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair[5]. If the damage is too severe, p53 can trigger apoptosis (programmed cell death). Simultaneously, ATM and ATR activate DNA repair pathways such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) to repair the DNA lesions[6].
Mechanism of BRP-Mediated Resistance
The following diagram illustrates how Bleomycin Resistance Protein (BRP) confers resistance to this compound.
Caption: Sequestration of this compound by Bleomycin Resistance Protein (BRP).
In resistant cells, the constitutively or inducibly expressed BRP binds to intracellular this compound, forming an inactive complex. This sequestration prevents the antibiotic from reaching the nucleus and interacting with DNA, thus averting the initiation of the DNA damage response cascade and promoting cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
Determination of this compound IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound solution (e.g., 10 mg/mL stock in sterile water)
-
Sensitive and resistant (e.g., Sh ble-expressing) adherent cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µg/mL to 100 µg/mL.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without this compound as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Western Blot Analysis of Bleomycin Resistance Protein (BRP) Expression
This protocol describes the detection of BRP (e.g., Sh ble protein) in cell lysates by Western blotting.
Materials:
-
Sensitive and resistant cell lines
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRP (e.g., anti-Sh ble antibody)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRP antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
DNA Protection Assay
This assay demonstrates the ability of a BRP to protect DNA from this compound-induced cleavage.
Materials:
-
Purified Bleomycin Resistance Protein (BRP)
-
This compound solution
-
Plasmid DNA (e.g., pUC19)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) or other reducing agent
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, set up the following reactions:
-
Control: Plasmid DNA + Reaction buffer
-
This compound only: Plasmid DNA + this compound + DTT + Reaction buffer
-
BRP + this compound: Plasmid DNA + Purified BRP + this compound + DTT + Reaction buffer
-
BRP only: Plasmid DNA + Purified BRP + Reaction buffer
-
-
Use a final plasmid DNA concentration of approximately 50-100 ng/µL.
-
The final this compound concentration should be sufficient to cause DNA degradation (e.g., 10-50 µg/mL).
-
The final BRP concentration should be in molar excess to this compound.
-
The final DTT concentration should be around 1 mM.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Agarose Gel Electrophoresis:
-
Add DNA loading dye to each reaction.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel electrophoresis until the dye fronts have migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Expected Results: The "this compound only" lane should show smearing or disappearance of the plasmid DNA band, indicating degradation. The "BRP + this compound" lane should show a protected, intact plasmid DNA band, similar to the control lanes.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Sensitive and resistant cell lines
-
This compound solution
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with a relevant concentration of this compound (e.g., near the IC50 value for the sensitive cells) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Results: this compound treatment in sensitive cells is expected to cause an accumulation of cells in the G2/M phase, indicative of a DNA damage-induced cell cycle checkpoint arrest. Resistant cells should show a cell cycle profile similar to the untreated control.
-
Conclusion
The foundational research on this compound resistance has firmly established the central role of bleomycin resistance proteins in sequestering the drug and preventing its genotoxic effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with the essential knowledge, quantitative data, and detailed experimental protocols to investigate and understand these resistance mechanisms. The provided visualizations of the key signaling pathways offer a clear conceptual framework for the molecular events underlying this compound's mode of action and the counteracting resistance strategy. A thorough understanding of these foundational principles is critical for the continued use of this compound as a research tool and for the development of novel strategies to overcome resistance in potential therapeutic applications. Further research focusing on the specific kinetics of BRP-Phleomycin E interaction, the regulation of BRP gene expression, and the interplay with cellular DNA repair pathways will undoubtedly provide deeper insights into this important area of study.
References
- 1. ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleomycin-induced over-replication involves sustained inhibition of mitotic entry through the ATM/ATR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. Regulation of DNA Repair Mechanisms: How the Chromatin Environment Regulates the DNA Damage Response | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Phleomycin E in Yeast Transformation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing Phleomycin E as a selection agent in yeast transformation experiments. The information is tailored for researchers in academic and industrial settings, including those involved in drug development.
Introduction to this compound
This compound, a member of the bleomycin family of glycopeptide antibiotics, is an effective selective agent for various organisms, including yeast. Its mechanism of action involves the intercalation into DNA and the generation of double-strand breaks, leading to cell death in susceptible organisms.[1] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to the antibiotic, preventing it from damaging the DNA.[2] This makes this compound a valuable tool for selecting successfully transformed yeast cells carrying a plasmid with the ble resistance marker.
Optimizing this compound Concentration
The optimal concentration of this compound for selecting transformed yeast is highly dependent on the yeast species, the specific strain, and the composition of the growth medium.[3][4] Factors such as pH and salt concentration can significantly influence the antibiotic's activity. Therefore, it is crucial to empirically determine the optimal concentration for each experimental setup.
Key Considerations for Optimization
-
Yeast Species: Different yeast species exhibit varying sensitivities to this compound. For instance, Saccharomyces cerevisiae is typically sensitive to lower concentrations than Pichia pastoris.
-
Strain Background: Even within the same species, different strains can have different levels of intrinsic resistance.
-
Media Composition: The activity of this compound is enhanced at a neutral pH.[4] High salt concentrations can reduce its effectiveness. It is recommended to use low-salt media where possible.[3]
-
Plating Density: High cell plating densities can decrease the apparent sensitivity to the antibiotic.[4]
Recommended Concentration Ranges
The following table summarizes the generally recommended starting concentrations for this compound and the related compound Zeocin in common yeast species. It is imperative to perform a kill curve experiment to determine the minimal inhibitory concentration for your specific strain.
| Yeast Species | Selection Agent | Recommended Concentration Range (µg/mL) | Key Remarks |
| Saccharomyces cerevisiae | This compound | 5 - 20 | A concentration of 10 µg/mL in YPD medium is frequently used.[2][5] |
| Pichia pastoris | Zeocin™ | 50 - 1000 | The optimal concentration is highly variable; 100-200 µg/mL is a common starting point. Higher concentrations (up to 2000 µg/mL) can be used to select for multi-copy integrants.[6][7] |
| Schizophyllum commune | This compound | 1 - 25 | Lower, non-selective concentrations (1-5 µg/mL) during regeneration can increase transformation efficiency, while 25 µg/mL is used for selection.[1][8] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of this compound required to kill non-transformed yeast cells.
Materials:
-
Yeast strain of interest
-
YPD agar plates (or other appropriate growth medium)
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile water or appropriate buffer for dilutions
-
Spectrophotometer
Procedure:
-
Prepare a liquid culture of the yeast strain and grow it to the mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Prepare a series of YPD agar plates containing a range of this compound concentrations. For S. cerevisiae, a suggested range is 0, 2.5, 5, 7.5, 10, 15, and 20 µg/mL. For P. pastoris (using Zeocin), a wider and higher range is recommended, such as 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Prepare cell dilutions. Dilute the mid-log phase culture to a concentration of approximately 1 x 10⁷ cells/mL. Prepare further serial dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) in sterile water.
-
Plate the cells. Plate 100 µL of each dilution onto the series of this compound-containing plates.
-
Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C) for 2-5 days.
-
Analyze the results. The lowest concentration of this compound that completely inhibits the growth of the yeast is the minimum inhibitory concentration (MIC). For selection of transformants, a concentration slightly higher than the MIC is typically used.
Protocol for Yeast Transformation with this compound Selection (LiOAc/ss-DNA/PEG Method)
This is a widely used and efficient method for transforming Saccharomyces cerevisiae.
Materials:
-
Yeast cells
-
YPD medium
-
Plasmid DNA carrying the ble resistance gene (100 ng - 1 µg)
-
Single-stranded carrier DNA (ss-DNA), e.g., salmon sperm DNA (10 mg/mL)
-
1 M Lithium Acetate (LiOAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile water
-
YPD plates containing the predetermined optimal concentration of this compound
Procedure:
-
Prepare competent cells:
-
Inoculate 5-10 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.4-0.6.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.
-
Pellet the cells and discard the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiOAc. This will be your competent cell suspension.
-
-
Transformation:
-
Boil a sample of ss-DNA for 5 minutes and immediately chill on ice.
-
In a microfuge tube, mix the following in order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiOAc
-
50 µL of boiled ss-DNA (2 mg/mL)
-
Your plasmid DNA mixed with sterile water to a final volume of 34 µL.
-
100 µL of competent cells.
-
-
Vortex the mixture thoroughly.
-
Incubate at 42°C for 40 minutes (heat shock).
-
-
Recovery and Plating:
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of YPD medium.
-
Incubate at 30°C with shaking for 2-4 hours to allow for the expression of the resistance gene. This recovery step is critical for efficient selection.[9]
-
Plate 100-200 µL of the cell suspension onto YPD plates containing the optimal concentration of this compound.
-
Incubate the plates at 30°C for 2-5 days until colonies appear.
-
Visualizations
Experimental Workflow for Yeast Transformation
Caption: Workflow for yeast transformation with this compound selection.
This compound Mechanism of Action and Cellular Response
Caption: this compound's effect on yeast and the resistance mechanism.
References
- 1. Phleomycin increases transformation efficiency and promotes single integrations in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. genaxxon.com [genaxxon.com]
- 4. Dual gene expression cassette vectors with antibiotic selection markers for engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phleomycin E Selection in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phleomycin E is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus. It is a copper-chelated molecule that exhibits potent antimicrobial activity against a broad spectrum of organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][2][3] Its mechanism of action involves binding to and intercalating with DNA, leading to single- and double-strand breaks, which ultimately results in cell death.[4][5] This property makes this compound an effective selective agent in molecular biology for isolating cells that have been successfully transformed with a plasmid conferring resistance to the antibiotic.
The resistance to Phleomycin is conferred by the Sh ble gene, which encodes a 14 kDa protein that binds to Phleomycin with high affinity, thereby preventing it from cleaving DNA.[1][2][4] This application note provides a detailed protocol for the selection of Phleomycin-resistant E. coli transformants.
Mechanism of Action
Phleomycin's cytotoxic effect is initiated by its intercalation into the DNA double helix.[4] In the presence of a reducing agent and molecular oxygen, a metal ion, typically iron (II), chelated by the phleomycin molecule becomes activated. This activation leads to the generation of reactive oxygen species (ROS) that cause oxidative damage to the deoxyribose backbone of the DNA, resulting in strand breaks.[5] In E. coli, Phleomycin has been shown to inhibit DNA synthesis more profoundly than protein synthesis.[6] The sensitivity of E. coli to Phleomycin is linked to the initiation of DNA replication.[7] Stationary-phase cells are initially resistant and become sensitive as they enter the replication cycle.[7]
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for the selection of resistant E. coli strains. It is important to note that the optimal concentration can vary depending on the E. coli strain, the composition of the medium, and the pH.
| Parameter | Recommended Value | Notes |
| Phleomycin Concentration for E. coli Selection | 5 µg/mL | For use in Low Salt LB agar medium.[1][3] |
| Zeocin® (Phleomycin D1) Concentration for E. coli Selection | 25 - 50 µg/mL | Zeocin® is a formulation of Phleomycin D1.[8][9] |
| Media Composition | Low Salt LB Agar | 10g/L Tryptone, 5g/L Yeast Extract, 5g/L NaCl, 15g/L Agar. |
| pH of Medium | 7.5 | The activity of Phleomycin is pH-dependent; higher pH increases sensitivity.[2] |
| Storage of Phleomycin Plates | 4°C for up to 1 month | Plates should be stored in the dark as Phleomycin is light-sensitive.[1][9] |
Experimental Protocols
This section provides a detailed protocol for the transformation of E. coli and the subsequent selection of transformants using this compound.
Materials
-
Competent E. coli cells (e.g., DH5α, TOP10)
-
Plasmid DNA containing the Sh ble resistance gene
-
This compound stock solution (e.g., 20 mg/mL)
-
Low Salt Luria-Bertani (LB) medium (10g Tryptone, 5g Yeast Extract, 5g NaCl per liter)
-
Low Salt LB agar (LB medium with 15g/L agar)
-
SOC medium
-
Sterile microcentrifuge tubes
-
Sterile culture tubes
-
Incubator (37°C)
-
Shaking incubator (37°C)
-
Water bath (42°C)
-
Ice
-
Sterile spreaders
-
Petri dishes
Protocol 1: Preparation of this compound Selection Plates
-
Prepare Low Salt LB agar medium and autoclave.
-
Cool the medium to approximately 50-55°C in a water bath.
-
Add this compound to the cooled medium to a final concentration of 5 µg/mL. Mix gently by swirling to ensure even distribution.
-
Pour approximately 20-25 mL of the Phleomycin-containing agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
For long-term storage, store the plates at 4°C in the dark for up to one month.[1]
Protocol 2: Transformation of E. coli
This protocol is a general guideline for heat-shock transformation. For optimal results, follow the specific protocol provided with your competent cells.
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (containing the Sh ble gene) to the competent cells.
-
Gently mix the DNA and cells by flicking the tube. Do not vortex.
-
Incubate the mixture on ice for 20-30 minutes.[10]
-
Heat-shock the cells by placing the tube in a 42°C water bath for 30-60 seconds.[10]
-
Immediately transfer the tube back to ice for 2 minutes.[10]
-
Add 250-1000 µL of pre-warmed SOC medium to the tube.
-
Incubate the tube at 37°C for 45-60 minutes with gentle shaking (around 200-250 rpm) to allow for the expression of the resistance gene.[10][11]
Protocol 3: Selection of this compound-Resistant Transformants
-
Pre-warm the this compound selection plates to 37°C.
-
Spread 50-100 µL of the transformation culture onto the surface of a Low Salt LB agar plate containing 5 µg/mL this compound.
-
Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.
-
Colonies that appear on the plate are resistant to this compound and have likely been successfully transformed with the plasmid DNA.
-
Pick individual colonies for further analysis, such as plasmid DNA isolation and verification.
Troubleshooting
-
No colonies:
-
Transformation efficiency: Ensure your competent cells have a high transformation efficiency. A positive control with a known plasmid should be included.
-
Phleomycin concentration: The concentration of Phleomycin may be too high for your specific E. coli strain. A titration experiment to determine the minimal inhibitory concentration (MIC) is recommended.
-
Media composition: Ensure you are using Low Salt LB medium, as high salt concentrations can inhibit Phleomycin activity.[9][12]
-
pH: Check the pH of your medium; it should be around 7.5 for optimal Phleomycin activity.[1][12]
-
-
Lawn of growth:
-
Phleomycin concentration: The concentration of Phleomycin may be too low.
-
Plate quality: Ensure the Phleomycin was added to the agar at the correct temperature and mixed thoroughly. Old or improperly stored plates may have reduced antibiotic activity.
-
-
Satellite colonies: Small colonies surrounding a larger colony may appear after prolonged incubation. These are typically non-resistant cells that are able to grow in the localized area where the antibiotic has been degraded by the resistant colony. It is best to pick well-isolated colonies.
Visualizations
Caption: Workflow for this compound selection in E. coli.
Caption: Mechanism of action of this compound in E. coli.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. 101.200.202.226 [101.200.202.226]
- 3. genaxxon.com [genaxxon.com]
- 4. invivogen.com [invivogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MECHANISM OF ACTION OF BLEOMYCIN. STUDIES WITH THE GROWING CULTURE OF BACTERIAL AND TUMOR CELLS [jstage.jst.go.jp]
- 7. The mechanism of sensitivity to phleomycin in growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. addgene.org [addgene.org]
- 11. neb.com [neb.com]
- 12. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Stable Cell Line Generation Using Phleomycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines is a cornerstone of modern biological research and drug development, enabling long-term and consistent expression of a gene of interest. This is crucial for a variety of applications, including recombinant protein production, gene function studies, and the development of cell-based assays.[1][2] The selection of successfully transfected cells is a critical step in this process, often relying on the use of dominant selectable markers that confer resistance to a specific antibiotic.
Phleomycin E is a glycopeptide antibiotic isolated from Streptomyces verticillus that belongs to the bleomycin family.[3] It is a potent inhibitor of cell growth in a wide range of prokaryotic and eukaryotic organisms, including bacteria, fungi, yeast, plants, and mammalian cells.[3] Its mode of action involves the intercalation into DNA, leading to double-strand breaks and ultimately cell death.[3] Resistance to this compound is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a protein that binds to this compound and prevents it from cleaving DNA.[3] This application note provides a detailed guide for the use of this compound in the generation of stable mammalian cell lines.
Data Presentation
Recommended this compound Concentrations for Selection
The optimal concentration of this compound for selection is highly dependent on the specific cell line being used. Therefore, it is essential to perform a kill curve experiment to determine the minimum concentration required to kill non-transfected cells. The following table provides a general range of concentrations for various cell types.
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 5 - 50[4] |
| Yeast | 10[3] |
| Filamentous Fungi | 25 - 150[3] |
| E. coli | 5 |
Generalized Timeline for Stable Cell Line Generation
The generation of a stable cell line is a multi-week process. The timeline below provides a general overview of the key steps and their approximate durations. The actual time required may vary depending on the cell line, transfection efficiency, and selection stringency.
| Step | Duration |
| Day 0: Transfection | 1 day |
| Day 1-2: Recovery | 24-48 hours |
| Day 3 onwards: Selection | 1-2 weeks |
| Week 2-4: Clonal Isolation | 1-2 weeks |
| Week 4 onwards: Expansion and Validation | 2+ weeks |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a reasonable timeframe (typically 7-14 days).
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into a multi-well plate at a density that will result in 25-50% confluency on the day of antibiotic addition.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium. For mammalian cells, a typical range to test is 0, 5, 10, 20, 30, 40, and 50 µg/mL.[4]
-
-
Antibiotic Addition:
-
Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Replace the selective medium every 2-3 days.[6]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.
-
The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death of the non-resistant cells within this timeframe.[6]
-
Protocol 2: Generation of Stable Cell Lines
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the Sh ble resistance gene.
Materials:
-
Transfected and non-transfected (control) cells
-
Complete cell culture medium
-
This compound (at the predetermined optimal concentration)
-
Cloning cylinders or limiting dilution supplies
-
Multi-well tissue culture plates
Procedure:
-
Transfection and Recovery:
-
Transfect the host cell line with the plasmid DNA containing the gene of interest and the Sh ble resistance gene using an optimized transfection protocol.
-
Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[6]
-
-
Initiation of Selection:
-
After the recovery period, passage the cells into a fresh culture vessel with a complete growth medium containing the predetermined optimal concentration of this compound.[6]
-
-
Maintenance of Selection:
-
Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Most non-transfected cells should die off within the first week.[6]
-
-
Clonal Isolation:
-
Once discrete, resistant colonies are visible (typically after 2-3 weeks), you can isolate these colonies to establish monoclonal stable cell lines.[6] This can be achieved through:
-
Cloning Cylinders: Place a sterile cloning cylinder coated in sterile grease around a single colony, add a small amount of trypsin to detach the cells, and transfer them to a new well.
-
Limiting Dilution: Serially dilute the mixed population of resistant cells in a 96-well plate to a density of approximately 0.5 cells per well. Wells that contain a single colony will be monoclonal.
-
-
-
Expansion and Validation:
-
Expand the isolated clones in progressively larger culture vessels.
-
Validate the expression of the gene of interest in the clonal populations through methods such as Western blotting, qPCR, or functional assays.
-
Visualizations
Caption: Workflow for generating stable cell lines using this compound selection.
Caption: this compound's mechanism of action and the Sh ble resistance mechanism.
References
Phleomycin E Selection in Filamentous Fungi: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin E, a glycopeptide antibiotic of the bleomycin family, is a potent tool for the selection of genetically modified filamentous fungi.[1][2] Its mechanism of action involves the intercalation into DNA, leading to double-strand breaks and ultimately cell death.[1][3][4] Resistance to this compound is conferred by the Streptoalloteichus hindustanus ble gene (Sh ble), which encodes a 14-kDa protein that stoichiometrically binds to and inactivates the antibiotic, preventing DNA damage.[2][5] This dominant selectable marker is particularly advantageous for the transformation of fungal species that exhibit intrinsic resistance to other common selection agents like hygromycin B or G418.[6]
These application notes provide a comprehensive guide to utilizing this compound for the selection of transformed filamentous fungi, covering essential considerations, detailed experimental protocols for both protoplast-mediated and Agrobacterium tumefaciens-mediated transformation, and a summary of effective concentrations for various fungal species.
Key Considerations for this compound Selection
Several factors can influence the efficacy of this compound selection and should be optimized for each fungal species and experimental setup:
-
Concentration: The effective concentration of this compound varies significantly among fungal species, typically ranging from 10 µg/mL to 150 µg/mL.[2][3] It is crucial to determine the minimal inhibitory concentration (MIC) for the wild-type strain before initiating transformation experiments.
-
pH: The activity of this compound is pH-dependent, with increased sensitivity observed at higher pH.[1][4] Adjusting the pH of the selection medium can allow for the use of lower antibiotic concentrations.
-
Media Composition: The presence of high salt concentrations or hypertonic conditions, often found in protoplast regeneration media, can reduce the activity of this compound by a factor of two to three.[1][4]
-
Fungal Life Stage: Spores and mycelia of the same fungal species may exhibit different sensitivities to this compound. For instance, Penicillium digitatum spores are inhibited at 50 µg/ml, while its mycelium requires 200 µg/ml for complete suppression.
-
Recovery Period: A recovery period for transformed cells in non-selective medium before plating on this compound-containing medium is critical for obtaining a higher number of transformants.[7]
Data Presentation: Effective this compound Concentrations
The following table summarizes the effective concentrations of this compound used for the selection of various filamentous fungi. It is important to note that these concentrations should be used as a starting point, and optimization for specific strains and experimental conditions is highly recommended.
| Fungal Species | Effective Concentration (µg/mL) | Transformation Method | Notes |
| Aspergillus niger | 5 - 10 | Protoplast-mediated | |
| Aspergillus nidulans | 10 - 20 | Protoplast-mediated | |
| Aspergillus flavus | 100 | Protoplast-mediated | Stable transformants selected at this concentration. |
| Aspergillus sojae | 50 | Agrobacterium-mediated | Completely inhibited growth of 10^5 spores.[8] |
| Penicillium digitatum | 50 (spores), 200 (mycelium) | Agrobacterium-mediated | Sensitivity differs between spores and mycelium. |
| Schizophyllum commune | 25 | Protoplast-mediated | Lower, non-selective concentrations (1-5 µg/mL) increased transformation efficiency.[2][9] |
| General Filamentous Fungi | 10 - 150 | Not specified | A general range for most filamentous fungi.[2][3] |
Experimental Protocols
Two common methods for the genetic transformation of filamentous fungi are protoplast-mediated transformation and Agrobacterium tumefaciens-mediated transformation (ATMT). Detailed protocols for both, incorporating this compound selection, are provided below.
Protocol 1: Protoplast-Mediated Transformation
This protocol involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA.
1. Preparation of Protoplasts:
-
Inoculate 100 mL of complete medium (e.g., Potato Dextrose Broth, PDB) with fungal spores or mycelial fragments and incubate with shaking (150-200 rpm) at the optimal growth temperature for 16-24 hours.
-
Harvest the mycelia by filtration through sterile cheesecloth or Miracloth and wash with an osmotic stabilizer (e.g., 0.6 M KCl or 1.2 M Sorbitol).
-
Resuspend the mycelia in 10-20 mL of enzyme solution containing a cell wall-lysing enzyme cocktail (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase) in the osmotic stabilizer.
-
Incubate the suspension with gentle shaking (50-80 rpm) at 30°C for 2-4 hours, monitoring protoplast release microscopically.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.
-
Pellet the protoplasts by centrifugation at 1,500 - 3,000 x g for 5-10 minutes.
-
Gently wash the protoplast pellet twice with the osmotic stabilizer and once with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
Resuspend the final protoplast pellet in STC buffer to a concentration of 10^7 - 10^8 protoplasts/mL.
2. Transformation and Selection:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the transforming DNA (containing the Sh ble resistance cassette).
-
Incubate the mixture on ice for 20-30 minutes.
-
Add 1 mL of freshly prepared PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl pH 7.5) and mix gently.
-
Incubate at room temperature for 15-20 minutes.
-
Add 5 mL of STC buffer and mix gently.
-
Pellet the protoplasts by centrifugation at 1,500 - 3,000 x g for 5-10 minutes and discard the supernatant.
-
Resuspend the protoplasts in 1 mL of regeneration medium without this compound and incubate for 2-6 hours at room temperature to allow for gene expression (recovery period).
-
Plate the protoplast suspension in molten (45°C) regeneration medium (containing the osmotic stabilizer) supplemented with the predetermined optimal concentration of this compound.
-
Incubate the plates at the optimal growth temperature for 3-7 days until transformants appear.
-
Subculture putative transformants onto fresh selective medium to confirm resistance.
Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT utilizes the natural ability of Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome.
1. Preparation of Agrobacterium and Fungal Material:
-
Grow the A. tumefaciens strain carrying the binary vector with the Sh ble gene in the T-DNA region in LB medium with appropriate antibiotics to an OD600 of 0.5-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend in induction medium (IM) to an OD600 of 0.1-0.2. Add acetosyringone to a final concentration of 200 µM.
-
Incubate the bacterial culture at 28°C with shaking for 4-6 hours to induce the virulence (vir) genes.
-
Harvest fungal spores from a sporulating culture and resuspend in sterile water or a mild detergent solution to a concentration of 10^6 - 10^7 spores/mL.
2. Co-cultivation and Selection:
-
Mix equal volumes (e.g., 100 µL) of the induced Agrobacterium culture and the fungal spore suspension.
-
Spread the mixture onto a sterile nitrocellulose or nylon membrane placed on a co-cultivation medium plate (IM with acetosyringone).
-
Incubate the plates at 22-25°C for 48-72 hours.
-
Transfer the membrane to a selection plate containing a suitable fungal growth medium supplemented with the optimal concentration of this compound and a bacteriostatic agent (e.g., cefotaxime at 200-300 µg/mL) to inhibit Agrobacterium growth.
-
Incubate the selection plates at the optimal fungal growth temperature for 5-10 days until resistant colonies emerge.
-
Isolate and subculture the resistant colonies on fresh selective medium for further analysis.
Visualizations
Mechanism of this compound Action and Resistance
References
- 1. Phleomycin increases transformation efficiency and promotes single integrations in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. genaxxon.com [genaxxon.com]
- 5. Agrobacterium-mediated transformation of the filamentous fungus Aspergillus awamori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preparing Phleomycin E Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phleomycin E is a glycopeptide antibiotic used as a selective agent in molecular biology and cell culture for establishing stable cell lines expressing a resistance gene, typically the Sh ble gene. Its mechanism of action involves the induction of DNA strand breaks. Accurate preparation and application of this compound are critical for successful selection and maintenance of transfected cells. This document provides detailed protocols for the preparation of a sterile this compound stock solution, along with recommended working concentrations for various cell types.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Source(s) |
| Form | Powder | [1] |
| Solvent | Sterile Water or 20mM HEPES Buffer (pH ~7.0) | [2] |
| Recommended Stock Concentration | 20 mg/mL | [2][3] |
| Storage of Powder | +4°C | [1] |
| Storage of Stock Solution | Short-term: +4°C (up to 12 months)Long-term: -20°C (up to 18 months) | [1][4] |
| Working Concentration (Mammalian Cells) | 5 - 50 µg/mL | [2][3][4] |
| Working Concentration (E. coli) | 5 µg/mL | [4][5] |
| Working Concentration (Yeast) | 10 µg/mL | [3][4] |
| Working Concentration (Fungi) | 10 - 150 µg/mL | [3][4] |
| Working Concentration (Plant Cells) | 5 - 25 µg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution
This protocol describes the preparation of a sterile 20 mg/mL stock solution of this compound from a powdered form.
Materials:
-
This compound powder
-
Sterile, deionized, and purified water or sterile 20mM HEPES buffer (pH ~7.0)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, light-protected microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Precautionary Measures: this compound is a hazardous compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Work in a biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh the desired amount of this compound powder. This compound is hygroscopic, so keep the container tightly closed when not in use.[1][2]
-
Reconstitution:
-
Aseptically add the appropriate volume of sterile water or 20mM HEPES buffer to the vial containing the this compound powder to achieve a final concentration of 20 mg/mL. For example, to prepare 5 mL of a 20 mg/mL solution, dissolve 100 mg of this compound powder in 5 mL of solvent.
-
The solution will have a distinct blue color due to the chelated copper.[1]
-
-
Dissolution: Gently vortex the solution until the this compound powder is completely dissolved.
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile conical tube. This step is crucial to remove any potential microbial contamination.[2]
-
-
Aliquoting:
-
Storage:
Mandatory Visualization
The following diagram illustrates the workflow for preparing a sterile this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
The next diagram illustrates the mechanism of action of this compound leading to cell death.
Caption: this compound Mechanism of Action.
References
Application Notes and Protocols for Phleomycin E in Plant Tissue Culture Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent selection agent used in plant tissue culture for the selection of genetically modified cells. Its utility lies in its ability to cause DNA damage, specifically double-strand breaks, leading to cell death in non-resistant cells. Resistance to phleomycin is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a protein that binds to phleomycin, preventing it from interacting with DNA and thereby allowing for the selective growth of transformed cells.
These application notes provide detailed protocols and quantitative data to guide researchers in effectively using this compound for the selection of transformed plant tissues.
Mechanism of Action
This compound exerts its cytotoxic effect by intercalating into the DNA double helix. This binding event, in the presence of a metal ion cofactor, leads to the generation of reactive oxygen species that cause single- and double-strand breaks in the DNA. This DNA damage triggers a cellular response that, if the damage is too extensive, results in apoptosis or programmed cell death.
The resistance mechanism involves a 14-kDa protein encoded by the Sh ble gene. This protein stoichiometrically binds to this compound, sequestering the antibiotic and preventing it from cleaving the DNA, thus allowing the transformed cells to survive and proliferate on a selection medium containing this compound.
Mechanism of this compound action and resistance.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for selection is highly dependent on the plant species, the type of explant, and the specific tissue culture conditions. It is crucial to determine the minimal concentration that effectively inhibits the growth of non-transformed tissues while allowing the proliferation of resistant cells. Below is a summary of reported concentrations used in various plant species.
| Plant Species | Explant Type | This compound Concentration (µg/mL) | Outcome | Reference |
| Nicotiana tabacum (Tobacco) | Leaf Discs | 5 - 10 | Successful regeneration of transgenic plants. | |
| Arabidopsis thaliana | Seedlings | 25 | Ineffective in some cases; wild-type seedlings survived. | |
| General Plant Cells | - | 5 - 25 | General recommended range for selection. | |
| Schizophyllum commune (Fungus) | Protoplasts | 25 | Effective for selection, but could be mutagenic at this concentration. Non-selective concentrations (1-5 µg/mL) increased transformation efficiency. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Kill Curve)
This protocol is essential to establish the minimum concentration of this compound required for effective selection in your specific plant system.
Materials:
-
Plant tissue explants (e.g., leaf discs, callus, protoplasts)
-
Appropriate plant tissue culture medium (e.g., MS medium) with necessary hormones
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile petri dishes or multi-well plates
-
Sterile filter paper
Methodology:
-
Prepare Explants: Aseptically prepare your plant explants. For leaf discs, use a sterile cork borer. For callus, use uniform-sized pieces.
-
Prepare Selection Media: Prepare your standard tissue culture medium and autoclave. After cooling to approximately 50°C, add this compound to final concentrations ranging from 0 µg/mL (control) to 100 µg/mL (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL). Pour the media into petri dishes or multi-well plates.
-
Plate Explants: Place a consistent number of explants onto each concentration of the selection medium. Ensure good contact between the explant and the medium.
-
Incubation: Culture the explants under your standard growth conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Observation: Observe the explants every 3-4 days for a period of 2-4 weeks. Record the percentage of explants showing signs of necrosis (browning and death) and the percentage of explants that continue to grow and/or regenerate.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that causes complete necrosis of the wild-type (non-transformed) explants within 2-3 weeks.
Protocol for Selection of Transformed Tobacco (Nicotiana tabacum) Leaf Discs
This protocol describes the selection of transformed tobacco leaf discs following Agrobacterium-mediated transformation.
Materials:
-
Agrobacterium tumefaciens carrying the gene of interest and the Sh ble resistance gene.
-
Young, healthy tobacco leaves.
-
Co-cultivation medium (e.g., MS medium without antibiotics).
-
Selection medium (e.g., MS medium with 5-10 µg/mL this compound and an antibiotic to kill Agrobacterium, such as 250-500 µg/mL carbenicillin or cefotaxime).
-
Rooting medium (e.g., half-strength MS medium with a lower concentration of this compound or no selection agent).
Methodology:
-
Transformation: Perform Agrobacterium-mediated transformation of tobacco leaf discs.
-
Co-cultivation: After infection, place the leaf discs on a co-cultivation medium for 2-3 days in the dark.
-
Selection: Transfer the leaf discs to the selection medium. Subculture to fresh selection medium every 2-3 weeks.
-
Regeneration: Green, resistant calli should start to form on the edges of the leaf discs. These calli will eventually differentiate and form shoots.
-
Rooting: Once the shoots are 1-2 cm in height, excise them and transfer them to the rooting medium to induce root formation.
-
Acclimatization: Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
Workflow for tobacco transformation and selection.
Protocol for Selection of Transformed Arabidopsis thaliana Seedlings
Selection of Arabidopsis T1 seeds on phleomycin-containing plates can be challenging, and optimization is key.
Materials:
-
T1 seeds from Agrobacterium-transformed Arabidopsis plants.
-
MS medium with 0.8% agar.
-
This compound stock solution.
-
Sterile petri dishes.
Methodology:
-
Seed Sterilization: Surface sterilize the T1 seeds using your standard protocol (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Prepare Selection Plates: Prepare MS agar medium and, after autoclaving and cooling, add this compound to the predetermined optimal concentration (a starting point could be 10-25 µg/mL, but this needs to be tested as higher concentrations have been reported to be ineffective for some ecotypes).
-
Plating Seeds: Evenly spread the sterilized seeds on the surface of the selection plates.
-
Stratification: Seal the plates and place them at 4°C for 2-4 days to promote uniform germination.
-
Incubation: Transfer the plates to a growth chamber with a 16/8h light/dark cycle.
-
Selection: Observe the seedlings over the next 7-14 days. Resistant seedlings will develop green cotyledons and true leaves, and a healthy root system. Non-transformed seedlings will become chlorotic (yellow/white) and eventually die.
-
Transplanting: Carefully transfer the healthy, green seedlings to soil for further growth and analysis.
DNA Damage Response in Plants
This compound-induced double-strand breaks activate a complex signaling network in plant cells known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genome integrity. Key players in this pathway include sensor kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon detecting DNA damage, phosphorylate a cascade of downstream targets, including transcription factors and cell cycle checkpoint proteins. This ultimately leads to the activation of DNA repair mechanisms or, if the damage is irreparable, programmed cell death.
Simplified DNA damage response pathway in plants.
Optimal Phleomycin E Concentration for Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent DNA-damaging agent widely used in molecular biology for the selection of transfected mammalian cells expressing the Sh ble resistance gene. Its mechanism of action involves the intercalation into the DNA double helix and the generation of reactive oxygen species, leading to single- and double-strand breaks. This DNA damage triggers cellular responses, including cell cycle arrest and apoptosis, making the determination of the optimal concentration crucial for successful selection experiments and for studies involving DNA damage and repair.
This document provides detailed application notes and protocols for determining the optimal this compound concentration for various mammalian cell lines. It includes a summary of recommended concentrations, a detailed protocol for establishing a kill curve, and an overview of the cellular signaling pathways activated by this compound-induced DNA damage.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly cell-line dependent, influenced by factors such as cell type, growth rate, and metabolism. Therefore, it is imperative to perform a dose-response experiment (kill curve) for each new cell line. The working concentration for selection in mammalian cells typically ranges from 5 to 50 µg/mL.[1][2] The following table summarizes empirically determined optimal or effective concentrations for several commonly used mammalian cell lines to serve as a starting point for optimization.
| Cell Line | Recommended Starting Concentration (µg/mL) | Notes |
| HEK293 | 200 - 400 (as Zeocin™, a formulation of Phleomycin D1)[3] | A kill curve is strongly recommended.[4] |
| HeLa | < 150 (as Zeocin™)[3] | Sensitivity can vary; a kill curve is essential.[5] |
| CHO-K1 | ~250 (as Zeocin™)[3] | Phleomycin resistance has been established as a selectable marker.[6] |
| NIH/3T3 | ~400 (as Zeocin™)[3] | A kill curve should be performed to determine the optimal concentration.[7] |
| A549 | 100 (as Zeocin™)[8] | Bleomycin, a related compound, induces senescence in A549 cells. |
| Jurkat | ~200 (as Zeocin™)[3] | Known to be defective in the G1 checkpoint and arrest at G2 in response to bleomycin.[9] |
| MCF-7 | Not readily available; a kill curve is required. | |
| PC-3 | Not readily available; a kill curve is required. |
Note: Zeocin™ is a commercial formulation of Phleomycin D1. The concentrations are provided as a reference and may need to be adjusted for this compound. Always refer to the manufacturer's certificate of analysis for the potency of the specific lot of this compound being used.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve
A kill curve is a dose-response experiment to determine the minimum concentration of a selection antibiotic that is lethal to non-transfected cells. This is a critical step before initiating stable cell line generation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)
-
Sterile multi-well plates (24- or 96-well format is recommended)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Plating:
-
The day before starting the experiment, seed the mammalian cells in a multi-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.
-
Include a sufficient number of wells to test a range of this compound concentrations in triplicate, along with a no-antibiotic control.
-
-
Preparation of this compound Dilutions:
-
Treatment:
-
After 24 hours of incubation, carefully aspirate the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. The "0 µg/mL" wells will serve as the negative control.
-
-
Incubation and Observation:
-
Return the plate to the incubator.
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the selective medium every 2-3 days to maintain the antibiotic concentration.
-
-
Endpoint Analysis:
-
Continue the experiment for 7-14 days, or until all cells in some of the treated wells are dead.[10]
-
The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe, while the no-antibiotic control cells remain healthy and confluent.
-
Cell viability can be more quantitatively assessed using assays such as the MTT, XTT, or trypan blue exclusion assay.
-
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs).[11] This damage activates a complex network of signaling pathways that determine the fate of the cell, leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is irreparable.
This compound-Induced DNA Damage Response and Apoptosis
Upon this compound-induced DNA damage, the Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor that gets activated.[12] ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53.[12] Activated p53 can transcriptionally activate pro-apoptotic genes, leading to the initiation of the apoptotic cascade. In some cell types, Phleomycin and its analogue Bleomycin can also induce apoptosis through the extrinsic pathway by upregulating death receptors like Fas and TNF receptors, leading to the activation of caspase-8.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 11. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 12. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Bleomycin initiates apoptosis of lung epithelial cells by ROS but not by Fas/FasL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin E Selection in Low Salt LB Medium: Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phleomycin is a glycopeptide antibiotic isolated from Streptomyces verticillus. It belongs to the bleomycin family of compounds and is used as a selective agent in molecular biology for bacteria, yeast, fungi, plant, and animal cells.[1][2] Its mechanism of action involves binding to and intercalating with DNA, which leads to double-strand breaks and ultimately, cell death.[1][3][4] Resistance to Phleomycin is conferred by the product of the Streptoalloteichus hindustanus ble (Sh ble) gene, a 14 kDa protein that binds to Phleomycin stoichiometrically, inhibiting its DNA cleavage activity.[2]
For successful selection in Escherichia coli, the activity of Phleomycin is highly dependent on the composition of the growth medium. Specifically, high ionic strength, such as that found in standard Luria-Bertani (LB) medium, significantly inhibits the antibiotic's efficacy.[5][6] Therefore, using a low salt formulation of LB medium is critical for achieving efficient selection of Phleomycin-resistant transformants. This document provides detailed protocols and data for the effective use of Phleomycin E in low salt LB medium.
Mechanism of Action and Resistance
Phleomycin exerts its cytotoxic effects by damaging DNA. After entering the cell, the antibiotic intercalates into the DNA double helix.[1][2] This binding facilitates the generation of reactive oxygen species (ROS) in a copper-dependent manner, which in turn leads to single- and double-strand DNA breaks.[4] This damage blocks progression through the S-phase of the cell cycle and, if unrepaired, triggers cell death.[2]
The resistance mechanism involves the Sh ble gene product. This protein binds directly to the Phleomycin molecule, preventing it from interacting with and cleaving the cellular DNA, thus allowing cells expressing the gene to survive and proliferate in its presence.[1][2]
Figure 1: Mechanism of Phleomycin action and the Sh ble resistance pathway.
The Critical Role of Low Salt Concentration
The activity of Phleomycin is significantly reduced in hypertonic media.[7] High concentrations of salts, particularly NaCl, inhibit the antibiotic's function. In media with high ionic strength, the activity of Phleomycin can be reduced by a factor of two to three.[2] Consequently, for selection in E. coli, standard LB Miller medium (10 g/L NaCl) is not recommended. Low Salt LB medium, containing 5 g/L NaCl, provides the optimal ionic environment for potent Phleomycin activity, ensuring efficient killing of non-resistant cells and clear selection of transformants.[5][6][8]
Figure 2: Relationship between NaCl concentration and Phleomycin selection efficiency.
Data Presentation
The quantitative data for media formulation and recommended antibiotic concentrations are summarized below.
Table 1: Comparison of Luria-Bertani (LB) Broth Formulations
| Component | Low Salt LB (Recommended) | LB, Lennox | LB, Miller (Standard) |
| Tryptone | 10 g/L | 10 g/L | 10 g/L |
| Yeast Extract | 5 g/L | 5 g/L | 5 g/L |
| NaCl | 5 g/L | 5 g/L | 10 g/L |
| pH | 7.5 | 7.0 | 7.0 |
Data compiled from multiple sources.[5][6][8][9]
Table 2: Recommended Working Concentrations of Phleomycin
| Organism | Recommended Concentration | Selective Medium |
| Escherichia coli | 5 µg/mL | Low Salt LB |
| Yeasts (S. cerevisiae) | 10 µg/mL | YEPD |
| Filamentous Fungi | 25 - 150 µg/mL | Varies |
| Plant Cells | 5 - 25 µg/mL | Varies |
| Mammalian Cells | 5 - 50 µg/mL | Varies |
Data compiled from multiple sources.[1][5][7][10]
Experimental Protocols
Protocol 1: Preparation of Low Salt LB Medium
This protocol describes the preparation of 1 liter of Low Salt LB medium, suitable for liquid culture or solid plates for Phleomycin selection.
Reagents & Equipment:
-
Tryptone
-
Yeast Extract
-
Sodium Chloride (NaCl)
-
Bacteriological Grade Agar (for plates)
-
Deionized Water (dH₂O)
-
1 M NaOH
-
pH meter
-
Graduated cylinders and beakers
-
Autoclave
-
Sterile storage bottles or flasks
Procedure:
-
To prepare 1 liter of medium, weigh out the following components:
-
Tryptone: 10 g
-
Yeast Extract: 5 g
-
NaCl: 5 g
-
-
Add the dry components to a 1 L beaker or flask.
-
Add ~950 mL of dH₂O and stir with a magnetic stir bar until all solutes are completely dissolved.
-
Adjust the pH of the solution to 7.5 using 1 M NaOH.[6] This is a critical step, as Phleomycin sensitivity increases with higher pH.[7]
-
Bring the final volume to 1 liter with dH₂O.
-
For solid medium (agar plates): Add 15 g of agar to the solution before autoclaving.[5]
-
Autoclave the medium at 121°C for 20 minutes on a liquid cycle.
-
Allow the medium to cool to approximately 55°C before adding any supplements (e.g., Phleomycin). Adding antibiotics to overly hot agar can cause degradation.
-
Store the sterilized medium at room temperature.
Protocol 2: Selection of E. coli Transformants
This protocol outlines the workflow for selecting Phleomycin-resistant E. coli following a transformation procedure.
Materials:
-
Transformed E. coli cells
-
Low Salt LB agar plates (prepared as in Protocol 1)
-
Phleomycin stock solution (e.g., 20 mg/mL)[1]
-
Sterile spreaders
-
Incubator at 37°C
Procedure:
-
Prepare Selective Plates:
-
Thaw the Phleomycin stock solution.
-
Cool the autoclaved Low Salt LB agar to ~55°C.
-
Add Phleomycin to the molten agar to a final concentration of 5 µg/mL. (For a 20 mg/mL stock, this is a 1:4000 dilution; e.g., add 250 µL to 1 L of agar).
-
Mix gently by swirling to ensure even distribution without introducing air bubbles.
-
Pour approximately 20-25 mL of the selective agar into sterile petri dishes.
-
Allow the plates to solidify completely at room temperature. Plates can be stored at 4°C in the dark for up to one month.[2][5]
-
-
Plating Transformed Cells:
-
Following your standard transformation protocol (e.g., heat shock or electroporation), add the transformed cells to a non-selective recovery medium and incubate for 1 hour at 37°C to allow for the expression of the Sh ble resistance gene.
-
-
Selection:
-
Plate 50-200 µL of the recovered cell culture onto the pre-warmed Low Salt LB + Phleomycin (5 µg/mL) plates.
-
Use a sterile spreader to distribute the cells evenly across the surface of the agar.
-
As a control, plate non-transformed cells on a selective plate to confirm the antibiotic is active.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
Colonies should be visible after this period. Non-transformed cells should show no growth.
-
Figure 3: Experimental workflow for Phleomycin selection of E. coli transformants.
Troubleshooting
-
No Colonies: If no colonies appear, consider the following:
-
Transformation Failure: Verify your transformation protocol with a control plasmid.
-
Phleomycin Overconcentration: Ensure the final concentration is correct. Prepare fresh plates if necessary.
-
Cell Viability: Ensure cells were healthy and competent prior to transformation.
-
-
High Background/Lawn of Growth: This indicates failed selection and may be caused by:
-
Incorrect Medium: Confirm that Low Salt LB (5 g/L NaCl, pH 7.5) was used. Standard LB will inhibit the antibiotic.[6]
-
Inactive Phleomycin: The antibiotic may have degraded. Ensure it was stored correctly at -20°C and added to agar that was not too hot.[10]
-
Resistant Host Strain: Do not use E. coli strains containing the Tn5 transposon (e.g., MC1066), as it confers bleomycin-family resistance.[6][8]
-
Plates Too Old: Use plates that are less than one month old for best results.[5]
-
References
- 1. invivogen.com [invivogen.com]
- 2. genaxxon.com [genaxxon.com]
- 3. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. invivogen.com [invivogen.com]
- 9. LB - ActinoBase [actinobase.org]
- 10. invivogen.com [invivogen.com]
Application of Phleomycin E for Enhanced Selection in CRISPR/Cas9-Mediated Genome Editing
Abstract
The CRISPR/Cas9 system has become a cornerstone of genome editing, enabling precise modifications to the genetic code. A critical step in this workflow is the selection of successfully edited cells, a process often facilitated by the use of antibiotic resistance markers. Phleomycin E, a glycopeptide antibiotic, offers a robust selection strategy through its mechanism of action and the corresponding resistance conferred by the Sh ble gene. This application note provides detailed protocols for the use of this compound in CRISPR/Cas9 workflows, presents comparative data on its efficiency, and explores the underlying cellular mechanisms.
Introduction
This compound is a member of the bleomycin family of antibiotics that induces cell death by intercalating into DNA and causing double-strand breaks.[1] This mechanism of action makes it a potent selective agent for identifying cells that have successfully integrated a corresponding resistance gene. In the context of CRISPR/Cas9, the Streptoalloteichus hindustanus bleomycin resistance gene (Sh ble) can be incorporated into a donor plasmid for homology-directed repair (HDR) or knocked-in at a specific locus.[2] Cells that undergo successful HDR and express the Sh ble gene product will survive selection with this compound, while unedited cells will be eliminated. This application note details the procedures for utilizing this compound as a selection agent in CRISPR/Cas9 experiments, from determining optimal antibiotic concentrations to the final selection and verification of edited cell populations.
Data Presentation
While direct quantitative comparisons of this compound and other antibiotics in CRISPR/Cas9 selection are not extensively documented in the readily available literature, the principles of antibiotic selection efficiency are well-established. The choice of antibiotic can influence the stringency of selection and the recovery of edited clones. The following table outlines the typical working concentrations and selection timeframes for commonly used antibiotics in mammalian cell culture.
| Antibiotic | Resistance Gene | Typical Working Concentration (Mammalian Cells) | Selection Duration | Key Considerations |
| This compound | Sh ble | 5 - 50 µg/mL[3] | 7 - 14 days | Can be mutagenic even in resistant cells at high concentrations.[4] |
| Puromycin | pac | 1 - 10 µg/mL[5] | 2 - 5 days[5] | Rapid selection, but may require careful titration to avoid toxicity in resistant cells. |
| Hygromycin B | hph | 100 - 500 µg/mL | 7 - 14 days | Effective for long-term selection. |
| Neomycin (G418) | neo | 100 - 800 µg/mL | 7 - 14 days | A commonly used and well-characterized selection agent. |
Experimental Protocols
Determination of Optimal this compound Concentration (Kill Curve)
Prior to initiating a CRISPR/Cas9 experiment with this compound selection, it is crucial to determine the minimum concentration of the antibiotic required to kill the parental (non-resistant) cell line. This is achieved by generating a kill curve.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound solution (e.g., 20 mg/mL stock)
-
24-well or 96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Plating: Seed the parental cells into a 24-well or 96-well plate at a density that allows for approximately 50-70% confluency on the following day.
-
Antibiotic Dilution Series: Prepare a series of this compound dilutions in complete cell culture medium. A typical starting range for mammalian cells is 0, 5, 10, 20, 30, 40, and 50 µg/mL.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replacement: Replace the medium with freshly prepared this compound dilutions every 2-3 days.
-
Endpoint Analysis: After 7-10 days, assess cell viability. This can be done qualitatively by microscopy or quantitatively using a cell viability assay (e.g., Trypan blue exclusion, MTT assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death of the parental cell line within the 7-10 day period.
CRISPR/Cas9 Knock-in with this compound Selection
This protocol describes a general workflow for introducing a gene of interest (GOI) along with the Sh ble resistance cassette into a specific genomic locus using CRISPR/Cas9 and HDR, followed by this compound selection.
Materials:
-
Cas9 expression vector
-
sgRNA expression vector targeting the desired genomic locus
-
Donor plasmid containing the GOI and the Sh ble resistance cassette flanked by homology arms (typically 500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA target site.
-
Parental cell line
-
Transfection reagent
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Protocol:
-
Co-transfection: Co-transfect the Cas9, sgRNA, and donor plasmids into the target cells using a suitable transfection method (e.g., lipofection, electroporation).
-
Recovery: Allow the cells to recover for 24-48 hours post-transfection in complete medium without this compound.
-
This compound Selection: After the recovery period, aspirate the medium and replace it with fresh complete medium containing the predetermined optimal concentration of this compound.
-
Selection Period: Continue to culture the cells in the presence of this compound, replacing the medium every 2-3 days, for 7-14 days or until all non-resistant cells have died and resistant colonies are visible.
-
Clonal Expansion: Isolate individual resistant colonies and expand them in separate culture vessels. Continue to maintain a low level of this compound in the medium during the initial expansion phase to prevent the outgrowth of non-edited cells.
-
Verification of Gene Knock-in:
-
Genomic DNA PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers that flank the targeted integration site. A successful knock-in will result in a larger PCR product compared to the wild-type allele.
-
Sanger Sequencing: Sequence the PCR products to confirm the precise integration of the GOI and the Sh ble cassette at the desired locus.
-
Functional Assays: If applicable, perform functional assays (e.g., Western blot, fluorescence microscopy) to confirm the expression and function of the inserted gene.
-
Visualizations
Caption: CRISPR/Cas9 workflow with this compound selection.
Caption: this compound-induced DNA damage response pathway.
Discussion
The use of this compound as a selection agent in CRISPR/Cas9 experiments offers a reliable method for enriching populations of successfully edited cells. Its mechanism of inducing double-strand DNA breaks provides a stringent selection pressure.[6] However, it is important to note that this compound can be mutagenic, even in cells expressing the Sh ble resistance gene, particularly at higher concentrations.[4] Therefore, careful determination of the optimal concentration through a kill curve is essential to minimize off-target effects while ensuring efficient selection.
The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway, leading to the activation of kinases such as ATM and ATR, which in turn trigger cell cycle arrest, typically in the G2/M phase, to allow for DNA repair.[7] If the damage is too extensive, this pathway can lead to apoptosis. Understanding these downstream effects is crucial for interpreting experimental results and for the overall health of the selected cell populations.
References
- 1. Bleomycin-induced DNA damage and repair in Xenopus laevis and Xenopus tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. genemedi.net [genemedi.net]
- 6. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dual Selection Protocol with Phleomycin E and Hygromycin: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – For researchers in cellular biology, drug development, and genetic engineering, the ability to efficiently select and maintain cell lines with multiple genetic modifications is paramount. A robust dual selection system utilizing Phleomycin E and Hygromycin B offers a powerful tool for the generation of such complex cell lines. This application note provides detailed protocols and technical guidance for the successful implementation of a dual selection strategy, ensuring the reliable establishment of stable cell lines expressing two distinct transgenes.
Introduction
The introduction of multiple foreign genes into host cells is a cornerstone of modern biological research. This often requires the use of two independent selectable markers to ensure that only cells that have successfully integrated both genetic constructs survive. This compound and Hygromycin B are ideal candidates for dual selection protocols due to their distinct mechanisms of action and corresponding resistance genes.
This compound , a glycopeptide antibiotic, functions by intercalating into the DNA double helix, leading to single- and double-strand breaks.[1] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to and sequesters the antibiotic, preventing it from damaging the cell's DNA.
Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. It binds to the 80S ribosome, disrupting translocation and causing mistranslation of mRNA transcripts.[2] The hpt gene, encoding Hygromycin B phosphotransferase, provides resistance by phosphorylating and thereby inactivating the antibiotic.[3]
The disparate modes of action of these two antibiotics allow for their simultaneous or sequential use in a dual selection regimen with minimal cross-interference.
Data Presentation
Effective implementation of a dual selection protocol begins with the determination of the optimal working concentration for each antibiotic in the specific cell line being used. This is achieved by performing a kill curve analysis. The following tables provide representative data for determining the minimal lethal concentration of this compound and Hygromycin B in a hypothetical mammalian cell line.
Table 1: Representative Kill Curve Data for this compound
| This compound Concentration (µg/mL) | Percent Cell Viability (Day 7) |
| 0 | 100% |
| 5 | 85% |
| 10 | 60% |
| 20 | 25% |
| 30 | 5% |
| 40 | 0% |
| 50 | 0% |
Table 2: Representative Kill Curve Data for Hygromycin B
| Hygromycin B Concentration (µg/mL) | Percent Cell Viability (Day 7) |
| 0 | 100% |
| 50 | 90% |
| 100 | 70% |
| 150 | 40% |
| 200 | 10% |
| 250 | 0% |
| 300 | 0% |
Table 3: Recommended Working Concentrations for Dual Selection
| Antibiotic | Initial Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |
| This compound | 40 | 20 |
| Hygromycin B | 250 | 125 |
Note: These concentrations are illustrative. It is imperative that researchers perform a kill curve for their specific cell line to determine the optimal concentrations.
Experimental Protocols
The following protocols outline the key experiments for establishing a dual selection strategy.
Kill Curve Determination
This protocol is essential for determining the optimal concentration of each antibiotic for your specific cell line.[4][5]
Materials:
-
Healthy, actively dividing cells of the desired cell line
-
Complete cell culture medium
-
This compound stock solution
-
Hygromycin B stock solution
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Prepare a series of dilutions for each antibiotic in complete culture medium. For this compound, a range of 0 to 50 µg/mL is a good starting point.[6] For Hygromycin B, a range of 0 to 500 µg/mL is recommended.[7]
-
After 24 hours, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells for 7-10 days, replacing the selective medium every 2-3 days.
-
Observe the cells daily for signs of cytotoxicity.
-
At the end of the incubation period, determine the percentage of viable cells in each well using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
The minimum concentration of each antibiotic that results in complete cell death is the optimal concentration for selection.
Co-transfection and Dual Selection Protocol
This protocol describes the process of introducing two separate plasmids, one conferring this compound resistance and the other Hygromycin B resistance, followed by dual selection.[8][9]
Materials:
-
Plasmid 1 (containing gene of interest 1 and the Sh ble resistance gene)
-
Plasmid 2 (containing gene of interest 2 and the hpt resistance gene)
-
High-quality transfection reagent
-
Healthy, actively dividing cells
-
Complete cell culture medium
-
This compound and Hygromycin B at predetermined optimal concentrations
Procedure:
-
On the day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A 1:1 molar ratio of the two plasmids is recommended.
-
Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
After incubation, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 48 hours to allow for expression of the resistance genes.
-
After 48 hours, passage the cells into larger culture vessels and begin the dual selection by adding both this compound and Hygromycin B to the culture medium at their predetermined optimal concentrations.
-
Continue to culture the cells in the dual selection medium, replacing the medium every 2-3 days.
-
Monitor the cells for the emergence of resistant colonies, which typically takes 1-3 weeks.
-
Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution and expanded into stable, dually-selected cell lines.
Visualizations
To aid in understanding the underlying mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: A flowchart of the dual selection protocol.
Caption: this compound's effect on DNA and cellular response.
Caption: Hygromycin B's impact on ribosomes and cell stress.
References
- 1. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage signaling in response to double-strand breaks during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Antibiotic Kill Curve [merckmillipore.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. invivogen.com [invivogen.com]
- 7. manuals.cellecta.com [manuals.cellecta.com]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Co-Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Phleomycin E Selection of Transgenic Arabidopsis thaliana
Introduction
Phleomycin E, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent DNA-damaging agent used for the selection of transformed organisms, including plants, fungi, and animal cells.[1][2] Its mode of action involves the intercalation into the DNA double helix and the generation of double-strand breaks, leading to cell death in susceptible organisms.[1][3] Resistance to phleomycin is conferred by the product of the Sh ble gene from Streptoalloteichus hindustanus, which encodes a protein that binds to phleomycin and prevents it from cleaving DNA.[1][2] This system provides a valuable tool for the selection of genetically modified organisms. Zeocin™ is a commercial formulation of phleomycin D1 and is often used interchangeably in selection protocols.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the selection of transgenic Arabidopsis thaliana. Due to the lack of a universally established effective concentration for Arabidopsis, this document emphasizes the critical need for empirical determination of optimal antibiotic levels through a kill curve analysis.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects through a multi-step process. Once inside the cell, it chelates metal ions, typically copper or iron, and is activated.[3] This activated complex then binds to DNA and intercalates between base pairs.[1] The subsequent generation of reactive oxygen species leads to the cleavage of the phosphodiester backbone, causing single- and double-strand breaks in the DNA.[3] This extensive DNA damage disrupts replication and transcription, ultimately triggering cell death.
The resistance mechanism is based on the expression of the Sh ble gene, which produces a 14 kDa protein.[3] This protein stoichiometrically binds to phleomycin, sequestering the antibiotic and preventing it from interacting with and damaging the host cell's DNA.[5]
Application Notes
The selection of transgenic Arabidopsis using this compound can be challenging, as wild-type seedlings have shown resistance to concentrations that are effective in other organisms.[6] Therefore, careful optimization of the selection conditions is paramount for successful identification of transformants.
Key Considerations for Successful Selection:
-
Optimal Concentration is Critical: Unlike other common selection agents like kanamycin or hygromycin, a standard effective concentration for this compound in Arabidopsis is not well-established. A concentration of 25 µg/mL has been reported to be ineffective in eliminating wild-type seedlings.[6] It is essential to perform a kill curve experiment to determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed Arabidopsis seedlings under your specific laboratory conditions (e.g., light intensity, temperature, and media composition).
-
Media Composition: The activity of phleomycin can be influenced by the pH and ionic strength of the growth medium.[2][5] It is recommended to use a standard plant growth medium such as Murashige and Skoog (MS) medium and to ensure the pH is within the optimal range for both the plant and the antibiotic.
-
Light and Temperature: Consistent light and temperature conditions are crucial for reproducible selection results. Variations in these parameters can affect the growth rate of the seedlings and the efficacy of the antibiotic.
-
Seed Density: Plating seeds at an appropriate density is important to prevent overcrowding, which can lead to the survival of non-transformed seedlings (escapes).
Expected Phenotypes on Selection Media:
-
Sensitive (Wild-Type) Seedlings: Non-transformed seedlings germinating on an effective concentration of this compound will typically show signs of severe growth inhibition. Their cotyledons may be small, pale, or bleached, and root growth will be severely stunted. Over time, these seedlings will become necrotic and die.
-
Resistant (Transgenic) Seedlings: Transgenic seedlings expressing the Sh ble gene will be able to grow on the selective medium. They will develop green, expanded cotyledons and a healthy root system, distinguishing them from the sensitive seedlings.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound/Zeocin in Various Organisms
| Organism | Selection Agent | Recommended Concentration Range (µg/mL) | Reference |
| Escherichia coli | Zeocin™ | 25 - 50 | [4][5] |
| Yeast (Saccharomyces cerevisiae) | Zeocin™ | 50 - 300 | [4][5] |
| Filamentous Fungi | Phleomycin | 25 - 150 | [2] |
| Mammalian Cells | Zeocin™ | 50 - 1000 | [4][5] |
| Tobacco (Nicotiana tabacum) | Phleomycin | 25 | [7] |
| Arabidopsis thaliana | This compound | Optimization Required (start range: 25 - 100) | Empirical |
Table 2: Hypothetical Kill Curve Data for Wild-Type Arabidopsis on this compound
| This compound Conc. (µg/mL) | Seedling Survival Rate (%) | Phenotype of Surviving Seedlings |
| 0 | 100 | Healthy, green cotyledons, long roots |
| 10 | 95 | Mostly healthy, slight growth inhibition |
| 25 | 70 | Stunted growth, pale cotyledons |
| 50 | 15 | Severely stunted, bleached cotyledons, no true leaves |
| 75 | < 5 | No germination or immediate necrosis |
| 100 | 0 | No germination |
Note: This table presents example data. Actual results will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL) and the final volume. This compound is typically supplied as a powder.
-
Dissolving the powder: Under sterile conditions in a laminar flow hood, weigh the appropriate amount of this compound powder and dissolve it in sterile, deionized water or HEPES buffer (pH 7.25).[2]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. The solution is light-sensitive and should be stored in the dark.[5]
Protocol 2: Determining the Minimal Lethal Concentration (Kill Curve)
This protocol is essential to identify the optimal this compound concentration for your specific Arabidopsis ecotype and growth conditions.
-
Prepare selection plates: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 75, and 100 µg/mL). Add the filter-sterilized this compound stock solution to the molten agar after it has cooled to approximately 50-55°C.
-
Seed sterilization:
-
Place Arabidopsis thaliana (wild-type) seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% bleach solution containing 0.05% Tween-20. Invert the tube for 5-10 minutes.
-
Pellet the seeds and carefully remove the bleach solution.
-
Wash the seeds three to five times with sterile deionized water.
-
-
Plating seeds: Resuspend the sterilized seeds in a small volume of sterile 0.1% agarose and plate them on the prepared selection plates.
-
Stratification: Seal the plates with breathable tape and place them at 4°C in the dark for 2-4 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data collection: Observe the seedlings daily for 10-14 days. Record the percentage of germinated seeds and assess the phenotype (e.g., cotyledon color and expansion, root length, true leaf formation) at each this compound concentration.
-
Analysis: The minimal lethal concentration is the lowest concentration that effectively kills all wild-type seedlings or causes severe, unambiguous growth defects (e.g., bleached, unexpanded cotyledons and no root growth).
Protocol 3: Selection of Transgenic Arabidopsis Seedlings
-
Prepare selection plates: Prepare MS agar plates containing the optimal concentration of this compound determined from the kill curve experiment.
-
Sterilize and plate T1 seeds: Following the floral dip transformation of Arabidopsis, harvest the T1 seeds and sterilize them as described in Protocol 2. Plate the sterilized seeds on the this compound selection plates.
-
Stratify and incubate: Stratify the seeds at 4°C for 2-4 days and then transfer the plates to a growth chamber under long-day conditions.
-
Identify putative transformants: After 7-14 days, identify the seedlings that are resistant to this compound. These will appear healthy and green with well-developed roots, in contrast to the dying, non-transformed seedlings.
-
Transfer to soil: Carefully transfer the putative transgenic seedlings to soil pots. It is advisable to use a sterile tool to minimize contamination.
-
Acclimatization: Cover the pots with a transparent lid for the first few days to maintain high humidity and help the seedlings acclimate to the lower humidity of the growth chamber.
-
Molecular confirmation: Once the plants are established, perform molecular analysis (e.g., PCR or Southern blot) to confirm the presence of the transgene.
Mandatory Visualizations
Caption: Experimental workflow for the selection of transgenic Arabidopsis thaliana using this compound.
Caption: Mechanism of this compound action and Sh ble mediated resistance.
References
- 1. Protocol: Streamlined sub-protocols for floral-dip transformation and selection of transformants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of Phleomycin D Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin D, a glycopeptide antibiotic of the bleomycin family, is a crucial tool in molecular biology, serving as a selective agent for cells harboring resistance genes. Its mechanism of action involves the intercalation into DNA and the generation of reactive oxygen species, leading to single- and double-strand breaks. This activity ultimately induces cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. The integrity and activity of Phleomycin D solutions are paramount for reproducible experimental outcomes. These application notes provide comprehensive guidance on the long-term storage, stability, and handling of Phleomycin D solutions, along with detailed protocols for assessing its stability and biological activity.
Long-Term Storage and Stability of Phleomycin D Solutions
The stability of Phleomycin D is influenced by several factors, including temperature, pH, and exposure to light. Adherence to proper storage conditions is critical to maintain its potency and ensure the reliability of experimental results.
Recommended Storage Conditions
Phleomycin D is supplied as a lyophilized powder and as a sterile solution. Both forms require specific storage conditions to ensure long-term stability.
-
Lyophilized Powder: The powder form of Phleomycin D is hygroscopic and should be stored at -20°C in a desiccated environment. When stored correctly, the powder is stable for at least four years.
-
Stock Solutions: Prepared solutions of Phleomycin D should be stored at -20°C for long-term use. For short-term storage, 4°C is acceptable for up to one year.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.
Factors Affecting Stability
Several factors can impact the stability and activity of Phleomycin D solutions:
-
Temperature: Elevated temperatures accelerate the degradation of Phleomycin D. While it can be shipped at room temperature, long-term storage at ambient temperatures is not recommended.
-
pH: Phleomycin D is sensitive to high concentrations of acids.[1] Its biological activity is also pH-dependent, with greater sensitivity observed at a higher pH of the culture medium.[1] Therefore, maintaining a stable and appropriate pH is crucial.
-
Light: Although not explicitly stated in the search results, it is a general good practice for many antibiotics to protect them from light to prevent photodegradation.
Quantitative Stability Data
| Storage Condition | Form | Recommended Temperature | Duration of Stability |
| Long-Term | Lyophilized Powder | -20°C (desiccated) | ≥ 4 years |
| Long-Term | Solution | -20°C | Up to 18 months |
| Short-Term | Solution | 4°C | Up to 12 months |
| Room Temperature | Solution | Not Recommended | Stable for up to 1 month |
Experimental Protocols
This section provides detailed protocols for the preparation of Phleomycin D solutions and for assessing their stability and biological activity over time.
Protocol 1: Preparation of Phleomycin D Stock Solution
Materials:
-
Phleomycin D lyophilized powder
-
Sterile, nuclease-free water or HEPES buffer (20 mM, pH 7.0-7.5)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, aseptically weigh the desired amount of Phleomycin D powder.
-
Reconstitute the powder in sterile, nuclease-free water or HEPES buffer to a final concentration of 10-20 mg/mL. The solution will have a blue color.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of Phleomycin D Stability by High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for Phleomycin D was not found in the search results, a general reverse-phase HPLC (RP-HPLC) method can be adapted for stability testing. The principle is to separate Phleomycin D from its potential degradation products and quantify its concentration over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer, pH-adjusted)
-
Phleomycin D standard of known concentration
-
Phleomycin D samples stored under different conditions (e.g., different temperatures, pH values)
-
HPLC-grade solvents
Procedure:
-
Method Development and Validation (Abbreviated):
-
Optimize the mobile phase composition and gradient to achieve good separation of the Phleomycin D peak from any degradation products.
-
Determine the optimal detection wavelength by scanning the UV spectrum of Phleomycin D. A wavelength of 242 nm or 300 nm can be a starting point.
-
Validate the method for linearity, precision, accuracy, and specificity according to standard guidelines.
-
-
Sample Preparation:
-
Dilute the Phleomycin D standard and stored samples to a suitable concentration within the linear range of the assay using the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared standard and samples into the HPLC system.
-
Run the chromatographic analysis using the developed method.
-
Record the peak area of Phleomycin D for each sample.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of Phleomycin D in the stored samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of Phleomycin D remaining at each time point relative to the initial concentration (time zero).
-
Present the data in a table to compare the stability under different storage conditions.
-
Protocol 3: Assessment of Phleomycin D Biological Activity by Agar Diffusion Assay (Kirby-Bauer Method)
This bioassay determines the biological activity of Phleomycin D by measuring its ability to inhibit the growth of a susceptible microorganism.
Materials:
-
Susceptible test organism (e.g., Escherichia coli or Bacillus subtilis)
-
Mueller-Hinton agar plates
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Phleomycin D standard of known activity (in Units/mg or µg/mg)
-
Phleomycin D samples stored under different conditions
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test organism from a fresh culture plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. Rotate the plate by 60° between each streak to ensure uniform coverage.
-
-
Application of Phleomycin D:
-
Aseptically apply sterile filter paper discs to the surface of the inoculated agar plate.
-
Pipette a fixed volume (e.g., 20 µL) of the Phleomycin D standard and the stored samples onto separate discs.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) for each disc in millimeters (mm).
-
Compare the zone diameters of the stored samples to the zone diameter of the standard. A decrease in the zone diameter indicates a loss of biological activity.
-
The potency of the samples can be quantified by creating a standard curve with serial dilutions of the Phleomycin D standard and plotting the zone diameter against the logarithm of the concentration.
-
Signaling Pathways and Experimental Workflows
Phleomycin D-Induced DNA Damage Response Pathway
Phleomycin D induces double-strand breaks (DSBs) in DNA, which triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway aims to repair the damage or, if the damage is too severe, induce apoptosis. The key kinases involved in this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Caption: Phleomycin D-induced DNA Damage Response Pathway.
Experimental Workflow for Phleomycin D Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability study of Phleomycin D solutions.
Caption: Workflow for Phleomycin D Stability Testing.
Conclusion
The long-term stability and activity of Phleomycin D solutions are critical for their effective use as selective agents in research and drug development. By adhering to the recommended storage conditions and utilizing the provided protocols for stability and activity assessment, researchers can ensure the integrity of their Phleomycin D stocks and the reproducibility of their experimental results. The information presented in these application notes provides a comprehensive framework for the proper handling and quality control of Phleomycin D solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Phleomycin E Concentration for Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Phleomycin E concentration for establishing effective cell selection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family.[1][2] Its primary mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity.[1][3] This interaction can induce single and double-strand breaks in the DNA, ultimately leading to cell death.[4] Phleomycin's activity is dependent on the presence of metal ions and oxygen.[2]
Q2: What is a kill curve and why is it necessary for this compound selection?
A kill curve, also known as a dose-response curve, is a crucial experiment performed to determine the minimum concentration of a selection antibiotic required to kill all non-resistant cells within a specific timeframe.[5][6] This is a critical step before generating stable cell lines, as each cell line exhibits different sensitivity to antibiotics.[5] Performing a kill curve ensures the selection of successfully transfected or transduced cells expressing the resistance gene.[7]
Q3: What is the recommended concentration range of this compound for different cell types?
The effective concentration of this compound varies significantly depending on the cell type. It is always recommended to perform a kill curve to determine the optimal concentration for your specific cell line.[8] However, general concentration ranges are provided below as a starting point.
| Cell Type | Recommended this compound Concentration Range (µg/mL) |
| Mammalian Cells | 5 - 50[1][8] |
| Yeast | 10[1][9] |
| Filamentous Fungi | 25 - 150[1] |
| Bacteria (E. coli) | 5[9] |
Q4: How long does it typically take to establish a stable cell line using this compound selection?
The duration of selection to generate stable cell lines can vary depending on the cell line and the concentration of this compound used. Generally, it can take anywhere from 7 to 14 days for the non-resistant cells to die.[5] For some slow-growing cells, this period might extend up to 15 days.[6]
Troubleshooting Guide
Issue 1: All cells, including the control (non-transfected/transduced), are surviving the this compound selection.
-
Possible Cause 1: this compound concentration is too low.
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure that the this compound solution is stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[9] Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: High salt concentration or improper pH of the culture medium.
-
Possible Cause 4: Cell density is too high.
-
Solution: High cell density can sometimes lead to increased resistance. Ensure that cells are seeded at an appropriate density (e.g., 25-50% confluency) at the start of the selection process.[7]
-
Issue 2: All cells, including the transfected/transduced cells, are dying during this compound selection.
-
Possible Cause 1: this compound concentration is too high.
-
Possible Cause 2: Insufficient time for resistance gene expression.
-
Solution: Allow sufficient time (typically 24-48 hours) after transfection or transduction for the cells to express the resistance gene before initiating antibiotic selection.[10]
-
-
Possible Cause 3: Poor transfection/transduction efficiency.
-
Solution: Optimize your transfection or transduction protocol to ensure a higher percentage of cells have successfully taken up the plasmid or viral vector containing the resistance gene.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell health and passage number.
-
Solution: Use cells that are in a healthy, logarithmic growth phase and are within a consistent and low passage number range for all experiments.
-
-
Possible Cause 2: Inconsistent this compound preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution to avoid variability.
-
Experimental Protocol: Generating a this compound Kill Curve
This protocol outlines the steps to determine the optimal concentration of this compound for selecting your specific cell line.
Materials:
-
Healthy, actively dividing cells of your target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting method (e.g., hemocytometer, automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed your cells into a 96-well or 24-well plate at a density that will result in approximately 25-50% confluency on the day of antibiotic addition.[7]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in your complete cell culture medium. The concentration range should bracket the suggested working concentration for your cell type (see FAQ section). A typical range for mammalian cells could be 0, 5, 10, 20, 40, 60, 80, and 100 µg/mL.[14]
-
-
Treatment:
-
After 24 hours of cell seeding, carefully aspirate the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Be sure to include a "no antibiotic" control well (0 µg/mL).[6] It is recommended to set up each concentration in triplicate.[15]
-
-
Incubation and Observation:
-
Incubate the plate at 37°C with 5% CO2.
-
Observe the cells daily under a microscope for signs of cell death, such as rounding, detachment, and lysis.[6]
-
-
Medium Replacement:
-
Replace the medium with fresh medium containing the corresponding concentrations of this compound every 2-3 days.[7]
-
-
Data Collection and Analysis:
-
Continue the experiment for 7-14 days.[5]
-
At the end of the incubation period, assess cell viability in each well. This can be done using methods like Trypan Blue exclusion assay, MTT assay, or by visual inspection to determine the lowest concentration of this compound that results in 100% cell death.[6] This concentration is the optimal concentration for your selection experiments.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration using a kill curve.
Caption: Simplified signaling pathway of this compound's mechanism of action leading to cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. genaxxon.com [genaxxon.com]
- 3. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. invivogen.com [invivogen.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 14. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Antibiotic Kill Curve [sigmaaldrich.com]
Technical Support Center: Phleomycin E and Media pH
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of media pH on the activity of Phleomycin E. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of media pH on this compound activity?
A1: The activity of this compound is pH-dependent. Higher media pH increases the sensitivity of cells to the antibiotic.[1][2][3] This means that at a more alkaline pH, a lower concentration of this compound is required to achieve the same level of growth inhibition.[1][4]
Q2: What is the recommended pH for this compound selection in different organisms?
A2: For E. coli, a pH of 7.5 is recommended for selection in Low Salt LB agar medium.[1][2][3] For Saccharomyces cerevisiae (yeast), a pH of 7.0 is recommended for YEPD medium.[1][3] For other cell types, the optimal pH should be determined empirically, but a neutral to slightly alkaline pH is a good starting point.
Q3: How does pH affect the stability of this compound?
A3: this compound is sensitive to high concentrations of acids and can be readily inactivated by both acidic and basic pH.[1][2][3] However, it can tolerate short-term exposure to dilute acids.[1][2][4]
Q4: Can I adjust the pH of my media after adding this compound?
A4: It is not recommended to adjust the pH of the media after adding this compound, as extreme pH shifts can inactivate the antibiotic.[1][2] The pH of the culture medium should be adjusted and buffered before the addition of this compound.
Q5: Why is there a relationship between pH and this compound activity?
A5: this compound, a member of the bleomycin family of antibiotics, exerts its cytotoxic effects by binding to and degrading DNA.[1][5] This process involves the formation of an active complex with a metal ion and molecular oxygen.[1] Studies on the related compound, bleomycin, have shown that both its cytotoxicity and its ability to induce DNA damage increase with a higher pH of the medium.[6] This suggests that the pH of the surrounding environment can influence the efficiency of the DNA cleavage reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low selection efficiency (all cells are growing) | 1. Suboptimal media pH: The pH of the selection medium may be too low, reducing the activity of this compound. 2. Incorrect this compound concentration: The concentration used may be too low for the specific cell type and media conditions. 3. Inactivation of this compound: The antibiotic may have been inactivated by improper storage or handling, including exposure to extreme pH. | 1. Verify and adjust media pH: Ensure the pH of your selection medium is within the optimal range (e.g., 7.0-7.5). Consider increasing the pH slightly if selection is still poor. 2. Perform a dose-response curve: Determine the minimal effective concentration of this compound for your specific cell line at the optimal pH (see Experimental Protocols section). 3. Check storage conditions: Ensure this compound is stored at the recommended temperature (4°C for short-term, -20°C for long-term) and protected from light.[7] Prepare fresh solutions if inactivation is suspected. |
| High cell death in control (untransformed) and experimental plates | 1. Media pH is too high: A very high pH can be toxic to cells and can also excessively increase the activity of this compound, leading to non-specific cell death. 2. This compound concentration is too high: The concentration of the antibiotic may be too high for your specific cell type. | 1. Optimize media pH: Ensure the pH is not excessively high. A range of 7.0-7.5 is generally a safe starting point. 2. Titrate this compound concentration: Perform a dose-response experiment to find the optimal concentration that effectively kills untransformed cells without excessive toxicity to resistant cells. |
| Inconsistent results between experiments | 1. Variability in media preparation: Inconsistent pH levels in different batches of media can lead to variable this compound activity. 2. pH drift during cell culture: The metabolic activity of cells can alter the pH of the medium over time. | 1. Standardize media preparation: Use a calibrated pH meter and ensure consistent pH for all batches of selection media. 2. Use buffered media: Employ a suitable buffering agent (e.g., HEPES) in your culture medium to maintain a stable pH throughout the experiment.[1] |
Quantitative Data Summary
| Organism | Recommended pH | Typical Working Concentration of this compound |
| Escherichia coli | 7.5[1][2][3] | 5 µg/mL[1][2][3] |
| Saccharomyces cerevisiae | 7.0[1][3] | 10 µg/mL[1][3] |
| Filamentous Fungi | Not specified, but generally sensitive | 10-50 µg/mL[4] |
| Mammalian Cells | Not specified, but generally sensitive | 5-50 µg/mL[8] |
| Plant Cells | Not specified, but generally sensitive | 5-25 µg/mL[4] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration at a Given pH
This protocol outlines the steps to determine the minimum concentration of this compound required for effective selection of your specific cell line, taking into account the media pH.
Materials:
-
Your cell line of interest (e.g., bacteria, yeast, mammalian cells)
-
Appropriate culture medium and growth plates
-
This compound stock solution
-
pH meter
-
Sterile buffers for pH adjustment (e.g., sterile NaOH and HCl)
-
Incubator with appropriate temperature and atmospheric conditions
Methodology:
-
Prepare a pH-adjusted culture medium:
-
Prepare your standard culture medium.
-
Adjust the pH of the medium to the desired level (e.g., 7.0, 7.2, 7.5). Use a calibrated pH meter and sterile acid/base solutions for adjustment.
-
Filter-sterilize the pH-adjusted medium.
-
-
Prepare a range of this compound concentrations:
-
Create a series of culture plates or wells containing the pH-adjusted medium with a range of this compound concentrations. A typical starting range for mammalian cells is 0, 5, 10, 25, 50, and 100 µg/mL. For bacteria and yeast, a lower range may be appropriate (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL).
-
-
Cell Plating:
-
Plate your cells at a consistent density across all wells/plates. Include a "no antibiotic" control to ensure normal cell growth.
-
-
Incubation:
-
Incubate the plates under standard conditions for your cell type. The incubation time will vary depending on the organism's doubling time (e.g., 24-48 hours for bacteria, 2-3 days for yeast, 7-14 days for mammalian cells).
-
-
Analysis:
-
Observe the plates and determine the lowest concentration of this compound that results in complete death of the cells. This is the minimum inhibitory concentration (MIC) for your cells at that specific pH.
-
The optimal concentration for selection of resistant cells is typically slightly higher than the MIC.
-
-
Repeat for Different pH Values (Optional):
-
To fully characterize the effect of pH, you can repeat this experiment using media adjusted to different pH values. This will allow you to determine the optimal pH and corresponding this compound concentration for your specific application.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Relationship between media pH and this compound activity.
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. 101.200.202.226 [101.200.202.226]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the bleomycin-induced DNA single-strand scission in L1210 cells and the relation to cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
Phleomycin E Kill Curve Assay: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a Phleomycin E kill curve assay. This crucial step is essential for determining the optimal antibiotic concentration for selecting successfully transfected or transduced cells.
Frequently Asked Questions (FAQs)
Q1: What is a this compound kill curve assay?
A1: A this compound kill curve is a dose-response experiment designed to determine the minimum concentration of this compound required to kill all non-resistant cells within a specific timeframe, typically 7 to 14 days. This optimal concentration is then used for selecting and maintaining a pure population of cells that have successfully integrated a resistance gene.
Q2: Why is it necessary to perform a kill curve for each cell line?
A2: The sensitivity to this compound varies significantly among different cell lines. Factors such as metabolic rate, cell growth characteristics, and membrane permeability can all influence a cell's susceptibility to the antibiotic. Therefore, a kill curve is critical to establish the precise concentration that is effective for your specific cell line without causing unnecessary toxicity to resistant cells.
Q3: What is the mechanism of action of this compound?
A3: this compound belongs to the bleomycin family of antibiotics. It acts by binding to and intercalating with DNA, leading to single- and double-strand breaks in the DNA. This DNA damage ultimately triggers cell death. Resistance to this compound is conferred by the Sh ble gene, which produces a protein that binds to this compound and prevents it from cleaving DNA.
Q4: What are the typical working concentrations of this compound?
A4: The effective concentration of this compound can vary widely depending on the organism and cell type. The following table summarizes the generally recommended concentration ranges:
| Organism/Cell Type | Typical this compound Concentration Range (µg/mL) |
| Mammalian Cells | 5 - 50 |
| Yeast (S. cerevisiae) | 10 |
| Filamentous Fungi | 10 - 150 |
| Bacteria (E. coli) | 5 |
| Plant Cells | 5 - 25 |
Note: These are general guidelines. The optimal concentration for your specific cell line must be determined experimentally through a kill curve assay.
Experimental Protocol: this compound Kill Curve Assay
This protocol provides a step-by-step guide for determining the optimal this compound concentration for selecting your specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium (including serum and supplements)
-
This compound stock solution
-
Multi-well tissue culture plates (24- or 96-well plates are recommended)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Plating:
-
The day before starting the assay, seed your cells into a 24- or 96-well plate at a density that will result in 25-50% confluency on the following day.
-
Include a sufficient number of wells to test a range of this compound concentrations in duplicate or triplicate, along with a "no antibiotic" control.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range for mammalian cells is 0, 5, 10, 25, 50, 75, and 100 µg/mL. The range should be adjusted based on the known sensitivity of your cell type.
-
-
Treatment:
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add the freshly prepared medium containing the different concentrations of this compound to the corresponding wells. The control wells should receive fresh medium without any antibiotic.
-
-
Incubation and Observation:
-
Return the plate to the incubator.
-
Visually inspect the cells daily using a microscope to monitor for signs of cell death, such as rounding, detachment, and lysis.
-
-
Medium Replacement:
-
Replace the selective medium every 2-3 days with freshly prepared medium containing the appropriate this compound concentrations. This is crucial as the antibiotic can degrade over time.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days. The optimal concentration of this compound is the lowest concentration that results in 100% cell death within this timeframe.
-
Cell viability can be more quantitatively assessed using methods like Trypan Blue exclusion assay or MTT assay at the end of the experiment.
-
Troubleshooting Guide
Encountering issues during your kill curve assay is not uncommon. This guide addresses some of the most frequent problems.
| Issue | Possible Cause | Recommended Solution |
| No cell death observed even at high concentrations. | 1. This compound has degraded. 2. The cell line is naturally resistant. 3. Incorrect antibiotic concentration calculation. | 1. Use a fresh stock of this compound. Store aliquots at -20°C to avoid repeated freeze-thaw cycles. 2. Consider using an alternative selection antibiotic. 3. Double-check all calculations for dilutions. |
| All cells, including those at low concentrations, die rapidly. | 1. The cell line is highly sensitive to this compound. 2. Errors in dilution resulted in higher than intended concentrations. | 1. Test a lower range of this compound concentrations (e.g., 0.5, 1, 2.5, 5 µg/mL). 2. Prepare fresh dilutions and carefully verify your calculations. |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during medium changes. | 1. Ensure a single-cell suspension before plating and mix thoroughly. 2. Be precise and consistent with your pipetting technique. |
| Slow cell death, taking longer than 14 days. | 1. The this compound concentration is too low. 2. The medium's pH or salt concentration is affecting antibiotic activity. | 1. Increase the range of this compound concentrations tested. 2. This compound activity is enhanced at a higher pH and reduced in hypertonic media. Ensure your medium's pH is around 7.0-7.5. For bacterial selection, use low salt LB medium. |
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and troubleshooting steps, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in a this compound kill curve assay.
Caption: A decision tree for troubleshooting common issues in a this compound kill curve assay.
reducing background colonies in Phleomycin E selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers reduce background colonies and optimize Phleomycin E selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is a glycopeptide antibiotic isolated from Streptomyces verticillus.[1][2] It belongs to the bleomycin family of antibiotics and acts by binding to and intercalating DNA, which leads to the destruction of the double helix integrity and subsequent cell death.[1][2][3] Resistance to Phleomycin is conferred by the Sh ble gene, which encodes a protein that binds to the antibiotic and inhibits its DNA cleavage activity.[2][3] This makes it a powerful selectable marker for a wide range of organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][2][3]
Q2: What are the common causes of high background or "satellite" colonies during this compound selection?
High background or the appearance of satellite colonies can be attributed to several factors:
-
Incorrect this compound Concentration: If the concentration is too low, it may not be sufficient to kill all non-transformed cells, leading to a high background.[4][5]
-
Inactivation of this compound: The antibiotic can be inactivated by excessively high temperatures when added to molten agar, or by improper pH of the medium.[1][2][6][7] Phleomycin's activity is also reduced in hypertonic or high-salt media.[1][2][6]
-
Enzymatic Degradation: Similar to ampicillin selection, resistant colonies can secrete the resistance protein, which may locally inactivate the this compound in the surrounding medium.[8][9] This allows non-resistant, "satellite" cells to grow in the immediate vicinity of a true resistant colony.[8][9][10]
-
Extended Incubation Time: Incubating plates for too long (e.g., over 16 hours for bacteria) can lead to the breakdown of the antibiotic and the emergence of satellite colonies.[4][11]
-
Old Plates or Antibiotic Stock: The potency of this compound can decrease over time, especially if plates are old or the stock solution has undergone multiple freeze-thaw cycles.[9][12]
Q3: How does pH and salt concentration affect this compound activity?
The activity of this compound is highly dependent on the pH and salt concentration of the culture medium.
-
pH: The sensitivity of cells to Phleomycin increases at a higher pH.[1][2][6] Therefore, increasing the medium's pH can allow for a lower effective concentration of the antibiotic. For E. coli, a pH of 7.5 is recommended.[2][13][14]
-
Salt Concentration: The antibiotic's activity is reduced in hypertonic media or media with high salt concentrations.[1][2][6][13] For E. coli selection, using a Low Salt LB medium (5 g/L NaCl) is recommended to optimize Phleomycin's effectiveness.[2][13][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound selection.
Problem 1: High number of background or satellite colonies on the plate.
| Potential Cause | Recommended Solution |
| This compound concentration is too low. | Perform a kill curve experiment to determine the optimal concentration for your specific cell type. You may need to increase the concentration on your plates.[9][15] |
| This compound was inactivated. | Ensure the agar medium has cooled to 45-55°C before adding the antibiotic.[11] Verify that the pH of the medium is optimal for Phleomycin activity (e.g., pH 7.5 for E. coli).[2][14] Use fresh antibiotic stocks and plates.[9][15] |
| Incubation time was too long. | Avoid incubating plates for longer than the recommended time for your organism (e.g., <16 hours for bacteria).[4][11] |
| Cross-protection from resistant colonies. | Plate cells at a lower density to increase the distance between colonies. This minimizes the effect of secreted resistance proteins on neighboring non-resistant cells. |
| Media composition is not optimal. | For bacteria, use a low-salt medium to enhance Phleomycin activity.[2][13][14] |
Problem 2: No colonies (or very few) grow on the selection plates.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Confirm the optimal concentration with a kill curve. The required concentration can vary significantly between cell types.[1][2][12] |
| Inefficient transformation or transfection. | Include a positive control (e.g., a well-characterized plasmid) to verify the efficiency of your competent cells and transformation/transfection protocol.[15] |
| Insufficient recovery period. | After transformation, allow cells a period of phenotypic expression in non-selective medium (e.g., 6 hours to overnight for yeast) before plating on selective media.[1][6][16] This allows time for the resistance gene to be expressed. |
| Toxicity of the expressed gene. | If the gene you are introducing is toxic to the host cell, it can prevent colony growth. Consider using an inducible promoter to control its expression.[17] |
| Incorrect antibiotic used. | Double-check that your plasmid confers resistance to Phleomycin (Sh ble gene) and not another antibiotic.[4] |
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound varies by organism and even by cell line. It is always recommended to perform a dose-response (kill curve) experiment to determine the minimum concentration required to kill non-transformed cells.[1][2]
| Organism | Recommended Concentration Range (µg/mL) | Reference |
| Escherichia coli | 5 | [1][2][12] |
| Saccharomyces cerevisiae | 10 | [1][3][6] |
| Filamentous Fungi | 10 - 150 | [1][2][3] |
| Plant Cells | 5 - 25 | [1][2][6] |
| Mammalian Cells | 5 - 50 | [1][2][3] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Kill Curve (for Mammalian Cells)
This protocol is essential for determining the lowest concentration of this compound that effectively kills your specific non-transfected host cell line.[14][18]
Materials:
-
Host cell line (logarithmic growth phase)
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Plating: Seed your host cells into the wells of a multi-well plate at a density that will prevent them from reaching full confluency during the experiment (e.g., 20-25% confluency).[14][18] Include several wells for a "no antibiotic" control.
-
Incubation: Allow cells to attach and resume growth by incubating overnight.
-
Antibiotic Addition: The next day, prepare a series of dilutions of this compound in fresh, pre-warmed culture medium. The concentration range should span the generally recommended values for your cell type (e.g., for mammalian cells, prepare concentrations of 0, 5, 10, 20, 30, 40, and 50 µg/mL).[12]
-
Medium Exchange: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Return the plate to the incubator. Observe the cells daily for signs of cell death (e.g., rounding up, detachment).
-
Replenish Medium: Replenish the selective medium every 3-4 days to maintain the antibiotic concentration.[14][18]
-
Determine Optimal Concentration: After 7-10 days, identify the lowest concentration of this compound that results in complete death of all cells. This is the optimal concentration to use for your selection experiments.
Visualizations
Caption: Workflow for a kill curve experiment to find the optimal this compound concentration.
Caption: A troubleshooting flowchart for addressing high background colonies.
Caption: Mechanism of this compound action and the Sh ble resistance protein.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. 101.200.202.226 [101.200.202.226]
- 3. invivogen.com [invivogen.com]
- 4. goldbio.com [goldbio.com]
- 5. Cloning Troubleshooting [sigmaaldrich.com]
- 6. genaxxon.com [genaxxon.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. blog.edvotek.com [blog.edvotek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. invivogen.com [invivogen.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
Phleomycin E stability in culture media over time
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Phleomycin E for selection in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family. Its cytotoxic effect is achieved by intercalating into the DNA double helix, which leads to DNA strand breaks and ultimately cell death.[1] This action is dependent on the presence of metal ions and oxygen. Resistance to this compound is conferred by the Sh ble gene, which produces a protein that binds to this compound and prevents it from cleaving DNA.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its potency. Stability is dependent on temperature, with lower temperatures providing longer-term stability.
| Storage Temperature | Duration of Stability |
| Room Temperature | Up to 1 month |
| 4°C | Up to 12 months |
| -20°C | Up to 18 months |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the this compound solution into smaller, single-use volumes before freezing.[2]
Q3: What is the recommended working concentration of this compound?
The optimal working concentration of this compound is highly dependent on the cell line being used. It is essential to determine the minimum concentration required to effectively kill non-resistant cells through a kill curve experiment.
| Organism/Cell Type | Typical Working Concentration Range |
| Mammalian Cells | 5 - 50 µg/mL[2] |
| Yeasts | 10 µg/mL |
| Filamentous Fungi | 25 - 150 µg/mL[1] |
| Bacteria (E. coli) | 5 µg/mL |
| Plant Cells | 5 - 25 µg/mL |
Q4: How stable is this compound in cell culture media at 37°C?
Currently, there is limited quantitative data available in the public domain regarding the half-life and degradation rate of this compound in liquid cell culture media at 37°C. One manufacturer has stated that they do not have this specific data. While this compound in agar plates is stable for one month at 4°C, its stability in liquid media at physiological temperature is expected to be lower. It is generally recommended to add this compound to the culture medium immediately before use. If pre-mixed media is necessary, it should be stored at 4°C for no longer than one week. For critical or long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve
A kill curve is essential to identify the lowest concentration of this compound that effectively kills your specific non-transfected host cell line within a reasonable timeframe (typically 7-10 days).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well plates (24- or 96-well)
-
Cell counting apparatus (e.g., hemocytometer, automated cell counter)
-
Trypan blue solution or other viability assay reagents
Methodology:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Antibiotic Addition: Prepare a series of dilutions of this compound in your complete culture medium. The concentration range should bracket the recommended starting concentrations for your cell type. Include a "no antibiotic" control.
-
Incubation and Observation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Medium Replacement: Refresh the selective medium every 2-3 days to ensure a consistent antibiotic concentration.[3]
-
Data Collection: Monitor the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death. After 7-10 days, assess the viability of the remaining cells using a method like the trypan blue exclusion assay.
-
Analysis: Determine the lowest concentration of this compound that results in complete cell death within the 10-day period. This concentration is your optimal working concentration for subsequent selection experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound selection experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cell death observed, even at high this compound concentrations. | 1. Incorrect this compound concentration: The concentration used may be too low for your specific cell line. 2. Degraded this compound: Improper storage or handling may have led to a loss of antibiotic activity. 3. Cell line is naturally resistant: Some cell lines may have intrinsic resistance to this compound. 4. High cell density: A high density of cells can lead to an apparent resistance. | 1. Perform a kill curve: This is crucial to determine the optimal concentration for your cell line. 2. Use a fresh aliquot of this compound: Ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. 3. Test a different selection antibiotic: If your cell line is resistant, consider an alternative antibiotic. 4. Ensure appropriate cell density: Start selection when cells are at a lower confluency (e.g., 20-30%). |
| All cells, including transfected ones, are dying. | 1. This compound concentration is too high: Even cells expressing the resistance gene can be killed by excessively high concentrations. 2. Insufficient recovery time post-transfection: Cells may not have had enough time to express the resistance protein before being exposed to the antibiotic. | 1. Optimize this compound concentration: Use the lowest concentration determined by your kill curve that effectively kills non-transfected cells. 2. Increase recovery period: Allow cells to grow in non-selective medium for 48-72 hours after transfection before adding this compound. |
| Selection is initially effective, but then non-resistant cells start to grow back. | 1. Degradation of this compound in the medium: The antibiotic may be losing its activity over time at 37°C. 2. Inconsistent medium changes: Failure to replenish the selective medium regularly can lead to a drop in the effective antibiotic concentration. | 1. Replenish the medium more frequently: Change the selective medium every 2 days. 2. Add fresh this compound: Instead of a complete medium change, you can supplement the existing medium with fresh this compound to maintain the desired concentration. 3. Perform a stability test: If this is a recurring issue, consider performing an experiment to determine the stability of this compound in your specific culture medium and conditions. |
| Aberrant cell morphology or slower growth in selected cells. | 1. This compound can be mutagenic: Even at selective concentrations, it can cause changes in resistant cells.[4] 2. Batch-to-batch variability of this compound: Different lots of the antibiotic may have slightly different potencies. | 1. Isolate and characterize multiple clones: This will help ensure that the observed phenotype is not due to a random mutation. 2. Test a new batch of this compound: If you suspect batch variability, perform a new kill curve with the new lot. |
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Start -> NoDeath; Start -> AllDeath; Start -> Regrowth; Start -> Morphology;
NoDeath -> Sol_KillCurve [label="Concentration too low?"]; NoDeath -> Sol_FreshPhleo [label="Degraded antibiotic?"];
AllDeath -> Sol_OptimizeConc [label="Concentration too high?"]; AllDeath -> Sol_Recovery [label="Insufficient recovery?"];
Regrowth -> Sol_Replenish [label="Degradation in media?"];
Morphology -> Sol_IsolateClones [label="Mutagenic effects?"]; }
This technical support guide is for informational purposes only and should not be considered a substitute for professional laboratory guidance. Always refer to the manufacturer's instructions and safety data sheets for specific product information.
References
why are my cells resistant to Phleomycin E without the resistance gene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address why your cells might be resistant to Phleomycin E, even without a known resistance gene. This resource is intended for researchers, scientists, and drug development professionals encountering unexpected results during their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic belonging to the bleomycin family. Its primary mechanism of action involves binding to and intercalating with DNA. In the presence of a metal ion cofactor (like copper or iron) and oxygen, Phleomycin generates reactive oxygen species (ROS) that lead to single- and double-strand breaks in the DNA.[1][2][3][4][5] This DNA damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[1][6][7][8][9]
Q2: My cells are surviving in this compound concentrations that should be lethal, but they don't contain a resistance gene like Sh ble. Why is this happening?
Several factors, independent of a specific resistance gene, can contribute to apparent this compound resistance. These can be broadly categorized into intrinsic cellular properties and experimental or environmental factors.
Intrinsic Cellular Properties:
-
Cell Cycle Status: Cells are most sensitive to this compound during the M and G2 phases of the cell cycle.[] Stationary or slow-growing cells may exhibit higher resistance.[11][12]
-
Enhanced DNA Repair Capacity: Cells with highly efficient DNA repair mechanisms may be able to repair the Phleomycin-induced DNA breaks before they become lethal.[6]
-
Altered Cell Cycle Checkpoints: Some cells can adapt to DNA damage by evading G2/M arrest, allowing them to proceed through the cell cycle despite the presence of DNA breaks.[7]
-
Reduced Drug Uptake or Increased Efflux: The cell membrane can limit the entry of this compound. Additionally, some cells may possess or upregulate efflux pumps that actively remove the antibiotic from the cytoplasm.
-
Cellular Senescence: Some studies suggest that senescent cells may have an altered response to DNA damaging agents like bleomycin.[13]
Experimental and Environmental Factors:
-
Incorrect Phleomycin Concentration: The optimal concentration of this compound is highly cell-line dependent.[14][15] A concentration that is effective for one cell line may be sublethal for another.
-
Phleomycin Degradation: Phleomycin can lose its activity if not stored or handled properly. It is sensitive to acidic or basic pH and repeated freeze-thaw cycles.[2]
-
High Cell Density: A high density of cells can lead to a decrease in the effective concentration of the antibiotic per cell, potentially allowing a larger number of cells to survive.
-
Media Composition: The pH and ionic strength of the culture medium can significantly impact Phleomycin's activity. Higher pH increases sensitivity, while hypertonic media can reduce its effectiveness by a factor of 2 to 3.[14]
-
"False Positives" in Selection: In a selection experiment, a few surviving cells do not necessarily indicate true resistance. These could be quiescent cells that were not actively dividing or cells in a protected niche within the culture vessel.
Q3: How can I determine the correct concentration of this compound for my specific cell line?
The most effective way to determine the optimal this compound concentration is to perform a "kill curve" or dose-response assay.[][14][16][17][18][19] This experiment involves exposing your specific cell line to a range of antibiotic concentrations to identify the minimum concentration that effectively kills all cells within a defined period (usually 7-10 days).
Troubleshooting Guides
If you are experiencing issues with this compound resistance in your experiments, follow this troubleshooting guide.
Step 1: Verify this compound Potency and Handling
-
Check Storage Conditions: Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.
-
Confirm Lot Viability: If possible, test the current lot of this compound on a known sensitive cell line to confirm its activity.
Step 2: Optimize Experimental Parameters
-
Perform a Kill Curve: If you have not already, a kill curve is essential to determine the optimal concentration for your cell line.[][14][16][17][18][19]
-
Check Media pH: Ensure your culture medium is at the correct physiological pH (typically 7.2-7.4). Phleomycin's activity is pH-dependent.[14]
-
Control Cell Density: Plate cells at a consistent and relatively low density to avoid the "inoculum effect" where high cell numbers can reduce the effective antibiotic concentration per cell.
-
Monitor Culture Conditions: Ensure consistent incubation conditions (temperature, CO2) as these can affect cell growth and drug sensitivity.
Step 3: Investigate Potential Intrinsic Resistance
If you have ruled out experimental error, your cells may have intrinsic resistance mechanisms.
-
Cell Cycle Analysis: Analyze the cell cycle profile of your cell line. A larger proportion of cells in the G1 phase may contribute to apparent resistance.
-
DNA Damage Response Assessment: Investigate the expression and activation of key DNA repair proteins (e.g., via Western blot or immunofluorescence) in response to this compound treatment. Upregulation of these pathways could indicate an enhanced repair capacity.
-
Compare with a Sensitive Cell Line: If possible, perform parallel experiments with a cell line known to be sensitive to this compound. This can help you to determine if the issue is specific to your cell line or a more general experimental problem.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Selection
| Organism/Cell Type | Recommended Concentration Range (µg/mL) |
| Bacteria (e.g., E. coli) | 5 - 50 |
| Yeast (e.g., S. cerevisiae) | 10 - 25 |
| Fungi (filamentous) | 25 - 150 |
| Mammalian Cells | 5 - 50 |
| Plant Cells | 5 - 25 |
Note: These are general ranges. The optimal concentration is highly dependent on the specific strain or cell line and must be determined empirically through a kill curve experiment.[2]
Table 2: Factors Influencing this compound Activity
| Factor | Effect on this compound Activity |
| pH | Increased activity at higher pH |
| Hypertonic Media | Reduced activity (by a factor of 2-3) |
| Cell Density | High density can decrease effective concentration per cell |
| Cell Cycle Phase | Higher sensitivity in G2/M phases |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound required to kill 100% of a specific cell line within a 7-10 day period.[][14][16][17][18][19]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well tissue culture plates
-
Trypan blue solution or other viability assay reagents
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating:
-
The day before starting the experiment, seed your cells in a 24-well plate at a density that will result in approximately 20-30% confluency on the day of drug addition.
-
-
Antibiotic Dilution Series:
-
Prepare a series of this compound dilutions in your complete culture medium. A suggested range for mammalian cells is 0, 2.5, 5, 10, 20, 30, 40, and 50 µg/mL. Always include a "no antibiotic" control.
-
-
Treatment:
-
After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the plates under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, debris).
-
Replace the selective medium every 2-3 days.
-
-
Data Collection:
-
After 7-10 days, assess cell viability in each well. This can be done by:
-
Trypan blue exclusion assay to count viable and non-viable cells.
-
MTT or other colorimetric viability assays.
-
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within the 7-10 day period.
-
Protocol 2: Assessing this compound Stability in Culture Medium
Objective: To determine if this compound is losing activity in your specific culture medium under your experimental conditions.
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
A sensitive bacterial strain (e.g., a laboratory strain of E. coli)
-
LB agar plates
-
Sterile filter paper discs
-
Incubator at 37°C
Methodology:
-
Preparation of "Aged" Phleomycin Medium:
-
Prepare your complete cell culture medium containing the working concentration of this compound that you are using in your experiments.
-
Incubate this medium under your standard cell culture conditions (37°C, 5% CO2) for the duration of your typical experiment (e.g., 3-4 days). This will be your "aged" medium.
-
As a control, prepare a fresh solution of this compound in your medium on the day of the assay.
-
-
Bacterial Lawn Preparation:
-
Prepare a lawn of a sensitive E. coli strain on LB agar plates by spreading an overnight culture evenly across the surface.
-
-
Disk Diffusion Assay:
-
Place sterile filter paper discs onto the surface of the bacterial lawn.
-
Pipette a small, equal volume (e.g., 10 µL) of the following onto separate discs:
-
Freshly prepared this compound medium
-
"Aged" this compound medium
-
Medium without this compound (negative control)
-
-
-
Incubation and Analysis:
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the zone of inhibition (the area around the disc where bacteria did not grow) for each disc.
-
A significantly smaller zone of inhibition for the "aged" medium compared to the fresh medium indicates that the this compound has lost activity under your culture conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of phleomycin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA damage-induced cell death is enhanced by progression through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of sensitivity to phleomycin in growing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of sensitivity to phleomycin in growing Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 19. manuals.cellecta.com [manuals.cellecta.com]
troubleshooting low transformation efficiency with Phleomycin E
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low transformation efficiency when using Phleomycin E as a selection antibiotic.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a glycopeptide antibiotic belonging to the bleomycin family.[1][2] It functions by binding to and intercalating with DNA, which destroys the integrity of the double helix by introducing double-strand breaks, ultimately leading to cell death.[1][3][4][5][6][7] The resistance gene, Sh ble, encodes a protein that binds to this compound, preventing it from damaging the cell's DNA.[1][4][8]
Q2: Why are my untransformed cells surviving the selection process? A2: There are several potential reasons for this. The concentration of this compound may be too low, or the antibiotic may have degraded due to improper storage or handling.[1][3][9][10] Additionally, high cell plating density can inhibit the antibiotic's effectiveness, and media with high ionic strength or incorrect pH can reduce its activity.[1][3][8][9]
Q3: I'm not getting any colonies after transformation. What is the first thing I should check? A3: First, verify the efficiency of your competent cells and the overall transformation protocol using a control plasmid (e.g., pUC19) with a different antibiotic selection.[11][12] If the control works, the issue likely lies with the this compound selection itself. The most critical step is to determine the minimum lethal concentration for your specific host cell line by performing a kill curve experiment.[3][8][10][13][14]
Q4: How should I properly store and handle this compound? A4: this compound powder is very hygroscopic and should be kept tightly sealed.[1][9] For long-term storage, it should be kept at -20°C.[3][10] Solutions are stable for up to 18 months at -20°C and 12 months at 4°C.[3][9] It is crucial to avoid repeated freeze-thaw cycles.[3][9][10] this compound is also sensitive to light and high concentrations of acids.[1][3][8][14]
Section 2: Detailed Troubleshooting Guide
Problem: No or Very Few Colonies Appear After Selection
Q: Did you determine the optimal this compound concentration for your specific cell line? A: The sensitivity to this compound is highly dependent on the cell type. A concentration that is effective for one cell line may be too high or too low for another. It is essential to perform a dose-response (kill curve) experiment to find the minimum concentration that effectively kills all untransformed cells within a reasonable timeframe (typically 7-14 days for mammalian cells).[3][8][9][10][14]
Q: Is your this compound stock solution active and are your plates fresh? A: Improper storage can lead to a loss of antibiotic activity. Ensure your stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[3][10] Plates containing this compound are generally stable for up to one month when stored at 4°C in the dark.[1][3][9]
Q: Did you include a recovery period after transformation? A: Cells need time to express the resistance protein encoded by the Sh ble gene before they are exposed to the selective agent. A post-transformation incubation in non-selective medium is critical. For Saccharomyces cerevisiae, a 6-hour recovery period has been shown to be optimal.[3][15] This step is also necessary for other cell types, including bacteria and mammalian cells.[8][13][16]
Q: Are your selection media conditions optimized? A: The activity of this compound is significantly influenced by the culture medium's properties.
-
pH: Higher pH increases the antibiotic's efficacy. For E. coli, a pH of 7.5 is recommended. For other cell types, optimizing the pH can allow for the use of a lower, less toxic concentration.[1][2][3][9]
-
Ionic Strength: High salt concentrations inhibit this compound. For E. coli transformations, using a Low Salt LB medium (5 g/L NaCl) is crucial for efficient selection.[1][3][8][9]
-
Hypertonicity: Media used for protoplast regeneration are often hypertonic, which can reduce the activity of this compound by a factor of two to three.[1][2][3][9]
Q: Are you using a compatible host strain? A: Certain E. coli strains, particularly those carrying the Tn5 transposon (e.g., MC1066, DH5αF´IQ), contain a native bleomycin-resistance gene and will not be effectively selected by this compound.[8][10][13][14] Ensure your host strain does not have pre-existing resistance.
Problem: High Background of Untransformed Cells
Q: Is your this compound concentration too low or are your plates too old? A: This is the most common cause of background growth. The concentration determined by your kill curve should be sufficient to eliminate non-transformants. If you still see a high background, the antibiotic activity may have diminished. Consider preparing fresh plates with a newly diluted stock solution.[3][9]
Q: Is your cell plating density too high? A: Plating cells at a very high density can create a protective effect, allowing non-transformed cells to survive longer than they would at a lower density.[3][9] Plating several different dilutions of your transformation reaction can help identify an optimal density for efficient selection.[8][13][16]
Problem: Transformed Colonies Are Small, Unhealthy, or Show Aberrant Morphology
Q: Could the this compound concentration be too high? A: While transformed cells are resistant, very high concentrations of the antibiotic can still induce cellular stress, leading to slower growth and poor colony formation. The goal is to use the lowest concentration that reliably kills untransformed cells.
Q: Could this compound be causing mutations in my transformed cells? A: Yes. This compound's mechanism involves causing DNA double-strand breaks. Even in resistant cells, incomplete inactivation of the antibiotic can lead to mutagenesis, which may result in aberrant colony morphologies or altered cell behavior.[7][17] If this is a concern, using the lowest effective concentration is critical.
Section 3: Data Presentation
Table 1: Recommended Starting Concentrations for this compound Selection
| Organism | Recommended Concentration (µg/mL) | Key Considerations |
| Escherichia coli | 5 | Use Low Salt LB medium (5 g/L NaCl) at pH 7.5.[1][3][9][10] |
| Saccharomyces cerevisiae | 10 | A 6-hour recovery period post-transformation is optimal.[3][15] |
| Filamentous Fungi | 10 - 50 | Sensitivity varies widely between species.[2][3][4] |
| Plant Cells | 5 - 25 | Activity is reduced in hypertonic regeneration media.[2][3][9] |
| Mammalian Cells | 5 - 50 | Must be determined empirically with a kill curve for each cell line.[3][4][10] |
Note: These are starting points. The optimal concentration must be determined experimentally for each specific host and cell line.
Table 2: Stability and Storage of this compound
| Condition | Duration of Stability | Reference(s) |
| Stock Solution at -20°C | 18 months | [3][9] |
| Stock Solution at 4°C | 12 months | [3][9] |
| Stock Solution at Room Temperature | 1 month | [3][4][9] |
| Agar Plates at 4°C (in the dark) | 1 month | [1][3][9] |
Section 4: Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Kill Curve) for Mammalian Cells
This protocol provides a framework for establishing the minimum concentration of this compound required to kill an untransfected mammalian cell line.
Materials:
-
Untransfected host cell line
-
Complete culture medium
-
This compound stock solution (e.g., 20 mg/mL)
-
Sterile PBS
-
Multi-well plates (e.g., 24-well or 12-well)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Plating: Seed the host cells in a multi-well plate at a density that will result in approximately 25-30% confluency after 24 hours. Prepare enough wells to test a range of concentrations plus a no-antibiotic control.
-
Preparation of Selection Media: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range for mammalian cells is 0, 5, 10, 20, 30, 40, and 50 µg/mL.[8][10]
-
Antibiotic Addition: After 24 hours of incubation, aspirate the old medium from the cells and add the prepared selection media with the varying concentrations of this compound to the corresponding wells.
-
Incubation and Observation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Media Replacement: Replenish the selective medium every 3-4 days.[8][18]
-
Monitor Cell Viability: Observe the cells daily using a microscope. Record the percentage of surviving cells in each well over a period of 10-14 days.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the untransfected population within the 10-14 day period.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound transformation efficiency.
Diagram 2: this compound Mechanism of Action and Resistance
Caption: Mechanism of this compound-induced cell death and Sh ble-mediated resistance.
References
- 1. genaxxon.com [genaxxon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. invivogen.com [invivogen.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Phleomycin increases transformation efficiency and promotes single integrations in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
selecting the right Phleomycin E concentration for a new cell line
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal Phleomycin D1 concentration for a new cell line. This resource includes frequently asked questions, detailed troubleshooting, and a step-by-step experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is Phleomycin D1 and how does it work?
Phleomycin D1 is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1] Its mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity.[2][3] This action, which can induce single- and double-strand DNA breaks, ultimately causes cell death.[1][4] Phleomycin D1 is effective against a broad range of organisms and cells, including bacteria, fungi, yeast, plant, and animal cells.[2] Resistance to Phleomycin D1 is conferred by the Sh ble gene, which produces a protein that binds to the antibiotic and inhibits its DNA-cleaving activity.[2][5]
Q2: What is the typical working concentration of Phleomycin D1 for mammalian cell lines?
The effective concentration of Phleomycin D1 for mammalian cell lines typically ranges from 5 to 50 µg/ml.[5][6] However, the optimal concentration is highly dependent on the specific cell line being used. Therefore, it is crucial to perform a dose-response experiment, commonly known as a kill curve, to determine the minimum concentration required to kill your specific host cell line.[6][7]
Q3: What factors can influence the sensitivity of a cell line to Phleomycin D1?
Several factors can affect a cell line's sensitivity to Phleomycin D1:
-
Cell Type: Different cell lines exhibit varying levels of sensitivity to the antibiotic.[8]
-
pH of the Culture Medium: Higher pH levels increase the sensitivity of cells to Phleomycin D1, potentially reducing the required concentration.[5][9]
-
Ionic Strength of the Medium: The activity of Phleomycin D1 is reduced in hypertonic media. Using low-salt media can decrease the amount of antibiotic needed.[8][9]
-
Cell Density: The density of the cells at the time of selection can impact the effectiveness of the antibiotic.[8][10]
-
Cell Growth Rate: Faster-dividing cells may require less antibiotic as its action is often linked to cell division.[]
Data Presentation: Recommended Phleomycin D1 Concentrations
The following table summarizes the generally recommended concentration ranges of Phleomycin D1 for various applications. It is essential to empirically determine the optimal concentration for your specific experimental setup.
| Organism/Cell Type | Recommended Concentration Range (µg/ml) |
| Mammalian Cells | 5 - 50[5][6] |
| Filamentous Fungi | 25 - 150[2] |
| Yeasts | 10 - 50[2][5] |
| Plant Cells | 5 - 25[3][5] |
| E. coli | 5[6] |
Experimental Protocol: Determining Optimal Phleomycin D1 Concentration (Kill Curve)
A kill curve is a dose-response experiment designed to determine the minimum concentration of an antibiotic that effectively kills all cells within a specific timeframe.[7][12] This is a critical first step before initiating stable cell line selection.
Materials:
-
Healthy, actively growing cell line of interest
-
Complete cell culture medium (including serum)
-
Phleomycin D1 stock solution
-
24-well or 96-well cell culture plates
-
Trypsin or cell scraper for adherent cells
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
Methodology:
-
Cell Plating:
-
For adherent cells, harvest a healthy culture using trypsin or a cell scraper.[7][]
-
Resuspend the cells in complete medium and perform a cell count.
-
Plate the cells in a 24-well or 96-well plate at a density that will result in approximately 30-50% confluency on the day of treatment.[12]
-
Incubate the plates overnight at 37°C to allow the cells to attach and recover.[7]
-
-
Antibiotic Treatment:
-
Prepare a series of Phleomycin D1 dilutions in complete culture medium. A suggested starting range for mammalian cells is 0, 5, 10, 20, 40, 60, 80, and 100 µg/ml.[13]
-
Include a "no antibiotic" control well.[12]
-
Aspirate the medium from the cells and replace it with the medium containing the various concentrations of Phleomycin D1.[12] It is recommended to prepare each concentration in triplicate.[7]
-
-
Incubation and Observation:
-
Data Collection and Analysis:
-
Continue the experiment for 7 to 10 days. For slower-growing cell lines, this may need to be extended to 14 days.[7][]
-
At the end of the incubation period, assess cell viability in each well. This can be done qualitatively by microscopic observation or quantitatively using a viability assay such as Trypan Blue exclusion or an MTT assay.[10][12]
-
The optimal concentration for selection is the lowest concentration of Phleomycin D1 that results in complete cell death of the non-resistant cells within the 7-10 day period.[10]
-
Visualization of Experimental Workflow
Caption: Workflow for determining the optimal Phleomycin D1 concentration using a kill curve.
Troubleshooting Guide
Issue 1: No or minimal cell death observed even at high Phleomycin D1 concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Phleomycin D1 concentration or inactive antibiotic. | Verify the calculations for your dilutions. Ensure the Phleomycin D1 has been stored correctly (typically at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[9] |
| Cell line is naturally resistant to Phleomycin D1. | While uncommon, some cell lines may exhibit intrinsic resistance. Consider using an alternative selection antibiotic such as G418, Puromycin, or Hygromycin B.[10] |
| High salt concentration in the medium. | The activity of Phleomycin D1 can be inhibited by high ionic strength.[8] If possible, use a low-salt medium formulation. |
| Incorrect pH of the culture medium. | Phleomycin D1 is more effective at a higher pH.[9] Ensure your medium is buffered correctly and the pH is stable. |
Issue 2: All cells, including the control, are dying.
| Possible Cause | Troubleshooting Step |
| Cells were unhealthy or plated at too low a density. | Ensure you are using a healthy, actively dividing cell culture. Plating at a very low density can sometimes lead to cell death. Optimize your plating density. |
| Contamination of the cell culture. | Check for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
| Toxicity of the Phleomycin D1 solvent. | Phleomycin D1 is typically dissolved in water or a buffer like HEPES.[2][9] Ensure the final concentration of any solvent is not toxic to your cells. |
Issue 3: Inconsistent results between wells or experiments.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating. | Ensure you have a single-cell suspension and mix thoroughly before plating to ensure an even distribution of cells in each well. |
| Inaccurate pipetting of Phleomycin D1. | Use calibrated pipettes and proper technique to ensure accurate and consistent addition of the antibiotic to each well. |
| Edge effects in the multi-well plate. | The outer wells of a plate can be prone to evaporation, leading to increased antibiotic concentration. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or medium. |
Visualization of Troubleshooting Logic
Caption: A troubleshooting flowchart for Phleomycin D1 selection experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. invivogen.com [invivogen.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. genaxxon.com [genaxxon.com]
- 10. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Phleomycin E Selection in Plant Protoplasts: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming common challenges encountered during Phleomycin E selection of plant protoplasts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does the resistance gene work?
A1: this compound belongs to the bleomycin family of antibiotics. Its primary mechanism of action is to bind to and intercalate with DNA, which leads to the destruction of the double helix's integrity through the generation of DNA strand breaks.[1][2][3][4] This action effectively blocks the cell cycle in the S-phase and is active against a wide range of organisms, including bacteria, fungi, yeast, and plant and animal cells.[1][3] Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[4] This gene encodes a small protein that binds to this compound with high affinity, preventing it from cleaving DNA and thus rendering the cell resistant to the antibiotic's toxic effects.[4]
Q2: What are the critical factors that influence the effectiveness of this compound selection?
A2: Several factors can significantly impact the efficacy of this compound selection:
-
pH of the Culture Medium: The activity of this compound is pH-dependent. A higher pH in the culture medium increases the sensitivity of the cells to the antibiotic, potentially allowing for the use of a lower concentration for selection.[1][2][3]
-
Ionic Strength of the Medium: High salt concentrations can inhibit the activity of this compound. It is recommended to use low-salt media when possible to maximize the antibiotic's effectiveness.[1][2][3]
-
Hypertonic Media: Media used for protoplast regeneration are typically hypertonic to maintain osmotic balance. This hypertonicity can reduce the activity of this compound by a factor of two to three.[1][2][3] This needs to be taken into account when determining the optimal selection concentration.
-
Timing of Antibiotic Application: The point at which this compound is added to the regenerating protoplasts can influence transformation efficiency. For some species, adding the antibiotic within the first few hours of regeneration can yield a higher number of transformants.[5]
Q3: Can this compound be mutagenic to the selected cells?
A3: Yes, even in cells that have acquired resistance through the ble gene, this compound can still be mutagenic.[5] This is because its mechanism of action involves causing double-strand breaks in DNA.[5] Researchers have observed aberrant colony morphologies in resistant colonies grown on Phleomycin-containing media, suggesting that the antibiotic can still exert some level of mutagenic effect.[5]
Troubleshooting Guide
Problem 1: No or very few resistant colonies appear after selection.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a kill curve experiment with non-transformed protoplasts to determine the minimum lethal concentration for your specific plant species and experimental conditions. |
| Inefficient transformation. | Optimize your protoplast transformation protocol. Ensure high-quality plasmid DNA is used and that the protoplasts are healthy and viable before transformation. |
| This compound has degraded. | This compound is light-sensitive. Store stock solutions and plates containing the antibiotic in the dark at -20°C. Prepare fresh selection plates regularly. |
| Incorrect timing of selection. | The resistance gene requires time for expression. Allow a recovery period of 24-48 hours for the protoplasts in a non-selective medium after transformation before introducing this compound.[6] |
| Suboptimal culture conditions. | Ensure the pH and ionic strength of your culture medium are optimal for this compound activity. As mentioned, high salt concentrations and acidic pH can reduce its effectiveness.[1][2][3] |
Problem 2: High number of surviving cells, including non-transformed "escapes" or false positives.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Re-evaluate your kill curve to ensure you are using a sufficiently stringent concentration to eliminate all non-transformed cells. |
| Uneven distribution of this compound in the medium. | Ensure thorough mixing of the antibiotic in the culture medium before plating the protoplasts. |
| Presence of satellite colonies. | High cell density can lead to the breakdown of the antibiotic by resistant cells, allowing non-resistant cells in the vicinity to survive. Plate protoplasts at a lower density. |
| Intrinsic resistance of the plant species. | Some plant species may exhibit a higher natural tolerance to this compound. A thorough kill curve is essential to establish a baseline for these species. |
| Degradation of this compound over time. | Replenish the selective medium every 3-4 days to maintain an effective concentration of the antibiotic. |
Problem 3: Resistant colonies display abnormal morphology or poor growth.
| Possible Cause | Troubleshooting Step |
| Mutagenic effects of this compound. | While the ble gene confers resistance, this compound can still cause some level of DNA damage.[5] Try using the lowest effective concentration of the antibiotic determined from your kill curve. |
| Suboptimal regeneration medium. | The composition of the regeneration medium can affect the health and growth of the developing calli. Ensure your medium is optimized for your plant species. |
| Stress from the selection process. | The combined stress of protoplast isolation, transformation, and antibiotic selection can impact cell health. Optimize each step to be as gentle as possible. |
Quantitative Data
Table 1: Recommended Concentration Ranges for this compound Selection
| Organism/Cell Type | Recommended Concentration (µg/mL) | Notes |
| Plant Cells (general) | 5 - 25 | Concentration is species-dependent.[2] |
| Arabidopsis thaliana (seeds) | 25 | Used for selection on 1/2 MS with agar.[7] |
| Mammalian Cell Lines | 5 - 50 | Varies significantly between cell lines.[3][4] |
| Filamentous Fungi | 25 - 150 | Generally less sensitive than other organisms.[4] |
| Yeasts | 10 |
Table 2: Effect of this compound Addition Time on Transformation Efficiency in Schizophyllum commune Protoplasts
| Time of this compound Addition (post-transformation) | Number of Transformants |
| 0 hours | 42 |
| 1 hour | 48 |
| 2 hours | 40 |
| 3 hours | 18 |
| 4 hours | 12 |
| 8 hours | 6 |
| (Data adapted from a study on the fungus Schizophyllum commune, which may provide insights for plant protoplast experiments)[5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
-
Prepare Protoplasts: Isolate healthy protoplasts from your plant material as per your established protocol.
-
Plate Protoplasts: Plate the non-transformed protoplasts in your standard regeneration medium at your desired plating density.
-
Establish Antibiotic Gradient: Prepare a series of culture plates with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 15, 20, 25, 50 µg/mL). Include a no-antibiotic control.
-
Incubate and Observe: Culture the protoplasts under your standard conditions and observe them daily using a microscope.
-
Assess Viability: Over a period of 7-14 days, monitor cell viability. The optimal concentration for selection is the lowest concentration that results in the death of all non-transformed cells.
Protocol 2: this compound Selection of Transformed Protoplasts
-
Protoplast Transformation: Transform your protoplasts with the plasmid containing your gene of interest and the Sh ble resistance gene using a method like PEG-mediated transformation.
-
Recovery: After transformation, wash the protoplasts and culture them in a non-selective regeneration medium for 24-48 hours. This allows the cells to recover and begin expressing the resistance gene.
-
Initiate Selection: After the recovery period, transfer the protoplasts to a fresh regeneration medium containing the predetermined optimal concentration of this compound.
-
Maintain Selection: Continue to culture the protoplasts in the selective medium. Replenish the medium with fresh selective medium every 3-4 days to maintain the antibiotic concentration.
-
Monitor for Resistant Colonies: Observe the plates regularly for the formation of resistant colonies, which typically appear within 2-4 weeks. Non-transformed cells should not divide and will eventually die.
-
Isolate and Propagate: Once resistant calli are large enough, transfer them to a fresh solid medium with the same concentration of this compound to continue their growth and regeneration into plants.
Visualizations
Caption: Workflow for Plant Protoplast Transformation and this compound Selection.
Caption: Troubleshooting Decision Tree for this compound Selection Issues.
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage-induced cell death is enhanced by progression through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to increase Phleomycin E selection stringency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Phleomycin E selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a glycopeptide antibiotic that belongs to the bleomycin family.[1][2][3] Its primary mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the double helix integrity.[1][4] This action is copper-dependent; upon entering the cell, the copper ion is reduced, activating the molecule to bind and cleave DNA, ultimately causing cell death.[5][6] this compound is effective against a broad range of aerobic organisms, including bacteria, fungi, yeast, plant, and animal cells.[1][2]
Q2: How does the Sh ble gene confer resistance to this compound?
Resistance to this compound is conferred by the Streptoalloteichus hindustanus ble (Sh ble) gene.[1][3] This gene encodes a small protein that binds to this compound with high affinity, preventing it from interacting with and cleaving DNA.[1][3][6] This binding action effectively neutralizes the antibiotic's cytotoxic activity.
Q3: What are the key factors influencing the stringency of this compound selection?
Several factors can significantly impact the effectiveness and stringency of this compound selection:
-
pH of the Culture Medium: The sensitivity of cells to this compound is pH-dependent. A higher pH increases the antibiotic's activity, allowing for the use of lower concentrations.[2][3][7][8]
-
Salt Concentration: The activity of this compound is reduced in hypertonic media.[2][7][8] Therefore, using low-salt media can decrease the amount of this compound required for effective selection.[2][7] For E. coli selection, the NaCl concentration should not exceed 5 g/L.[6][9]
-
Cell Type and Density: The optimal concentration of this compound is highly dependent on the specific cell line being used.[2][7] Cell density at the time of selection can also affect the outcome.
-
Temperature: A short incubation at 4°C can increase the selectivity of this compound.[3][7]
Troubleshooting Guide
Issue 1: High background of non-resistant cells or no cell death observed.
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Determine the optimal this compound concentration for your specific cell line by performing a kill curve experiment.[2][7] |
| Degraded this compound. | Ensure proper storage of this compound at -20°C.[2][6] Avoid repeated freeze-thaw cycles. Prepare fresh solutions as needed. |
| High salt concentration in the medium. | Use a low-salt medium, especially for bacterial selection.[2][6][7] |
| Low pH of the medium. | Increase the pH of the culture medium to enhance this compound activity.[2][3][7][8] |
| Cell density is too high. | Reduce the cell density at the time of selection. |
| Incorrect E. coli strain. | Some E. coli strains, like those containing the Tn5 transposon (e.g., DH5αF'IQ, SURE), carry a bleomycin resistance gene and will be resistant to this compound.[6][9] Use a strain that does not contain this gene (e.g., TOP10, DH5).[6][9] |
Issue 2: All cells, including resistant ones, are dying.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a kill curve to determine the minimum concentration required to kill non-transfected cells.[2][7] |
| Insufficient recovery time after transfection. | Allow cells to recover and express the resistance gene for 24-72 hours post-transfection before adding this compound.[10][11][12] |
| Low expression of the Sh ble resistance gene. | Ensure your expression vector provides strong, constitutive expression of the resistance gene. |
Issue 3: Low yield of resistant colonies.
| Possible Cause | Recommended Solution |
| Sub-optimal transfection efficiency. | Optimize your transfection protocol. |
| Inadequate time for phenotypic expression. | For yeast, a 6-hour incubation in non-selective medium after transformation is optimal for Phleomycin resistance expression.[10] |
| This compound concentration is too stringent. | While aiming for high stringency, a slightly lower concentration might improve the yield of true positives. |
| Mutagenic effect of this compound. | Even in resistant cells, this compound can sometimes cause mutations.[13][14] If aberrant morphologies are observed, consider using a lower selective concentration. |
Quantitative Data Summary
The following tables provide recommended working concentrations for this compound in various organisms. It is crucial to experimentally determine the optimal concentration for your specific cell line or strain.
Table 1: Recommended this compound Concentrations for Selection
| Organism | Typical Working Concentration (µg/mL) | Reference |
| Mammalian Cells | 5 - 50 | [1][2][7] |
| E. coli | 5 | [2][3][7] |
| Yeast (S. cerevisiae) | 10 | [1][2][7] |
| Filamentous Fungi | 25 - 150 | [1] |
| Plants | 5 - 25 | [3][7] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of this compound required to kill your non-transfected host cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Host cell line (non-transfected)
-
Complete culture medium
-
This compound stock solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator
Methodology:
-
Cell Plating: Seed your host cells into the wells of a multi-well plate at a low confluence (e.g., 20-30%). Allow the cells to attach and resume growth for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your complete culture medium. The concentration range should bracket the suggested concentrations for your cell type (see Table 1). Include a "no antibiotic" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replace the selective medium every 3-4 days.
-
Data Collection: Assess cell viability at regular intervals (e.g., every 2 days) for up to 14 days. This can be done by visual inspection or using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete death of the non-resistant cells within 7-14 days.
Visualizations
Caption: Mechanism of this compound action and Sh ble-mediated resistance.
Caption: General workflow for generating stable cell lines using this compound selection.
References
- 1. invivogen.com [invivogen.com]
- 2. genaxxon.com [genaxxon.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phleomycin increases transformation efficiency and promotes single integrations in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]
common mistakes in preparing Phleomycin E selection plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation and use of Phleomycin E selection plates.
Troubleshooting Guide
Q1: Why are my non-transformed cells surviving on the this compound selection plates?
A1: Survival of non-transformed cells, or a lack of effective selection, can stem from several factors:
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Incorrect this compound Concentration: The optimal concentration of this compound is highly dependent on the cell line or organism. If the concentration is too low, it will not be sufficient to kill the non-resistant cells. It is crucial to determine the minimum effective concentration for your specific cell line by performing a kill curve experiment.[1]
-
Degraded this compound: The antibiotic may have lost its activity due to improper storage. This compound solutions are stable for 12 months at 4°C and 18 months at -20°C.[2][3] Repeated freeze-thaw cycles should be avoided.[2][3][4] Plates containing this compound are generally stable for up to one month when stored at 4°C.[2][3][5]
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High Salt Concentration in Media: The activity of this compound is inhibited by high ionic strength. For organisms like E. coli, using a low salt LB medium (5 g/L NaCl) is recommended for effective selection.[2][3][4][5] The activity can be reduced by a factor of two to three in hypertonic media.[3][5]
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Incorrect pH of the Medium: The effectiveness of this compound is pH-dependent. Its sensitivity increases at a higher pH.[2][3][5] For E. coli, the recommended pH for the selection medium is 7.5.[2][3][4][5]
-
Pre-existing Resistance: Some laboratory strains of E. coli, particularly those containing the Tn5 transposable element, carry a bleomycin resistance gene, which also confers resistance to this compound.[6][7] It is important to use a recipient strain that does not have this pre-existing resistance.
Q2: My transformed cells are growing very slowly or appear unhealthy on the selection plates. What could be the cause?
A2: Poor growth of transformed cells can be due to:
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This compound Concentration is Too High: While a certain concentration is needed to kill non-transformed cells, an excessively high concentration can be toxic even to cells that have successfully integrated the resistance gene, leading to slow growth or cell death.[1] A thorough kill curve analysis will help identify a concentration that is both effective for selection and minimally toxic to transformants.
-
Mutagenic Effects of this compound: this compound functions by causing double-strand breaks in DNA.[8] Even in resistant cells, exposure to selective concentrations of the antibiotic can sometimes lead to aberrant colony morphologies and mutagenic effects.[8]
-
Poor Cell Health Prior to Selection: The overall health and density of your cells at the time of plating can significantly impact their ability to survive and proliferate under selective pressure.[1] Ensure that cells are healthy and in the logarithmic growth phase before plating on selective media.
Q3: I am seeing inconsistent results between different batches of this compound selection plates. Why is this happening?
A3: Inconsistent results often point to variability in the preparation of the plates:
-
Incomplete Mixing of this compound: It is crucial to ensure that the this compound stock solution is thoroughly mixed into the agar medium after it has cooled to a safe temperature (around 50-55°C).[6][7][9] Pouring the plates before the antibiotic is evenly distributed will result in plates with varying concentrations.
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Adding this compound to Hot Agar: Adding the antibiotic to agar that is too hot can cause it to degrade, leading to lower effective concentrations and failed selection.
-
Improper Storage of Plates: this compound is light-sensitive.[6] Plates should be stored in the dark at 4°C to maintain the stability of the antibiotic.[2][3][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage method for this compound?
A1: this compound powder should be stored at 4°C.[3] Once resuspended, the solution is stable for 12 months at 4°C or 18 months at -20°C.[2][3] To maintain stability, avoid repeated freeze-thaw cycles.[2][3][4]
Q2: What are the typical working concentrations of this compound for different organisms?
A2: The working concentration of this compound varies depending on the organism. The following table summarizes the generally recommended concentration ranges. However, it is highly recommended to experimentally determine the optimal concentration for your specific application.
| Organism | Recommended Concentration Range |
| E. coli | 5 µg/ml[2][3][4][5] |
| Yeasts (S. cerevisiae) | 10 µg/ml[5][10] |
| Filamentous Fungi | 25 - 150 µg/ml[10] |
| Mammalian Cells | 5 - 50 µg/ml[2][4][10] |
| Plant Cells | 0.1 - 50 µg/ml |
Q3: Can I use the same this compound concentration for different mammalian cell lines?
A3: No, the susceptibility to this compound can vary significantly between different mammalian cell lines.[2][4] It is essential to perform a kill curve analysis for each new cell line to determine the minimum concentration required for effective selection.
Q4: How does the pH of the culture medium affect this compound activity?
A4: The activity of this compound is pH-dependent, with greater sensitivity observed at a higher pH.[2][3][5] This means that by increasing the pH of your culture medium, you may be able to reduce the required concentration of this compound for complete growth inhibition of non-transformed cells.
Q5: What is the mechanism of action of this compound?
A5: this compound belongs to the bleomycin family of antibiotics. It acts by binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity.[10] This damage to the DNA is what makes it toxic to cells.
Experimental Protocols
Protocol 1: Preparation of this compound Selection Plates for E. coli
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Prepare Low Salt LB Agar: For 1 liter, dissolve 10 g tryptone, 5 g yeast extract, 5 g NaCl, and 15 g agar in 950 ml of deionized water.
-
Adjust pH: Adjust the pH of the solution to 7.5 using 1 N NaOH.[6][7]
-
Sterilize: Autoclave the medium at 121°C for 20 minutes.[9]
-
Cool the Medium: Allow the autoclaved medium to cool in a 50-55°C water bath.[6][7]
-
Add this compound: Add your this compound stock solution to the cooled agar to a final concentration of 5 µg/ml.[2][3][4][5] Swirl the flask gently to ensure thorough mixing without introducing air bubbles.
-
Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify at room temperature.
-
Storage: Store the plates at 4°C in the dark.[2][3][5] Plates are stable for approximately one month.[2][3][5]
Protocol 2: Determining Optimal this compound Concentration for Mammalian Cells (Kill Curve)
-
Cell Plating: Plate your untransfected mammalian cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., a 24-well plate).[7]
-
Prepare Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. The concentration range should span the suggested working concentrations for mammalian cells (e.g., 0, 5, 10, 20, 30, 40, 50 µg/ml).[2]
-
Treatment: After allowing the cells to adhere for 24 hours, aspirate the old medium and replace it with the medium containing the different concentrations of this compound.[1][7]
-
Incubation and Observation: Incubate the cells under their normal growth conditions. Observe the cells daily for signs of cell death.
-
Medium Replacement: Replenish the selective medium every 2-3 days.[1]
-
Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for a period of 7-14 days.[1]
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete death of the non-resistant cells within the desired timeframe (typically 7-14 days).[1]
Data Summary
| Parameter | Recommended Value/Condition | Organism/Application |
| Storage (Powder) | 4°C | General |
| Storage (Solution) | 4°C (12 months), -20°C (18 months) | General |
| Plate Storage | 4°C in the dark (up to 1 month) | General |
| E. coli Selection Concentration | 5 µg/ml | E. coli |
| Yeast Selection Concentration | 10 µg/ml | S. cerevisiae |
| Mammalian Cell Selection Concentration | 5 - 50 µg/ml | Mammalian Cells |
| Media for E. coli Selection | Low Salt LB (5 g/L NaCl) | E. coli |
| pH for E. coli Selection Media | 7.5 | E. coli |
Workflow for Preparing and Troubleshooting this compound Selection Plates
Caption: Workflow for the preparation and troubleshooting of this compound selection plates.
References
- 1. benchchem.com [benchchem.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. genaxxon.com [genaxxon.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. invivogen.com [invivogen.com]
Phleomycin E degradation by light or temperature
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Phleomycin E under different light and temperature conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound. This guide addresses common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failed Selection: Non-Transfected/Transformed Cells are Surviving | 1. Inactive this compound: The antibiotic may have degraded due to improper storage (exposure to light or incorrect temperature). Phleomycin solutions are sensitive to light and should be stored protected from light. 2. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type. Different cell lines exhibit varying sensitivities to Phleomycin.[1] 3. High Salt Concentration in Medium: The activity of Phleomycin can be reduced in media with high salt concentrations. 4. Incorrect pH of the Medium: Phleomycin's activity is pH-dependent, with reduced effectiveness in acidic conditions.[1][2] | 1. Verify Storage Conditions: Ensure this compound powder and solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions from a new stock. 2. Perform a Kill Curve: Determine the minimum concentration of this compound required to kill your specific host cell line. (See Experimental Protocols section for a detailed guide). 3. Use Low Salt Media: If possible, use a low-salt medium formulation for selection. 4. Adjust Medium pH: Ensure the pH of the culture medium is optimal for Phleomycin activity (generally around pH 7.5 for E. coli selection).[2] |
| Variable or Inconsistent Selection Results | 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation and loss of activity. 2. Uneven Cell Plating: Inconsistent cell density across plates or wells can lead to variable selection pressure. 3. Extended Incubation without Medium Change: Depletion of the antibiotic and nutrients in the medium can allow resistant cells to outgrow sensitive ones. | 1. Aliquot Stock Solutions: Upon reconstitution, aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Ensure Uniform Cell Seeding: Use proper cell counting and seeding techniques to ensure a consistent number of cells per well or plate. 3. Regular Medium Replacement: Replace the selection medium every 2-3 days to maintain a consistent antibiotic concentration. |
| Toxicity Observed in Resistant Cells | 1. Phleomycin Concentration is Too High: Even resistant cells can be negatively affected by excessively high concentrations of the antibiotic. 2. Off-Target Effects: At high concentrations, Phleomycin may have off-target cytotoxic effects. | 1. Optimize Concentration: Use the lowest effective concentration determined from the kill curve. 2. Gradual Selection: Consider a stepwise increase in Phleomycin concentration to allow resistant cells to adapt. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: this compound powder is hygroscopic and should be stored at +4°C in a tightly sealed container.[3] Reconstituted solutions are stable for up to 12 months at 4°C and 18 months at -20°C.[1][3] It is crucial to protect solutions from light. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q2: Is this compound sensitive to light?
Q3: At what temperatures does this compound degrade?
A3: this compound is relatively stable at room temperature for about a month.[1][4] For longer-term storage, it is more stable at refrigerated (4°C) and frozen (-20°C) temperatures. The stability at different temperatures is summarized in the table below.
Q4: Can I autoclave this compound solutions?
A4: No, you should not autoclave this compound solutions. The heat from autoclaving will likely cause significant degradation of the antibiotic. To sterilize this compound solutions, use a 0.22 µm sterile filter.[2]
Q5: My selection plates with this compound are not working. What could be the reason?
A5: There are several potential reasons for selection failure. Firstly, ensure your this compound has been stored correctly and has not expired. Secondly, the concentration required can be highly cell-type dependent; therefore, performing a kill curve is essential. The pH and salt concentration of your medium can also significantly impact Phleomycin's activity.[1][2]
Data Presentation
This compound Stability Data
The following table summarizes the stability of this compound under various storage conditions based on manufacturer recommendations.
| Form | Storage Condition | Stability Duration | Reference(s) |
| Powder | Room Temperature | Shipped at RT | [1][3] |
| Powder | 4°C | At least 1 year | [3] |
| Solution | Room Temperature | ~1 month | [1][4] |
| Solution | 4°C (2-8°C) | Up to 1 year | [1][2][3] |
| Solution | -20°C | 18 months | [1][3] |
| In Agar Plates | 4°C | 1 month | [2][3] |
Note: This data is based on manufacturer information. For critical experiments, it is advisable to test the activity of stored this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture.
Materials:
-
This compound powder
-
Sterile, purified water or 20 mM HEPES buffer (pH ~7.0)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder in sterile water or HEPES buffer to a final concentration of 10-20 mg/mL.[2]
-
Gently vortex the solution until the powder is completely dissolved. The solution will have a blue color.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for up to one year.[2]
Determination of Optimal this compound Concentration (Kill Curve)
Objective: To determine the minimum concentration of this compound required to kill non-transfected host cells.
Materials:
-
Healthy, actively dividing host cells
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Seed the host cells into the wells of a multi-well plate at a density that will not lead to overgrowth during the course of the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare a series of dilutions of this compound in complete culture medium. The concentration range should bracket the generally recommended concentration for your cell type (e.g., for mammalian cells, a range of 5-100 µg/mL could be tested). Include a "no antibiotic" control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells under their normal growth conditions.
-
Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
After 7-10 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within the 7-10 day period.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting failed this compound selection.
References
Validation & Comparative
A Comparative Guide to Phleomycin, G418, and Hygromycin B for Eukaryotic Cell Selection
For researchers in molecular biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical step. This is most commonly achieved through the use of dominant selectable markers that confer resistance to a specific antibiotic. This guide provides an objective comparison of three widely used selection antibiotics: Phleomycin, G418, and Hygromycin B, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for your research needs.
Mechanism of Action and Resistance
The efficacy of a selection antibiotic is determined by its mechanism of action and the corresponding resistance gene. Phleomycin belongs to the bleomycin family of antibiotics and induces cell death by intercalating into DNA and causing double-strand breaks.[1] Resistance is conferred by the Sh ble gene, which encodes a protein that binds to Phleomycin, preventing it from cleaving DNA.
G418, an aminoglycoside antibiotic, inhibits protein synthesis in eukaryotic cells by binding to the 80S ribosome and disrupting the elongation step.[1] The neo (neomycin phosphotransferase II) gene confers resistance by encoding an enzyme that phosphorylates and inactivates G418.
Hygromycin B, another aminoglycoside, also inhibits protein synthesis but does so by interfering with translocation and causing mistranslation at the 70S and 80S ribosomes.[1][2] Resistance is mediated by the hygR or hph (hygromycin phosphotransferase) gene, which encodes a kinase that inactivates Hygromycin B through phosphorylation.[1]
Performance Comparison
The choice of a selection antibiotic can significantly impact the efficiency of stable cell line generation and the expression levels of the gene of interest. While the optimal antibiotic and its working concentration are highly cell-line dependent, comparative studies provide valuable insights.
Data Presentation
| Feature | Phleomycin | G418 (Geneticin®) | Hygromycin B |
| Mechanism of Action | Induces DNA double-strand breaks[1] | Inhibits protein synthesis (80S ribosome)[1] | Inhibits protein synthesis (70S/80S ribosome)[1] |
| Resistance Gene | Sh ble | neo (neomycin phosphotransferase II) | hygR / hph (hygromycin phosphotransferase) |
| Typical Working Concentration (Mammalian Cells) | 5 - 50 µg/mL[3] | 100 - 1000 µg/mL[1] | 50 - 400 µg/mL[1] |
| Selection Time | Variable, can be longer than G418 | Typically 10-14 days[4] | Typically 5-7 days[4] |
A study by Delrue et al. (2018) introduced a "selectivity factor" (SF) to quantify the selection capacity of antibiotics, defined as the ratio of the IC50 of resistant cells to that of sensitive cells. A higher SF indicates a better selection window.[5]
| Cell Line | G418 Selectivity Factor (SF)[5] | Hygromycin B Selectivity Factor (SF)[5] |
| BHK-21 | 40.7 | 39.8 |
| HeLa | 5.8 | ~22 |
| CHO-K1 | 15.2 | 48.7 |
| 3T3 | 12.5 | ~24 |
These data suggest that G418 is a highly effective selection agent for BHK-21 cells, while Hygromycin B is a better choice for HeLa, CHO-K1, and 3T3 cells.[5]
Furthermore, a study by Carmody et al. (2020) indicated that the choice of selectable marker can influence the expression level of the linked gene of interest. In their experiments, selection with Zeocin (a member of the bleomycin/phleomycin family) resulted in cell populations with higher and more uniform expression of a fluorescent reporter protein compared to selection with G418 or Hygromycin B.[6] This suggests that Phleomycin may be advantageous when high levels of transgene expression are desired.
Experimental Protocols
Determining Optimal Antibiotic Concentration: The Kill Curve
Prior to any selection experiment, it is crucial to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by performing a kill curve.
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate at a low density (e.g., 20-25% confluency) to allow for growth over the course of the experiment.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. It is advisable to test a broad range, for example, 6 to 8 different concentrations.
-
Incubation and Observation: Incubate the cells and observe them every 2-3 days for signs of cell death.
-
Medium Replacement: Replenish the selective medium every 3-4 days.
-
Endpoint Analysis: After 7-14 days, determine the lowest concentration of the antibiotic that results in complete cell death. This concentration will be used for the selection of transfected cells.
Quantifying Selection Efficiency: The Selectivity Factor (SF)
As described by Delrue et al. (2018), the selectivity factor provides a quantitative measure of an antibiotic's selection efficiency for a specific cell line.[5]
Methodology:
-
Cell Lines: Use both the parental (sensitive) cell line and a stably transfected cell line expressing the corresponding resistance gene.
-
Cell Viability Assay: Plate both cell lines in 96-well plates. After allowing the cells to adhere, treat them with a serial dilution of the selection antibiotic.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 hours).[5]
-
MTT Assay: Perform a cell viability assay, such as the MTT assay. This involves adding MTT solution to each well, incubating, and then solubilizing the formazan crystals.[5]
-
Data Analysis: Measure the absorbance at 560 nm.[5] Calculate the IC50 value (the concentration of antibiotic that inhibits cell growth by 50%) for both the sensitive and resistant cell lines.
-
SF Calculation: The Selectivity Factor is calculated as: SF = IC50 (resistant cells) / IC50 (sensitive cells) [5]
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for Phleomycin, G418, and Hygromycin B.
Caption: General workflow for generating a stable cell line using antibiotic selection.
References
- 1. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phleomycin E Resistant Colonies: A Comparative Guide to PCR-Based and Traditional Methods
For researchers in molecular biology, genetic engineering, and drug development, the successful selection of transformed or engineered cells is a critical step. Phleomycin E, a glycopeptide antibiotic, is a commonly used selectable marker. However, the simple survival of colonies on a phleomycin-containing medium is not definitive proof of a successful genetic modification. Spontaneous mutations or issues with the selection stringency can lead to false positives. Therefore, robust validation of these resistant colonies is essential to ensure the presence and integrity of the integrated resistance gene, typically the ble gene.
This guide provides a comprehensive comparison of the two primary methods for validating this compound resistant colonies: Polymerase Chain Reaction (PCR) and Replica Plating. We will delve into the experimental protocols, present a quantitative comparison of their performance, and provide visual workflows to aid in selecting the most appropriate method for your research needs.
Comparison of Validation Methods
Both Colony PCR and Replica Plating offer effective ways to screen for positive transformants, but they differ significantly in the nature of the information they provide, as well as in their time, labor, and cost implications.
| Parameter | Colony PCR | Replica Plating |
| Primary Output | Amplified DNA fragment of a specific size | Growth or no growth on selective media |
| Information Provided | Confirms the presence of the specific resistance gene (ble gene) | Infers resistance based on phenotype (ability to grow) |
| Specificity | High (detects the specific gene sequence) | Moderate (phenotype can be due to other factors) |
| Sensitivity | High (can detect low copy numbers of the gene) | Dependent on expression level and selection stringency |
| Time Requirement | 2-4 hours | 24-48 hours (requires incubation) |
| Cost per Sample | Low to Moderate | Very Low |
| Labor Intensity | Moderate (requires PCR setup and gel electrophoresis) | Low (involves simple transfer of colonies) |
| Throughput | High (can be adapted for 96-well format) | High (can screen many colonies at once) |
| Troubleshooting | PCR optimization may be needed (primer design, annealing temp.) | Sub-optimal antibiotic concentration can lead to false positives/negatives |
Experimental Protocols
Colony PCR for this compound Resistance Validation
Colony PCR is a rapid and highly specific method to directly amplify the ble gene from a resistant colony. This method bypasses the need for time-consuming plasmid or genomic DNA purification.
Materials:
-
This compound resistant colonies on an agar plate
-
Sterile pipette tips or toothpicks
-
PCR tubes
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl2)
-
Forward and reverse primers for the ble gene
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Primer Design:
The selection of appropriate primers is crucial for successful colony PCR. Primers can be designed to anneal to the ble gene itself or to the vector backbone flanking the insertion site. For validating the presence of the ble gene, primers specific to its coding sequence are recommended.
Example Primer Set for ble gene:
| Primer Name | Sequence (5' to 3') | Approximate Amplicon Size |
| ble_Fwd | ATG ACC AAG CTG ACC AGC GCC G | ~400 bp |
| ble_Rev | TCA GTC CTG CTC CTC GGC CAC G | ~400 bp |
Note: Primer sequences should always be verified and optimized for the specific vector and host organism being used.
Protocol for Bacterial Colonies (e.g., E. coli):
-
Prepare PCR Master Mix: For each reaction, mix:
-
10 µL of 2x PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
8 µL of Nuclease-free water
-
-
Aliquot Master Mix: Aliquot 20 µL of the master mix into each PCR tube.
-
Colony Inoculation: Using a sterile pipette tip or toothpick, lightly touch a single, well-isolated this compound resistant colony.
-
Inoculate PCR Tube: Submerge the tip into the corresponding PCR tube and swirl gently to transfer some of the cells.
-
Create a Patch Plate (Optional but Recommended): Streak the same pipette tip or toothpick onto a fresh master plate (without phleomycin or with a lower concentration) to preserve the colony for later growth if the PCR is successful.
-
PCR Amplification: Place the PCR tubes in a thermocycler and run the following program:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb of expected amplicon size
-
-
Final Extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze 5-10 µL of the PCR product on a 1-1.5% agarose gel. A band of the expected size indicates the presence of the ble gene.
Protocol for Yeast Colonies (e.g., Saccharomyces cerevisiae):
Yeast colony PCR can be more challenging due to the robust cell wall. A pre-lysis step is often required.
-
Cell Lysis:
-
Pick a small amount of a yeast colony with a sterile pipette tip.
-
Resuspend the cells in 20 µL of a lysis solution (e.g., 20 mM NaOH or a commercial lysis buffer) in a PCR tube.
-
Heat the suspension at 95-99°C for 10-20 minutes.
-
Centrifuge the tube briefly to pellet cell debris.
-
-
Prepare PCR Master Mix: Prepare the master mix as described for bacterial colony PCR.
-
Add Template: Add 1-2 µL of the supernatant from the lysed yeast cells to the PCR master mix.
-
PCR Amplification and Analysis: Proceed with the same PCR program and gel electrophoresis as for bacterial colonies.
Replica Plating for this compound Resistance Validation
Replica plating is a classical microbiology technique that allows for the screening of a large number of colonies for a specific phenotype, in this case, antibiotic resistance.
Materials:
-
Master plate with potential this compound resistant colonies
-
Sterile velveteen squares or a replica plating tool
-
One new plate with non-selective medium (e.g., LB or YPD agar)
-
One new plate with selective medium (containing this compound at the appropriate concentration)
Protocol:
-
Prepare Plates: Ensure all plates are properly labeled.
-
Press Master Plate: Gently press the sterile velveteen onto the surface of the master plate. The colonies will adhere to the velvet fibers, creating a mirror image.
-
Inoculate Non-Selective Plate: Carefully press the velveteen onto the non-selective plate. This will transfer the colonies in the same spatial orientation. This plate serves as a control to ensure the transfer was successful.
-
Inoculate Selective Plate: Press the same velveteen onto the selective plate containing this compound.
-
Incubate: Incubate all plates under the appropriate growth conditions.
-
Analyze Results: Compare the growth on the selective plate to the master and non-selective plates. Colonies that grow on the selective plate are considered phenotypically resistant to this compound.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for Colony PCR and Replica Plating.
Conclusion
The choice between Colony PCR and Replica Plating for validating this compound resistant colonies depends on the specific needs of the experiment.
-
For definitive, gene-specific confirmation , Colony PCR is the superior method. It provides direct evidence of the presence of the ble gene, making it the gold standard for validation, especially when downstream applications require absolute certainty of the genetic modification.
-
For high-throughput screening of a large number of colonies where a phenotypic confirmation is sufficient , Replica Plating is a highly efficient and cost-effective alternative. It is particularly useful in the initial stages of a screening process to identify potentially positive clones for further, more rigorous validation by PCR.
In many research settings, a combination of both methods provides a robust and efficient workflow. An initial screen using Replica Plating can quickly identify resistant phenotypes, followed by Colony PCR on the positive colonies to confirm the presence of the ble gene. This two-tiered approach maximizes both throughput and accuracy, ensuring that researchers can proceed with confidence in their this compound resistant colonies.
advantages of Phleomycin E over Zeocin in specific applications
For scientists engaged in molecular biology and drug development, the selection of an appropriate antibiotic for genetic selection is a critical step. Among the various options, Phleomycin E and Zeocin are frequently employed. Both belong to the bleomycin/phleomycin family of glycopeptide antibiotics and are known for their ability to induce cell death by causing double-stranded DNA breaks.[1][2][3] This guide provides a detailed comparison of this compound and Zeocin, highlighting their respective advantages in specific applications, supported by experimental data and protocols to aid researchers in making an informed choice.
Mechanism of Action
Both this compound and Zeocin, a formulation of phleomycin D1, share a common mechanism of action.[1][4] These antibiotics intercalate into the DNA helix, leading to sequence-specific cleavage and ultimately, cell death.[5] Resistance to both antibiotics is conferred by the product of the Sh ble gene, which encodes a 13.7 kDa protein that binds to the antibiotics in a 1:1 stoichiometric ratio, preventing them from interacting with DNA.[1][4]
References
- 1. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. invivogen.com [invivogen.com]
A Head-to-Head Battle for Stability: Phleomycin E vs. G418 in Long-Term Cell Culture
A Comprehensive Guide for Researchers in Cellular Biology and Drug Development
The generation of stable cell lines is a cornerstone of modern biological research and a critical step in the development of novel therapeutics. The ability to maintain consistent, long-term expression of a gene of interest is paramount for reliable and reproducible experimental outcomes. This is largely dependent on the efficacy of the selection antibiotic used to eliminate non-transfected cells. For decades, G418 has been a workhorse in laboratories worldwide. However, Phleomycin and its derivatives, such as Phleomycin E and Zeocin, present a compelling alternative. This guide provides an in-depth, objective comparison of this compound and G418 for the generation and maintenance of long-term stable cell cultures, supported by available experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Zeocin) | G418 (Geneticin®) |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks.[1] | Inhibits protein synthesis by binding to the 80S ribosomal subunit.[1][2] |
| Resistance Gene | Sh ble (Streptoalloteichus hindustanus bleomycin gene)[1] | neo (neomycin phosphotransferase) from Tn5 transposon[1] |
| Typical Working Concentration | 5 - 50 µg/mL for mammalian cells[3][4] | 100 - 1000 µg/mL for mammalian cells[1] |
| Selection Time | Generally faster selection | Can be a slower process, sometimes taking over a week to see significant cell death[5][6] |
| Reported Advantages | Higher selection efficiency and transgene expression in some human cell lines, better transgene stability.[7] | Well-established with extensive literature and protocols available.[8] |
| Potential Downsides | Can be mutagenic despite acquired resistance.[9] | Can induce a metabolic load on cells and has shown lower selection efficiency in certain cell lines.[10][11] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and G418 lies in their cellular targets. This distinction has significant implications for their efficacy and potential off-target effects.
This compound , a member of the bleomycin family of antibiotics, exerts its cytotoxic effect by directly targeting the cell's genetic material. It intercalates into the DNA double helix and generates reactive oxygen species, leading to single- and double-strand breaks. This mode of action is potent and typically leads to rapid cell death in non-resistant cells. Resistance is conferred by the product of the Sh ble gene, a 13.7 kDa protein that binds to Phleomycin stoichiometrically, preventing it from interacting with DNA.[12]
G418 , an aminoglycoside antibiotic, targets the machinery of protein synthesis. It binds to the 80S ribosome, the cellular factory for protein production, and induces errors in translation, ultimately leading to the synthesis of non-functional proteins and cell death.[2] The neomycin phosphotransferase II (NPTII) enzyme, encoded by the neo gene, confers resistance by phosphorylating G418, thereby inactivating it.
Comparative Performance in Stable Cell Line Generation
While both antibiotics are effective for selecting stable cell lines, their performance can vary depending on the cell type and experimental goals.
Selection Efficiency and Transgene Expression
A comparative study using HEK293 and HT1080 human cell lines to establish stable expression of Green Fluorescent Protein (GFP) identified Zeocin (a formulation of Phleomycin D1) as the most effective selection agent compared to G418, hygromycin, and puromycin.[7] The key findings of this study are summarized below:
| Selection Agent | Relative GFP Fluorescence (HEK293) | Percentage of GFP-Positive Clones |
| Zeocin | Highest | 100% |
| Hygromycin | Intermediate | 79% |
| Puromycin | Intermediate | 14% |
| G418 (Neomycin) | Lowest | 47% |
These results suggest that Zeocin selection not only yielded cell populations with higher overall transgene expression but also a significantly lower percentage of "false-positive" clones (colonies that are antibiotic-resistant but do not express the gene of interest).[7] The study also indicated that Zeocin-resistant cell populations exhibited better transgene stability in the absence of selection pressure.[7]
Conversely, another study developed a "selectivity factor" (SF) to quantify the selection capacity of antibiotics on different cell lines. This study found that G418 had a very high SF for BHK-21 and CHO-K1 cells , indicating it is an ideal selection agent for these lines.[11] However, for HeLa cells, G418 had a low SF, suggesting it is a less optimal choice for this particular cell line.[11]
| Cell Line | G418 Selectivity Factor (MTT Assay) | G418 Selectivity Factor (PI Assay) |
| BHK-21 | 40.7 | 55.5 |
| CHO-K1 | 15.2 | 38.1 |
| 3T3 | 12.5 | 10.6 |
| HeLa | 5.8 | 7.3 |
These findings underscore the importance of selecting an antibiotic based on the specific cell line being used.
Long-Term Stability and Off-Target Effects
The goal of generating a stable cell line is to ensure consistent transgene expression over prolonged periods of culture. Both antibiotics have potential implications for long-term stability and cellular health.
Phleomycin's DNA-damaging mechanism raises concerns about its potential for mutagenesis, even in resistant cells. One study reported that resistant colonies of the fungus Schizophyllum commune still exhibited aberrant morphologies when grown in the presence of Phleomycin, suggesting ongoing mutagenesis.[9] While this has not been extensively documented in mammalian cells, it is a factor to consider for long-term experiments where genomic integrity is critical.
G418 has been shown to impose a "metabolic load" on recombinant cells, which can affect their growth and metabolism.[10][13] This is thought to be caused by the overexpression of the neomycin resistance protein.[10] The metabolic response to G418 can vary between cell lines.[10] Additionally, some studies have reported that G418 can induce the release of GPI-anchored proteins from the cell surface, potentially altering cell signaling and phenotype.[14]
Experimental Protocols
The following are generalized protocols for generating stable cell lines using this compound and G418. It is crucial to perform a kill curve for your specific cell line to determine the optimal antibiotic concentration before proceeding with selection.
Kill Curve Determination
The first step is to determine the minimum concentration of the antibiotic that is lethal to your non-transfected host cell line.
-
Cell Plating: Seed your cells in a 24-well plate at a density that allows for logarithmic growth for several days.
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
This compound: 0, 5, 10, 20, 30, 40, 50 µg/mL
-
G418: 0, 100, 200, 400, 600, 800, 1000 µg/mL
-
-
Incubation and Observation: Incubate the cells and observe them daily for signs of toxicity and cell death. Replace the selective medium every 2-3 days.
-
Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
Stable Cell Line Generation
-
Transfection: Transfect your plasmid containing the gene of interest and the appropriate resistance gene (Sh ble for this compound or neo for G418) into your host cell line using your preferred method.
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[15]
-
Selection: Replace the medium with a fresh medium containing the predetermined optimal concentration of either this compound or G418.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days, until discrete antibiotic-resistant colonies appear. This can take anywhere from one to three weeks.[5]
-
Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish monoclonal stable cell lines.
-
Expansion and Characterization: Expand the isolated clones and characterize them for the expression of your gene of interest and long-term stability. For long-term maintenance, a lower concentration of the antibiotic can often be used.[16]
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanisms of action of this compound and G418.
References
- 1. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. Addition of G418 and other aminoglycoside antibiotics to mammalian cells results in the release of GPI-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. home.sandiego.edu [home.sandiego.edu]
The Cost-Effectiveness of Phleomycin E in Comparison to Other Antibiotics for Selection in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in establishing stable cell lines and conducting various molecular biology experiments. The ideal antibiotic should not only be effective in eliminating non-transformed cells but also be cost-effective to manage research budgets efficiently. This guide provides a comprehensive comparison of the cost-effectiveness of Phleomycin E against other commonly used selection antibiotics: Zeocin, Puromycin, and Hygromycin B. The comparison is supported by available experimental data on their efficacy and detailed protocols for key evaluation experiments.
Executive Summary
This guide reveals that while this compound is a potent antibiotic for selection, particularly in organisms like fungi, its cost can be a significant factor for consideration. Zeocin, a closely related glycopeptide, often presents a more cost-effective alternative with comparable or even superior performance in mammalian cell lines. Puromycin is characterized by its rapid action, potentially reducing the time required for establishing stable cell lines, which can translate to indirect cost savings. Hygromycin B remains a widely used and effective selection agent with a moderate cost profile. The ultimate choice of antibiotic will depend on the specific application, the organism or cell type used, and budgetary constraints.
Cost Comparison of Selection Antibiotics
The cost of selection antibiotics can vary significantly based on the supplier, purity, and quantity purchased. To provide a general overview, the following table summarizes the approximate price ranges for this compound, Zeocin, Puromycin, and Hygromycin B. It is important to note that these prices are subject to change and should be confirmed with specific vendors.
| Antibiotic | Formulation | Typical Price Range (USD per gram) |
| This compound | Powder | $4,647.50 - $13,500.00[1][2] |
| Zeocin | Powder/Solution | $424.71 - $2,850.00[3][4] |
| Puromycin | Powder | $761.00 - $1,060.75[5] |
| Hygromycin B | Powder | $127.25 - $501.00[6][7][8] |
Note: Prices were compiled from various suppliers and are subject to change. Bulk and institutional pricing may differ.
Efficacy and Performance Comparison
The effectiveness of a selection antibiotic is paramount and is typically assessed by its ability to efficiently eliminate non-resistant cells while allowing the robust growth of successfully transformed or transfected cells.
Mechanism of Action
Understanding the mechanism of action is crucial for troubleshooting and optimizing selection protocols.
-
This compound and Zeocin: Both are members of the bleomycin family of glycopeptide antibiotics. They act by intercalating into DNA and inducing double-strand breaks, leading to cell death[2][5][9]. Resistance is conferred by the Sh ble gene, which encodes a protein that binds to the antibiotic and prevents it from cleaving DNA[5][9].
-
Puromycin: This aminonucleoside antibiotic acts as an analog of the 3'-terminal end of aminoacyl-tRNA. It is incorporated into the growing polypeptide chain, causing premature chain termination and inhibiting protein synthesis in both prokaryotic and eukaryotic cells[10][11][12][13][14]. Resistance is conferred by the pac gene, which encodes a puromycin N-acetyltransferase[10].
-
Hygromycin B: An aminoglycoside antibiotic that inhibits protein synthesis by interfering with the translocation of the 70S ribosome subunit and causing misreading of the mRNA template[6][15][16]. The hph gene confers resistance by encoding a phosphotransferase that inactivates the antibiotic[6][15].
Selection Efficiency
A critical parameter for cost-effectiveness is the efficiency with which an antibiotic selects for genuinely transformed cells. A higher selection efficiency means fewer false positives and a quicker path to obtaining desired clones.
A study directly comparing the selection efficiency of Zeocin, Hygromycin B, and Puromycin in generating stable GFP-expressing human cell lines (HT1080 and HEK293) found that Zeocin was the most effective . The results are summarized below:
| Antibiotic | Percentage of GFP-Positive Clones |
| Zeocin | 100% |
| Hygromycin B | 79% |
| Puromycin | 14% |
| Neomycin | 47% |
Data from: Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells.[3][4]
This study suggests that for human cell lines, Zeocin provides the highest stringency of selection, leading to a pure population of transformed cells with less need for extensive screening of individual clones. The authors ranked the selection agents as Zeocin™ > Hygromycin B ∼ Puromycin > Neomycin for cell line development in human cells[3].
This compound is often recommended for use in organisms that are poorly sensitive to Zeocin, such as filamentous fungi and some yeasts[17].
Working Concentrations
The effective working concentration of an antibiotic directly impacts its overall cost in a given experiment. The following table provides typical working concentration ranges for different organisms. It is crucial to determine the optimal concentration for each specific cell line through a kill curve experiment.
| Antibiotic | Organism/Cell Type | Typical Working Concentration |
| This compound | Mammalian Cells | 5 - 50 µg/mL[2] |
| Yeast | 10 µg/mL[17] | |
| Filamentous Fungi | 25 - 150 µg/mL[17] | |
| Zeocin | Mammalian Cells | 50 - 1000 µg/mL[1][18] |
| E. coli | 25 - 50 µg/mL[3][18] | |
| Yeast | 50 - 300 µg/mL[18] | |
| Puromycin | Mammalian Cells | 1 - 10 µg/mL[12][19] |
| Hygromycin B | Mammalian Cells | 200 - 500 µg/mL |
| Bacteria/Plant Cells | 100 - 300 µg/mL | |
| Fungi | 300 - 1000 µg/mL |
Experimental Protocols
To ensure reproducible and reliable results, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments to evaluate antibiotic effectiveness.
Kill Curve (Dose-Response) Assay
This experiment is crucial for determining the optimal concentration of an antibiotic for a specific cell line.
Objective: To determine the minimum antibiotic concentration that effectively kills all non-resistant cells within a specific timeframe.
Methodology:
-
Cell Plating: Seed the desired cell line into a multi-well plate (e.g., 24-well or 96-well) at a density that allows for logarithmic growth during the experiment.
-
Antibiotic Addition: After 24 hours, replace the culture medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Media Changes: Replace the antibiotic-containing medium every 2-3 days.
-
Viability Assessment: After a predetermined period (e.g., 7-14 days), assess cell viability using a suitable method such as Trypan Blue exclusion assay or a colorimetric assay like MTT.
-
Data Analysis: Plot cell viability against antibiotic concentration to determine the lowest concentration that results in 100% cell death. This concentration is the optimal concentration for selection.[19][20]
Stable Cell Line Generation
Objective: To generate a stable cell line that continuously expresses a gene of interest.
Methodology:
-
Transfection: Transfect the target cells with a plasmid vector containing the gene of interest and the corresponding antibiotic resistance gene.
-
Initial Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Passage the cells into a fresh culture vessel containing medium supplemented with the predetermined optimal concentration of the selection antibiotic.
-
Maintenance: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. Non-transfected cells will be eliminated over time.
-
Colony Isolation: Once discrete antibiotic-resistant colonies appear, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion: Expand the isolated clones in selective medium to generate a stable, clonal cell line.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for determining antibiotic cost-effectiveness.
Conclusion
The selection of an antibiotic for research purposes is a multifaceted decision that extends beyond mere efficacy. This guide highlights that while this compound is a potent selection agent, its cost-effectiveness is challenged by alternatives like Zeocin, which demonstrates high selection efficiency in human cell lines at a lower price point. Puromycin offers the advantage of speed, potentially reducing overall experimental timelines and associated labor costs. Hygromycin B remains a reliable and moderately priced option.
For researchers, a thorough evaluation of the specific experimental needs, the cell system in use, and budgetary constraints is essential. Performing a kill curve to determine the optimal antibiotic concentration is a critical first step to ensure both effective selection and cost management. By considering the data presented in this guide, researchers can make an informed decision to optimize their experimental outcomes in a cost-effective manner.
References
- 1. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zeocin - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genaxxon.com [genaxxon.com]
- 10. astralscientific.com.au [astralscientific.com.au]
- 11. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Puromycin - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The science of puromycin: From studies of ribosome function to applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Hygromycin B - Wikipedia [en.wikipedia.org]
- 17. invivogen.com [invivogen.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 20. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
A Comparative Guide to Cross-Resistance Between Phleomycin E and Bleomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phleomycin E and bleomycin, focusing on the critical aspect of cross-resistance. Understanding the nuances of how resistance to one agent affects sensitivity to the other is paramount for effective experimental design and the development of novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to offer a clear and objective overview.
Executive Summary
This compound and bleomycin, both glycopeptide antibiotics, exert their cytotoxic effects by inducing DNA strand breaks. While they share a similar mechanism of action, notable differences in their chemical structure can influence their efficacy and the resistance mechanisms cells develop against them. The primary mechanism of shared resistance is the expression of binding proteins encoded by genes such as Sh ble and the Tn5 transposon-derived ble, which sequester the drugs and prevent them from damaging DNA. Evidence suggests that the Sh ble gene product is more effective at conferring resistance to both compounds than the protein encoded by the Tn5 ble gene.
This guide presents available data on the induction of bleomycin resistance and the resulting changes in cellular sensitivity. While direct, comprehensive quantitative data on the cross-resistance of a wide panel of this compound and bleomycin-resistant cancer cell lines is limited in publicly available literature, existing studies in various model systems provide valuable insights into the overlapping resistance profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the cytotoxicity and resistance of bleomycin and phleomycin.
Table 1: Bleomycin IC50 Values in Parental and Bleomycin-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µg/mL) | Resistant Sub-clone | Maintenance BLM Concentration (µg/mL) | Resistant IC50 (µg/mL) | Fold Increase in Resistance |
| ACHN | Renal Cell Carcinoma | 0.01 | ACHN₀.₁ | 0.1 | 0.29 | 29 |
| ACHN₀.₂₅ | 0.25 | 0.74 | 74 | |||
| HOP-62 | Lung Adenocarcinoma | 0.11 | HOP₀.₀₅ | 0.05 | Not specified | ~7-49 fold range for all cell lines |
| SF-295 | Glioblastoma | 0.14 | SF₀.₁ | 0.1 | Not specified | ~7-49 fold range for all cell lines |
| NT2/D1 | Germ Cell Carcinoma | Not available | NT2₀.₁ | 0.1 | Not specified | ~7-49 fold range for all cell lines |
| NCCIT | Germ Cell Carcinoma | Not available | NCCIT₁.₅ | 1.5 | Not specified | ~7-49 fold range for all cell lines |
| NCI-H322M | Lung Adenocarcinoma | 25.8 | H322M₂₅ | 25 | Not specified | ~7-49 fold range for all cell lines |
| MDA-MB-231 | Breast Adenocarcinoma | 27.9 | MB231₂₅ | 25 | Not specified | ~7-49 fold range for all cell lines |
Data adapted from a study that established bleomycin-resistant cell lines through continuous exposure to escalating drug concentrations.
Table 2: Comparative Efficacy of Phleomycin and Bleomycin in Saccharomyces cerevisiae
| Treatment | Effect | Observation |
| Phleomycin | Genetic Changes | Up to 26-fold more effective than bleomycin in producing genetic changes at similar concentrations. |
| Bleomycin | Genetic Changes | Less effective than phleomycin in inducing genetic alterations. |
This study highlights the higher potency of phleomycin in inducing DNA damage and genetic alterations in a eukaryotic model organism.
Experimental Protocols
1. Induction of Bleomycin Resistance in Cancer Cell Lines
This protocol describes a method for generating bleomycin-resistant cancer cell lines through continuous, long-term exposure to the drug.
-
Cell Culture:
-
Parental cancer cell lines are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Initial Drug Exposure:
-
Cells are seeded and allowed to attach.
-
A low concentration of bleomycin (e.g., 0.01-0.1 µg/mL), predetermined to be slightly below the IC50 value for the parental line, is added to the culture medium.
-
-
Dose Escalation:
-
Cells are maintained in the presence of bleomycin. The medium is changed regularly.
-
Once the cell population recovers and demonstrates stable growth, the concentration of bleomycin is incrementally increased.
-
This process of gradual dose escalation is continued over a period of several months (e.g., 16-24 months) to select for a highly resistant population.
-
-
Verification of Resistance:
-
The IC50 of the resulting resistant cell line is determined and compared to the parental line using a standard cytotoxicity assay (e.g., MTS or MTT assay). A significant increase in the IC50 value confirms the resistant phenotype.
-
2. Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding:
-
Cells (both parental and resistant) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
-
Drug Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or bleomycin. A vehicle control (medium without the drug) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
After a further incubation period, the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
The absorbance readings are normalized to the vehicle control.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Resistance Mechanisms
The cytotoxicity of both this compound and bleomycin is initiated by their ability to cause DNA double-strand breaks (DSBs). This damage triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) pathway.
Caption: DNA Damage Response Pathway Induced by this compound and Bleomycin.
Upon DNA damage, sensor proteins like the MRN complex (not shown) recruit and activate ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. This signaling cascade leads to the activation of DNA repair pathways, primarily Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), cell cycle arrest at the G2/M phase to allow time for repair, or the induction of apoptosis if the damage is too severe.
Cross-resistance between this compound and bleomycin is primarily conferred by mechanisms that prevent the drugs from reaching their DNA target.
Performance of Phleomycin E in Dual Selection with Other Antibiotics: A Comparative Guide
For researchers developing stable cell lines expressing multiple transgenes, dual-antibiotic selection is a critical technique. This guide provides a comprehensive comparison of Phleomycin E's performance when used in conjunction with other common selection antibiotics, supported by experimental data. This compound, commercially available as Zeocin™, is a glycopeptide antibiotic that causes cell death by intercalating into DNA and inducing double-strand breaks.[1][2] Resistance is conferred by the Sh ble gene, which produces a protein that binds to this compound, preventing DNA cleavage.[3][4]
Performance Comparison of Selection Antibiotics
A key factor in successful stable cell line generation is the stringent elimination of non-transfected cells while ensuring high-level expression of the gene of interest in the surviving population. A study comparing the performance of Zeocin™, hygromycin B, puromycin, and neomycin in generating stable GFP-expressing cell lines in both HT1080 and HEK293 human cell lines found that Zeocin™ was the most effective selection agent.[5]
Zeocin™ selection resulted in cell populations with higher fluorescence levels, indicating a strong correlation between antibiotic resistance and high transgene expression.[5] Furthermore, Zeocin™-selected populations exhibited greater transgene stability in the absence of selection pressure compared to the other antibiotics tested.[5][6]
Quantitative Comparison of Antibiotic Selection Efficiency
The following table summarizes the percentage of antibiotic-resistant clones that were also positive for GFP expression, a direct measure of selection stringency.
| Antibiotic | Resistance Gene | Percentage of GFP-Positive Clones | Cell Lines Tested |
| Zeocin™ | Sh ble | 100% | HT1080, HEK293 |
| Hygromycin B | hyg or hph | 79% | HT1080, HEK293 |
| Neomycin (G418) | neo | 47% | HT1080, HEK293 |
| Puromycin | pac | 14% | HT1080, HEK293 |
Data sourced from a comparative study on selection marker performance in human cell lines.[5]
Dual Selection Considerations with this compound
While direct quantitative comparisons of dual-selection efficiencies are limited in published literature, the performance of individual antibiotics provides a strong indication of their potential in a dual-selection context. The high stringency of Zeocin™ makes it an excellent candidate for pairing with other effective selection agents.
Anecdotal evidence suggests that the choice of the second antibiotic can be critical. For instance, one researcher reported successful dual selection in HEK293 cells using Zeocin™ and blasticidin.[7] However, challenges were encountered when combining Zeocin™ and hygromycin B in HEK293 and Cos7 cells, where a significant decrease in the functional expression of the transgenes was observed after a few passages.[7] This suggests potential cross-interference or a combined cytotoxic effect that may not be immediately apparent.
When planning a dual-selection experiment, it is crucial to use antibiotics with different mechanisms of action to minimize unintended cellular stress.[8]
Common Antibiotics for Dual Selection with this compound
| Antibiotic | Resistance Gene | Mechanism of Action | Typical Working Concentration (Mammalian Cells) |
| Hygromycin B | hyg or hph | Inhibits protein synthesis by disrupting ribosome translocation.[6] | 200–500 µg/mL[1][8] |
| Puromycin | pac | Causes premature chain termination during translation.[8] | 0.2–5 µg/mL[1][8] |
| G418 (Geneticin) | neo | Interferes with the function of 80S ribosomes and protein synthesis. | 200–500 µg/mL[8] |
| Blasticidin | bsr or BSD | Inhibits protein synthesis by interfering with peptide bond formation. | 1–20 µg/mL[8] |
Experimental Protocols
The successful implementation of a dual-selection strategy relies on the careful determination of the optimal concentration for each antibiotic individually before combining them.
Determining Optimal Antibiotic Concentration (Kill Curve)
Before initiating a stable transfection, it is essential to determine the minimum concentration of each antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by generating a "kill curve."
Protocol:
-
Cell Plating: Plate the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well or 6-well) at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells and replenish the selective medium every 2-3 days.[11]
-
Analysis: Observe the cells daily and record the percentage of viable cells at each concentration over 7-14 days. The optimal concentration for selection is the lowest concentration that results in complete cell death within this period.
Dual Selection of Stably Transfected Cells
Protocol:
-
Transfection: Co-transfect the host cell line with two separate plasmids, one conferring resistance to this compound and the other to the second antibiotic of choice. Each plasmid should contain one of the genes of interest.
-
Recovery: Allow the cells to recover and express the resistance genes for 48-72 hours post-transfection in a non-selective medium.[10]
-
Initiation of Selection: After the recovery period, replace the medium with a fresh medium containing the pre-determined optimal concentrations of both this compound and the second antibiotic.
-
Maintenance and Isolation: Continue to culture the cells in the dual-selection medium, replenishing it every 2-3 days, until distinct antibiotic-resistant colonies appear (typically 2-4 weeks).
-
Clonal Expansion: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them to establish stable, clonal cell lines.
-
Verification: Confirm the expression of both genes of interest in the expanded clones through methods such as qPCR, Western blotting, or functional assays.
Visualizing Mechanisms and Workflows
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound-induced cell death and Sh ble-mediated resistance.
Dual-Selection Experimental Workflow
Caption: Workflow for generating stable cell lines using dual selection.
References
- 1. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. genaxxon.com [genaxxon.com]
- 4. invivogen.com [invivogen.com]
- 5. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to Phleomycin and Zeocin for Selective Cell Culture
For researchers in molecular biology and drug development, the selection of stable transfectants is a critical step. Among the arsenal of selective antibiotics, Phleomycin and Zeocin are two closely related compounds often used for this purpose. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols, to aid scientists in choosing the optimal reagent for their specific needs.
Introduction: A Family of DNA Scission Agents
Phleomycin and Zeocin belong to the bleomycin/phleomycin family of glycopeptide antibiotics, which are isolated from Streptomyces verticillus.[1][2] The critical distinction is that Zeocin is a specific formulation of Phleomycin D1 , one of the many structurally related antibiotics that constitute the broader "Phleomycin" complex.[1][3] Both compounds are provided in a copper-chelated form, which is inactive and gives the solutions their characteristic blue color.[1][3][4] Their potent cytotoxic effects are realized only after cellular uptake and activation.
Mechanism of Action and Resistance
The mode of action for both Phleomycin and Zeocin is identical. Upon entering the cell, the inactive copper-chelated (Cu²⁺) form of the antibiotic is reduced by intracellular sulfhydryl compounds, releasing the copper ion.[2][5][6] The now-activated drug binds to and intercalates with DNA. This complex then generates reactive oxygen species, which induce both single- and double-strand breaks in the DNA backbone, ultimately leading to cell death.[3][7] Phleomycin has also been shown to block the cell cycle in the S-phase.[8]
Resistance to both antibiotics is conferred by the expression of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[4][8] This gene encodes a small (13.7 kDa) protein that binds to the antibiotic in a 1:1 stoichiometric ratio.[5] This binding sequesters the drug, preventing it from interacting with DNA and thus neutralizing its cytotoxic activity.[4][9]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Zeocin - Wikipedia [en.wikipedia.org]
- 4. genaxxon.com [genaxxon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 101.200.202.226 [101.200.202.226]
A Researcher's Guide to Validating Gene Expression in Phleomycin E-Selected Clones
For researchers in molecular biology and drug development, establishing stable cell lines with consistent transgene expression is a foundational step. The selection of antibiotic-resistant clones is a common method, and Phleomycin E is one of several agents used for this purpose. This guide provides an objective comparison of this compound with other selection agents and details the essential downstream protocols for validating gene expression in the resulting clones.
Comparing Selection Antibiotics: A Performance Overview
The choice of a selection antibiotic can significantly impact the timeline of clone generation and the characteristics of the resulting cell lines. This compound, a glycopeptide antibiotic, functions by binding to and intercalating DNA, which leads to double-strand breaks.[1][2][3] Resistance is conferred by the Sh ble gene, which produces a protein that binds to Phleomycin and inhibits its DNA-cleaving activity.[1][3]
Recent studies have shown that the choice of selectable marker can influence the expression levels of the linked gene of interest. For instance, cell lines generated with the BleoR marker (conferring resistance to Zeocin or Phleomycin) have been observed to yield higher levels of recombinant protein expression compared to markers like NeoR (for G418) or BsdR (for blasticidin).[4][5]
Below is a comparative summary of commonly used selection antibiotics:
Table 1: Comparison of Common Mammalian Selection Antibiotics
| Feature | This compound / Zeocin | G418 (Geneticin) | Puromycin | Hygromycin B |
| Mechanism of Action | Induces DNA strand breaks by intercalation.[2][6] | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[7] | Causes premature chain termination during translation.[7] | Inhibits protein synthesis by interfering with translocation. |
| Resistance Gene | Sh ble | neo (Neomycin phosphotransferase) | pac (Puromycin N-acetyl-transferase) | hph (Hygromycin phosphotransferase) |
| Typical Working Conc. | 5 - 50 µg/mL.[8] | 100 - 1000 µg/mL.[7] | 1 - 10 µg/mL.[7] | 50 - 400 µg/mL.[7] |
| Selection Speed | Moderate (10-14 days) | Slow (10-14 days).[9] | Fast (2-7 days).[10] | Moderate (10-14 days) |
| Key Advantages | Can result in clones with high transgene expression.[4] | Widely used, extensive literature available. | Rapid and effective at low concentrations.[9] | Effective for cells resistant to G418 or Puromycin. |
| Considerations | As a DNA damaging agent, it may have mutagenic effects.[11] | High concentrations can be costly; selection can be slow. | Can be highly toxic, requiring careful titration. | Requires a specific resistance gene not present in all vectors. |
Workflow for Generating and Validating Stable Clones
The journey from transfecting a plasmid to having a fully validated, stable cell line involves a multi-step process. Each step is critical for ensuring the selection of robust clones that reliably express the gene of interest. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for stable cell line generation and validation.
Experimental Protocols and Data Presentation
Once putative resistant clones have been expanded, a rigorous validation process is necessary to confirm transgene expression at the mRNA, protein, and functional levels.
mRNA Level Validation: Quantitative PCR (qPCR)
qPCR is a highly sensitive method used to quantify the transcript levels of your gene of interest (GOI).
Experimental Protocol: SYBR Green qPCR for Gene Expression
-
RNA Extraction: Isolate total RNA from ~1x10^6 cells from each Phleomycin-selected clone and a negative control (parental cell line) using a column-based kit or TRIzol reagent.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/280 ratio of ~1.8-2.0) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Determine the quantification cycle (Cq) for the GOI and a validated housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of the GOI using the ΔΔCq method.[12]
Table 2: Example qPCR Validation Data for GOI Expression
| Clone ID | GOI Cq (mean) | Housekeeping Gene Cq (mean) | ΔCq (GOI - HKG) | ΔΔCq (vs. Parental) | Relative Fold Change |
| Parental Line | 32.5 | 19.2 | 13.3 | 0.0 | 1.0 |
| Clone A | 24.1 | 19.3 | 4.8 | -8.5 | 362.0 |
| Clone B | 28.9 | 19.1 | 9.8 | -3.5 | 11.3 |
| Clone C | 23.5 | 19.2 | 4.3 | -9.0 | 512.0 |
Protein Level Validation: Western Blotting
Western blotting is a standard technique to confirm the expression and determine the approximate size of the target protein.[13]
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse ~2x10^6 cells from each clone and the parental line in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[13]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Table 3: Example Western Blot Densitometry Data
| Clone ID | GOI Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized GOI Expression |
| Parental Line | 0 | 45,890 | 0.00 |
| Clone A | 38,500 | 46,120 | 0.83 |
| Clone B | 5,200 | 45,500 | 0.11 |
| Clone C | 44,100 | 45,950 | 0.96 |
Consideration: Potential Off-Target Effects of this compound
This compound exerts its selective pressure by causing DNA double-strand breaks (DSBs).[3][6] While effective for selection, this mechanism can activate the cell's DNA Damage Response (DDR) pathway. This may have unintended consequences, such as increased genomic instability or altered cellular physiology, which researchers should consider when interpreting experimental results from Phleomycin-selected clones.
Caption: Simplified DNA Damage Response (DDR) pathway activation.
By carefully selecting an appropriate antibiotic and rigorously validating the resulting clones at multiple levels, researchers can generate reliable and well-characterized stable cell lines crucial for advancing scientific discovery and therapeutic development.
References
- 1. invivogen.com [invivogen.com]
- 2. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genaxxon.com [genaxxon.com]
- 4. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degron tagging of BleoR and other antibiotic-resistance genes selects for higher expression of linked transgenes and improved exosome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 11. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qPCR validation of RNAseq data [bio-protocol.org]
- 13. cusabio.com [cusabio.com]
- 14. origene.com [origene.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Kill Curves for Phleomycin and G418 in Mammalian Cell Selection
For researchers engaged in the development of stable cell lines, the selection of an appropriate antibiotic and the determination of its optimal concentration are critical first steps. Phleomycin and G418 are two commonly utilized antibiotics for selecting mammalian cells engineered to express corresponding resistance genes. This guide provides a comparative analysis of these two agents, focusing on the generation and interpretation of kill curves to inform experimental design.
Introduction to Phleomycin and G418
Phleomycin , a glycopeptide antibiotic isolated from Streptomyces verticillus, belongs to the bleomycin family of antibiotics.[1][2] Its mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the DNA double helix.[2][3] This activity is effective against a broad range of organisms, including bacteria, fungi, yeast, and plant and animal cells.[1][2] Resistance to Phleomycin is conferred by the Sh ble gene, which produces a protein that binds to Phleomycin, preventing it from cleaving DNA.[2]
G418 , also known as Geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[4][5] It functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[4][5] Specifically, G418 blocks the elongation step of polypeptide synthesis.[4] Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase that inactivates G418 through phosphorylation.[4][6]
Comparative Data of Kill Curves
To effectively select for successfully transfected or transduced cells, it is imperative to first determine the minimum antibiotic concentration that is lethal to non-resistant cells. This is achieved by generating a "kill curve," a dose-response experiment where cells are exposed to a range of antibiotic concentrations over a specific period. The following table presents representative data from a hypothetical kill curve experiment comparing the cytotoxic effects of Phleomycin and G418 on a generic mammalian cell line (e.g., HEK293) over a 10-day period.
| Antibiotic | Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) | Day 8 (% Viability) | Day 10 (% Viability) |
| Phleomycin | 0 | 100 | 100 | 100 | 100 | 100 |
| 5 | 95 | 80 | 60 | 40 | 20 | |
| 10 | 85 | 60 | 35 | 15 | 5 | |
| 25 | 60 | 30 | 10 | 0 | 0 | |
| 50 | 40 | 10 | 0 | 0 | 0 | |
| G418 | 0 | 100 | 100 | 100 | 100 | 100 |
| 100 | 98 | 90 | 75 | 50 | 30 | |
| 200 | 90 | 70 | 45 | 20 | 5 | |
| 400 | 70 | 40 | 15 | 0 | 0 | |
| 800 | 50 | 15 | 0 | 0 | 0 |
Note: This table presents illustrative data to demonstrate the concept of a comparative kill curve. Actual results will vary depending on the cell line, cell density, and specific experimental conditions.
Experimental Protocol for Generating a Kill Curve
The following is a detailed methodology for establishing a kill curve for a given antibiotic and mammalian cell line.[7][8]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (including serum and supplements)
-
Phleomycin and/or G418 antibiotic stock solutions
-
24-well or 96-well tissue culture plates
-
Trypan blue solution or another viability assay reagent
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.[9] Culture the cells overnight to allow for attachment and recovery.
-
Antibiotic Preparation: Prepare a series of dilutions of the antibiotic in complete culture medium. The concentration range should bracket the expected effective concentration. For Phleomycin, a range of 5-50 µg/mL is often a good starting point, while for G418, a range of 100-1000 µg/mL is typically used.[1][10]
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of the antibiotic. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2). Observe the cells daily for morphological changes indicative of cell death, such as rounding, detachment, and lysis.
-
Medium Replacement: Replace the antibiotic-containing medium every 2-3 days to maintain the selective pressure.[8]
-
Viability Assessment: After a predetermined period (typically 7-14 days), assess the cell viability for each antibiotic concentration.[7] This can be done by trypan blue exclusion assay and manual cell counting with a hemocytometer, or by using automated cell counters or colorimetric viability assays (e.g., MTT, XTT).
-
Data Analysis: Plot the percentage of viable cells against the antibiotic concentration to generate the kill curve. The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in performing a kill curve experiment.
Caption: Workflow for determining the optimal antibiotic concentration using a kill curve.
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of Phleomycin and G418 are key to their function as selection agents.
Caption: Simplified signaling pathways for Phleomycin and G418 cytotoxicity.
Conclusion
Both Phleomycin and G418 are effective selection antibiotics for generating stable mammalian cell lines. The choice between them may depend on the specific resistance marker present in the expression vector and the sensitivity of the host cell line. Phleomycin generally requires lower concentrations but acts by directly damaging DNA, while G418 functions by inhibiting protein synthesis and is typically used at higher concentrations. Regardless of the antibiotic chosen, performing a thorough kill curve experiment is a non-negotiable step to ensure the efficient and successful selection of desired clones. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and design robust selection strategies.
References
- 1. G418 Kill curve protocol [protocols.io]
- 2. agscientific.com [agscientific.com]
- 3. toku-e.com [toku-e.com]
- 4. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 5. wiki.phagocytes.ca [wiki.phagocytes.ca]
- 6. abo.com.pl [abo.com.pl]
- 7. Antibiotic Kill Curve [sigmaaldrich.com]
- 8. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. gentarget.com [gentarget.com]
Navigating Phleomycin Selection: A Comparative Guide for Yeast Systems
For researchers engaged in the genetic manipulation of yeast, the choice of a selection agent is a critical step that can significantly impact experimental success. Phleomycin, a glycopeptide antibiotic, stands as a potent and widely utilized tool for selecting transformed yeast cells. Its efficacy, however, is not uniform across all yeast species, necessitating a careful consideration of the target organism and experimental conditions. This guide provides a comparative overview of Phleomycin's selection efficiency in different yeast strains, supported by experimental data and detailed protocols to aid researchers in optimizing their selection strategies.
Phleomycin's Mechanism and Resistance
Phleomycin exerts its cytotoxic effect by binding to and intercalating with DNA, leading to double-strand breaks. Resistance to this antibiotic is conferred by the Sh ble gene, which encodes a protein that binds to Phleomycin, thereby preventing it from damaging DNA. The selection process, therefore, relies on the successful expression of this resistance gene in transformed yeast cells, allowing them to proliferate in a medium containing what would otherwise be a lethal concentration of Phleomycin.
Comparative Selection Efficiency
The optimal concentration of Phleomycin for effective selection varies between different yeast species. This variation is influenced by factors intrinsic to each species, such as cell wall composition and DNA repair mechanisms, as well as extrinsic factors like media composition and pH.
| Yeast Strain | Recommended Phleomycin Concentration (µg/mL) | Key Considerations |
| Saccharomyces cerevisiae | 10 | Effective in YEPD medium. A post-transformation recovery period of 6 hours to overnight is crucial for optimal transformation frequencies.[1][2] |
| Schizosaccharomyces pombe | 10 | Effective for selection.[3][4] |
| General Yeast Strains | 10 - 50 | The specific concentration is dependent on the host strain's sensitivity.[1][5] |
Note: The selection efficiency of Phleomycin is significantly influenced by the pH of the culture medium. A higher pH increases the sensitivity of yeast cells to the antibiotic, potentially allowing for the use of lower concentrations.[1] Conversely, hypertonic media can reduce its activity.[1]
Experimental Protocol: Determining Optimal Phleomycin Concentration
To ensure the successful use of Phleomycin as a selection agent, it is imperative to determine the minimal concentration required to kill non-transformed cells of the specific yeast strain being used. This is typically achieved through a kill curve experiment.
Materials:
-
Yeast strain of interest
-
Appropriate liquid and solid growth media (e.g., YEPD for S. cerevisiae)
-
Phleomycin stock solution
-
Sterile culture plates and tubes
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a liquid culture of the non-transformed yeast strain and grow it to the mid-logarithmic phase.
-
Prepare a series of culture plates containing a range of Phleomycin concentrations. For a preliminary experiment, concentrations ranging from 1 µg/mL to 50 µg/mL are recommended. Include a control plate with no Phleomycin.
-
Plate a defined number of cells from the liquid culture onto each plate.
-
Incubate the plates at the optimal growth temperature for the yeast strain.
-
Monitor the plates daily and record the growth of colonies for several days.
-
Determine the minimal inhibitory concentration (MIC) , which is the lowest concentration of Phleomycin that completely inhibits the growth of the yeast cells. This concentration should be used for the selection of transformed cells.
-
Transformation and Selection: Following the transformation procedure, a recovery step in non-selective medium for 6 hours to overnight is critical before plating on the selective medium containing the predetermined optimal Phleomycin concentration.[1][2]
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the optimal Phleomycin concentration for yeast selection.
References
- 1. genaxxon.com [genaxxon.com]
- 2. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants [pubmed.ncbi.nlm.nih.gov]
- 3. Growth and the Environment of Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Sensitivity to Drugs and Antibiotics by High External Cation Concentrations in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Navigating the Selection Maze: A Comparative Guide to Phleomycin E and Hygromycin B for Co-Transfection
For researchers, scientists, and drug development professionals embarking on co-transfection experiments, the choice of selection antibiotics is a critical juncture. The success of generating stable cell lines expressing multiple genes of interest hinges on the efficacy and selectivity of these agents. This guide provides a comprehensive comparison of two widely used antibiotics, Phleomycin E and Hygromycin B, offering experimental data and detailed protocols to inform your selection process.
At the heart of co-transfection is the introduction of two or more distinct plasmids into a host cell. Typically, one plasmid carries the gene of interest, while the other carries a selectable marker that confers resistance to a specific antibiotic. When two different genes of interest are introduced on separate vectors, a dual selection strategy employing two different antibiotics and their corresponding resistance genes is necessary. This compound and Hygromycin B are mainstays in this field, each with a unique mechanism of action that makes them suitable for dual selection protocols.
At a Glance: this compound vs. Hygromycin B
| Feature | This compound | Hygromycin B |
| Mechanism of Action | Intercalates into DNA and induces double-strand breaks.[1] | Inhibits protein synthesis by targeting the 70S ribosome.[1] |
| Resistance Gene | Sh ble | hygR (hph) |
| Resistance Mechanism | The Sh ble gene product binds to this compound, preventing DNA cleavage. | The hygR gene product, a phosphotransferase, inactivates Hygromycin B.[1] |
| Typical Working Concentration (Mammalian Cells) | 5 - 50 µg/mL | 50 - 400 µg/mL[1] |
| Selection Speed | Generally slower selection process. | Can result in faster elimination of non-transfected cells. |
| Selection Efficiency | Can be highly effective in isolating stable clones. | Effective, but may have a lower efficiency of isolating positive clones compared to the bleomycin/phleomycin family.[2] |
Deep Dive into Performance: Experimental Evidence
A key consideration when choosing a selection antibiotic is its efficiency in isolating cells that have successfully integrated the gene of interest. A study comparing various selection markers provides valuable insights into the performance of the family of antibiotics to which this compound belongs (bleomycin/phleomycin family, represented by Zeocin™) and Hygromycin B.
In this study, human cell lines (HT1080 and HEK293) were co-transfected with a green fluorescent protein (GFP) reporter gene and a corresponding antibiotic resistance gene. The results indicated that selection with Zeocin™ yielded a significantly higher percentage of GFP-positive clones compared to Hygromycin B. Specifically, all isolated Zeocin™-resistant clones expressed GFP, whereas only 79% of Hygromycin B-resistant clones were GFP-positive.[2] This suggests that the use of this compound (as part of the bleomycin/phleomycin family) may lead to a more efficient selection of truly co-transfected cells, reducing the number of "false positive" resistant colonies that have lost the gene of interest.
The study ranked the selection agents for cell line development in human cells as follows: Zeocin™ > Hygromycin B ∼ Puromycin > Neomycin.[2] This indicates a superior performance of the bleomycin/phleomycin family of antibiotics in generating stable cell lines with reliable expression of the co-transfected gene.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanisms of action of this compound and Hygromycin B, as well as a typical experimental workflow for co-transfection and dual selection.
Caption: Mechanisms of action for this compound and Hygromycin B and their respective resistance pathways.
Caption: Experimental workflow for generating a stable cell line using dual selection with this compound and Hygromycin B.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for utilizing this compound and Hygromycin B in a co-transfection and dual selection experiment. It is crucial to optimize the antibiotic concentrations for your specific cell line by performing a kill curve experiment prior to selection.
Kill Curve Determination
Before initiating the selection process, it is essential to determine the minimum concentration of each antibiotic required to kill non-transfected cells.
-
Cell Plating: Seed your cells in a 24-well plate at a density that allows for good growth over several days.
-
Antibiotic Dilutions: Prepare a series of dilutions for both this compound (e.g., 2.5, 5, 10, 20, 40, 50 µg/mL) and Hygromycin B (e.g., 50, 100, 200, 400, 600, 800 µg/mL) in your complete cell culture medium. Include a no-antibiotic control.
-
Treatment: After 24 hours, replace the medium in the wells with the medium containing the different antibiotic concentrations.
-
Incubation and Observation: Incubate the plates and observe the cells daily for signs of cytotoxicity. Replace the selective medium every 2-3 days.
-
Endpoint Analysis: After 7-10 days, determine the lowest concentration of each antibiotic that results in complete cell death. This will be your working concentration for the selection experiment.
Co-transfection and Dual Selection Protocol
-
Co-transfection: Co-transfect your target cells with the two plasmids: one containing your first gene of interest and the Sh ble resistance gene, and the other containing your second gene of interest and the hygR resistance gene. Use your preferred transfection reagent and protocol.
-
Recovery Period: Following transfection, allow the cells to recover and express the resistance genes by culturing them in non-selective medium for 24 to 48 hours.
-
Initiate Dual Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentrations of both this compound and Hygromycin B.
-
Maintain Selection: Continue to culture the cells in the dual selection medium, replacing it every 2-3 days. Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take one to three weeks.
-
Isolate and Expand Clones: Once distinct colonies are visible, isolate them using cloning cylinders or by limiting dilution.
-
Validate Expression: Expand the isolated clones and validate the expression of both genes of interest using appropriate methods such as Western blotting, qPCR, or functional assays.
Conclusion: Making an Informed Choice
Both this compound and Hygromycin B are effective selection agents for co-transfection experiments. Their distinct mechanisms of action make them an excellent pair for dual selection strategies. However, experimental evidence suggests that this compound, as a member of the bleomycin/phleomycin family, may offer superior selection efficiency, leading to a higher probability of isolating stably co-transfected clones that express both genes of interest.[2]
Ultimately, the choice between these antibiotics may also depend on the specific cell line being used, the expression vectors, and the overall experimental goals. It is highly recommended to perform pilot experiments, including kill curves and single-antibiotic selections, to determine the optimal conditions for your system. By carefully considering the data and protocols presented in this guide, researchers can enhance the success rate of their co-transfection experiments and the generation of valuable stable cell lines.
References
Confirming Plasmid Integration in Phleomycin E Resistant Cells: A Comparative Guide
For researchers in molecular biology and drug development, the successful and stable integration of a plasmid into a host cell's genome is a critical step. Following selection with agents like Phleomycin E, it is imperative to confirm that the observed resistance is due to stable genomic integration of the plasmid rather than transient expression or episomal maintenance. This guide provides a comparative analysis of common molecular techniques used to verify plasmid integration, offering detailed protocols and supporting data to aid in experimental design and interpretation.
This compound, a glycopeptide antibiotic of the bleomycin family, is toxic to a wide range of prokaryotic and eukaryotic cells.[1] It induces cell death by intercalating into DNA and causing double-strand breaks.[2][3] Resistance is conferred by the Sh ble gene, which encodes a protein that binds to the antibiotic, preventing it from interacting with DNA.[3] This selection system is effective in various organisms, including bacteria, yeast, plants, and mammalian cells.[1]
Comparison of Integration Confirmation Methods
The selection of this compound-resistant cells is the first step. The next crucial phase is to rigorously confirm the stable integration of the plasmid DNA into the host genome. The three most widely accepted methods for this confirmation are Polymerase Chain Reaction (PCR), Southern blotting, and DNA sequencing. Each method offers distinct advantages and disadvantages in terms of sensitivity, complexity, and the level of detail provided.
| Method | Principle | Advantages | Disadvantages |
| PCR | Amplification of a specific DNA fragment using primers that bind to both the integrated plasmid and the flanking genomic DNA.[4][5] | - High sensitivity- Fast and relatively inexpensive- Requires small amounts of DNA | - Prone to false positives from contamination- Does not confirm the integrity of the entire plasmid- Provides limited information on copy number and integration site without further analysis |
| Southern Blot | Digestion of genomic DNA with restriction enzymes, separation by gel electrophoresis, transfer to a membrane, and hybridization with a labeled probe specific to the plasmid.[6][7] | - Considered the "gold standard" for confirming integration- Can determine the number of integration events (copy number)- Confirms the structural integrity of the integrated DNA[8] | - Time-consuming and labor-intensive- Requires large amounts of high-quality genomic DNA- Involves hazardous materials (if using radioactive probes) |
| Sequencing | Determination of the precise nucleotide sequence at the junction between the integrated plasmid and the host genome. | - Provides definitive, base-pair level confirmation of integration[9] - Pinpoints the exact genomic location of integration- Next-Generation Sequencing (NGS) can identify all integration sites and any associated genomic rearrangements[10] | - Sanger sequencing is dependent on prior PCR amplification- NGS is expensive and generates complex datasets requiring bioinformatics analysis[9] |
Alternative Selection Antibiotics
While this compound (often sold as Zeocin™) is a potent selection agent, several other antibiotics are commonly used in mammalian cell culture. The choice of antibiotic depends on the resistance gene present on the plasmid vector and the specific cell line being used.
| Antibiotic | Mechanism of Action | Resistance Gene | Typical Concentration |
| G418 (Geneticin®) | Inhibits protein synthesis by binding to the 80S ribosome.[3] | Neomycin phosphotransferase (neo or neor) | 100-2000 µg/mL |
| Puromycin | Causes premature chain termination during translation.[3] | Puromycin N-acetyl-transferase (pac) | 1-10 µg/mL |
| Hygromycin B | Inhibits protein synthesis in both prokaryotes and eukaryotes.[2][3] | Hygromycin phosphotransferase (hph or hyg) | 50-1000 µg/mL |
| Blasticidin S | Inhibits peptide bond formation in both prokaryotes and eukaryotes. | Blasticidin S deaminase (bsd or bsr) | 1-10 µg/mL |
Experimental Workflows and Principles
Visualizing the experimental process and the underlying principles of each technique is crucial for understanding and execution.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Mammalian Cells
High-quality, high-molecular-weight genomic DNA is essential for both PCR and Southern blotting.
-
Cell Lysis:
-
Harvest approximately 5 x 106 cells by centrifugation.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the pellet in 200 µL of Lysis Buffer (100 mM Tris-HCl pH 8.5, 5 mM EDTA, 0.2% SDS, 200 mM NaCl).
-
Add 20 µL of Proteinase K (10 mg/mL) and mix thoroughly.
-
Incubate at 55°C for 2-4 hours or overnight in a shaking water bath.
-
-
DNA Precipitation:
-
Add 200 µL of saturated NaCl (6M) to the lysate and vortex vigorously for 20 seconds to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes.
-
Carefully transfer the clear supernatant to a new microfuge tube.
-
Add 2 volumes of 100% ethanol (e.g., 400-500 µL) and invert the tube several times until the DNA precipitates.
-
Spool the DNA using a sealed pipette tip or pellet by centrifugation at 14,000 x g for 5 minutes.
-
-
DNA Wash and Resuspension:
-
Wash the DNA pellet twice with 500 µL of 70% ethanol, centrifuging for 2 minutes each time.
-
Air dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume (e.g., 50-100 µL) of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
Quantify DNA concentration and assess purity using a spectrophotometer.
-
Protocol 2: PCR-Based Confirmation of Integration
This protocol uses one primer specific to the integrated plasmid and another specific to the flanking genomic DNA.
-
Primer Design:
-
Design a forward primer that anneals to the genomic DNA upstream of the expected integration site.
-
Design a reverse primer that anneals to a unique sequence within the integrated plasmid, near the 5' end of the integration cassette.
-
The expected product size will depend on the distance of the forward primer from the integration site.
-
-
PCR Reaction Setup (50 µL total volume):
-
5 µL of 10x High-Fidelity PCR Buffer
-
1 µL of 10 mM dNTPs
-
1.5 µL of 50 mM MgCl2 (adjust as needed)
-
2.5 µL of Forward Primer (10 µM)
-
2.5 µL of Reverse Primer (10 µM)
-
1 µL of Genomic DNA template (100-200 ng)
-
1 µL of High-Fidelity DNA Polymerase
-
35.5 µL of Nuclease-Free Water
-
-
Thermocycler Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of expected product size
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 10-20 µL of the PCR product on a 1% agarose gel alongside a DNA ladder.
-
A band of the expected size in the lane with genomic DNA from resistant cells and its absence in control (wild-type) cells confirms integration. The product can then be purified and sent for Sanger sequencing.[4]
-
Protocol 3: Southern Blot Analysis
This protocol provides a general framework for detecting integrated plasmid sequences.[7][11]
-
Restriction Digest:
-
Digest 10-20 µg of high-quality genomic DNA with a restriction enzyme.
-
Choose an enzyme that cuts once within the plasmid to linearize it and reveal junction fragments of different sizes for each integration event.
-
Incubate overnight according to the manufacturer's instructions to ensure complete digestion.[8]
-
-
Agarose Gel Electrophoresis:
-
Run the digested DNA on a large 0.8% agarose gel at a low voltage (e.g., 20-30V) overnight to achieve good separation of large fragments.[12]
-
Include a lane with a DNA ladder and a positive control (digested plasmid DNA).
-
-
DNA Transfer (Blotting):
-
Depurinate the gel in 0.25 M HCl for 10-15 minutes (for large fragments).[7]
-
Denature the DNA in the gel using a solution of 0.5 M NaOH, 1.5 M NaCl for 30 minutes.
-
Neutralize the gel in 1.5 M NaCl, 0.5 M Tris-HCl pH 7.5 for 30 minutes.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary transfer overnight.[7]
-
-
Probe Hybridization:
-
Fix the DNA to the membrane by baking at 80°C or UV cross-linking.
-
Prepare a labeled probe using a fragment of the plasmid DNA (e.g., the Sh ble gene). Probes can be labeled with 32P or non-radioactive labels like digoxigenin (DIG).
-
Pre-hybridize the membrane for several hours at the appropriate temperature (e.g., 42°C for DIG probes) in hybridization buffer.
-
Denature the labeled probe by boiling and add it to the hybridization buffer.
-
Hybridize overnight at the same temperature.[11]
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove non-specifically bound probe.
-
Detect the probe signal. For radioactive probes, this involves exposure to X-ray film. For non-radioactive probes, it involves antibody-based chemiluminescent detection.
-
The number of bands on the resulting autoradiogram corresponds to the number of plasmid integration sites in the genome.
-
References
- 1. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. geneseo.edu [geneseo.edu]
- 7. Analysis of DNA by Southern blotting [qiagen.com]
- 8. Transgene Detection Assays: Validation and Protocols [ko.cwru.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Sequencing Strategy to Ensure Accurate Plasmid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal Southern blot protocol with cold or radioactive probes for the validation of alleles obtained by homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Phleomycin E
Effective management and disposal of Phleomycin E are critical for ensuring laboratory safety and environmental protection. As a member of the bleomycin family of antibiotics, this compound is a potent DNA-damaging agent and is classified as a hazardous compound.[1][2] Adherence to proper disposal protocols is essential to mitigate risks associated with its handling. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in various forms.
This compound is suspected of causing genetic defects, cancer, and damage to an unborn child.[3] It is harmful if swallowed, inhaled, or comes into contact with skin, and may cause allergic skin reactions or respiratory irritation.[4][5] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, typically within a chemical fume hood.[3][5]
Step 1: Identify the Type of this compound Waste
The correct disposal procedure depends on the form of the this compound waste. It is crucial to correctly categorize the waste before proceeding. The primary categories are:
-
Concentrated Stock Solutions: Unused or expired pure this compound powder or high-concentration solutions.
-
Dilute Liquid Waste: Used cell culture media or buffer solutions containing this compound at working concentrations.
-
Contaminated Solid Waste: PPE (gloves, lab coats), plasticware (pipette tips, tubes), and other disposable materials that have come into contact with this compound.
-
Spill Cleanup Materials: Absorbents and other materials used to clean a this compound spill.
Step 2: Chemical Inactivation for Liquid Waste
Chemical inactivation is a key step for liquid this compound waste before final disposal. This compound can be readily inactivated by altering the pH or by using a strong oxidizing agent.[1] Autoclaving is not a universally recommended method for antibiotic disposal as its effectiveness can vary, and many antibiotics are heat-stable.[6] Therefore, chemical inactivation should be the primary method.
Inactivation Protocol: For dilute liquid waste, such as used culture media, perform one of the following inactivation methods:
-
Basic Hydrolysis: Adjust the pH of the solution to be basic.
-
Acidic Hydrolysis: Adjust the pH of the solution to be acidic. Phleomycin is sensitive to high concentrations of acids, but short-term exposure to dilute acids is tolerated for its function, implying that stronger or longer-term acidic conditions will lead to inactivation.[1]
-
Oxidation: Add sodium hypochlorite (bleach) to the solution.
After treatment, the inactivated solution should still be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7]
Step 3: Segregation and Collection of Waste
Proper segregation and containment are fundamental to safe disposal.
-
Concentrated Stock Solutions: These are considered hazardous chemical waste and should not be inactivated in the lab.[6] They must be disposed of in their original containers or a designated, sealed, and clearly labeled hazardous waste container.
-
Inactivated Dilute Liquid Waste: After chemical treatment, collect this waste in a designated, leak-proof container labeled for hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Solid Waste: All disposable materials, including PPE, that have come into contact with this compound should be collected in a dedicated biohazard bag or container designated for hazardous chemical waste.[7][8] This waste should ultimately be incinerated or handled by a specialized waste management service.[5]
All waste containers must be securely sealed, properly labeled with the contents ("Hazardous Waste: this compound"), and stored in a designated, secure area until collection by the institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.[4][7]
Quantitative Data Summary
While specific concentrations for inactivation are not detailed in safety datasheets, the working concentrations used in laboratory settings provide context for the levels present in dilute waste streams.
| Parameter | Concentration/Value | Purpose | Citation |
| Bacterial Selection | 5 µg/mL | Growth inhibition of non-resistant E. coli | [1] |
| Yeast Selection | 10 µg/mL | Growth inhibition of non-resistant yeasts | [9] |
| Filamentous Fungi Selection | 25 - 150 µg/mL | Growth inhibition of non-resistant fungi | [9] |
| Mammalian Cell Selection | 5 - 50 µg/mL | Growth inhibition of non-resistant mammalian cells | [9] |
| Stock Solution Concentration | 20 mg/mL | Standard concentration for laboratory stock solutions | [1][9] |
Emergency Spill Procedures
In the event of a this compound spill, immediate and correct action is required to prevent exposure and contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator (if powder is spilled), chemical splash goggles, and two pairs of gloves.[7]
-
Contain and Clean:
-
Collect Waste: Place all contaminated absorbent materials and any collected powder into a sealable, labeled container for hazardous waste disposal.[4][7]
-
Decontaminate Area: Clean the spill area three times using a bleach and detergent solution, followed by a final rinse with clean water.[7]
-
Dispose of Materials: All cleanup materials, including disposable PPE, must be disposed of as hazardous waste.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of different this compound waste streams.
Always consult your institution's specific guidelines and your local EHS office for policies regarding hazardous waste disposal, as regulations may vary.[5][7]
References
- 1. genaxxon.com [genaxxon.com]
- 2. Phleomycin | CAS#:11006-33-0 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. rallyinc.com [rallyinc.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. invivogen.com [invivogen.com]
Personal protective equipment for handling Phleomycin E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phleomycin E. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination. This compound is a hazardous compound that requires careful handling and disposal.
Hazardous Properties and Toxicity
This compound is a glycopeptide antibiotic that causes cell death by binding to and cleaving DNA. It is harmful if swallowed and may cause sensitization by inhalation and skin contact.[1] Laboratory studies suggest it may cause genetic defects and is suspected of being a carcinogen.
Quantitative Toxicity Data
| Metric | Value | Species | Route |
| LD50 | 371 mg/kg | Mouse | Oral |
| 649 mg/kg | Rat | Oral | |
| 13 mg/kg | Mouse | Intraperitoneal | |
| 25 mg/kg | Mouse | Subcutaneous |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, it is recommended to handle this compound as a potent cytotoxic agent and adhere to the most conservative exposure limits for particulates not otherwise regulated (PNOR).
| Guideline | Limit (Respirable Fraction) |
| Cal/OSHA PEL | 5 mg/m³ |
| NIOSH REL | No established REL |
| ACGIH TLV® | No established TLV® |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile rubber). Double gloving is recommended. | To prevent skin contact. Check manufacturer's data for resistance to cytotoxic agents. |
| Lab Coat | Disposable, solid-front, back-closing gown. | To protect skin and clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes of liquid or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required for handling the powder form. Work in a certified chemical fume hood or biological safety cabinet. | To prevent inhalation of the hazardous powder. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder is hygroscopic; keep the container tightly sealed.[1]
-
Store at 4°C for short-term storage or -20°C for long-term storage.[1]
-
Clearly label the storage area with "Cytotoxic Agent" warnings.
Preparation of Solutions
-
Conduct all manipulations of this compound powder within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.
-
Wear all required PPE, including double gloves, a disposable gown, and respiratory and eye protection.
-
To prepare a stock solution, slowly add the powder to the desired solvent (e.g., sterile water or HEPES buffer) to minimize dust generation.
-
Gently swirl to dissolve; do not shake vigorously to avoid aerosolization.
-
After preparation, wipe down all surfaces in the work area with an inactivating solution (see Spill and Decontamination Procedures).
-
Dispose of all contaminated disposables as cytotoxic waste.
Spill and Decontamination Procedures this compound can be inactivated by solutions with a basic pH or by sodium hypochlorite.[1]
-
Small Spills (liquid or powder):
-
Alert others in the area and restrict access.
-
Wearing full PPE, gently cover the spill with absorbent pads.
-
For powder spills, dampen the absorbent pads with water to avoid raising dust.
-
Apply a freshly prepared 10% sodium hypochlorite solution or a high pH solution (e.g., 1N NaOH) to the spill area and leave for at least 30 minutes to inactivate the this compound.
-
Wipe up the spill from the outer edge inward.
-
Clean the area three times with the deactivating solution, followed by a water rinse.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the contaminated area until it has been decontaminated by trained personnel.
-
Personnel Exposure Protocol
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) in a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Cytotoxic Waste" with the biohazard symbol.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container labeled "Cytotoxic Waste."
-
Do not pour this compound waste down the drain.
-
Liquid waste can be inactivated prior to collection by adding sodium hypochlorite to a final concentration of 10% or adjusting the pH to be basic (pH > 12) for at least 30 minutes.
-
-
Final Disposal:
-
All cytotoxic waste must be disposed of through the institution's hazardous waste management program, typically by incineration.
-
Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
